4-Methoxypyridazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-methoxypyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-8-5-2-3-6-7-4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGNREBTEFKPIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564073 | |
| Record name | 4-Methoxypyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20733-11-3 | |
| Record name | 4-Methoxypyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20733-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxypyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Methoxypyridine: Properties, Synthesis, and Applications in Modern Chemistry
This guide provides a comprehensive technical overview of 4-Methoxypyridine (CAS No. 620-08-6), a versatile heterocyclic compound with significant applications in pharmaceutical and agrochemical research, as well as in materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, reactivity, and practical applications.
Core Compound Identification and Physicochemical Properties
4-Methoxypyridine, also known as methyl pyridin-4-yl ether, is a pyridine derivative distinguished by a methoxy group at the 4-position of the pyridine ring.[1][2] This substitution significantly influences the electronic properties of the molecule, enhancing its utility as a building block in organic synthesis.[3][4]
CAS Number: 620-08-6[1][2][5][6][7]
Molecular Formula: C₆H₇NO[1][2][5][6]
Molecular Weight: 109.13 g/mol [6][7]
The key physicochemical properties of 4-Methoxypyridine are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Appearance | Colorless to slightly yellow clear liquid | [1][2][8] |
| Melting Point | 4 °C (39.2 °F) | [1][8][9] |
| Boiling Point | 191 °C (375.8 °F) | [1][9] |
| 108-111 °C at 65 mmHg | [6][8] | |
| Density | 1.075 g/cm³ at 25 °C | [1][8][9] |
| Flash Point | 74 °C (165.2 °F) | [1][8][9] |
| Refractive Index (n20/D) | 1.516 - 1.522 | [1][6] |
| Solubility | Readily soluble in organic solvents like ethyl acetate and alcohol; poorly soluble in water. | [1] |
| Purity | Typically ≥99.0% (by Gas Chromatography) | [1][4] |
Synthesis of 4-Methoxypyridine
The synthesis of 4-Methoxypyridine can be achieved through several strategic routes. The choice of a particular synthetic pathway is often dictated by the availability of starting materials, desired scale, and purity requirements. Two prevalent methods are detailed below.
Catalytic Hydrogenation of 4-Methoxypyridine N-oxide
A common and efficient method for the preparation of 4-Methoxypyridine is the catalytic hydrogenation of its corresponding N-oxide.[3][8] This deoxygenation reaction is typically clean and high-yielding.
The underlying principle of this method involves the removal of the oxygen atom from the pyridine N-oxide precursor. The N-O bond is susceptible to cleavage under reductive conditions. Catalytic hydrogenation provides a mild and effective way to achieve this transformation. The catalyst, often a noble metal like palladium or platinum on a solid support, facilitates the transfer of hydrogen to the N-oxide, leading to the formation of 4-Methoxypyridine and water as the byproduct.
Figure 1. Workflow for the synthesis of 4-Methoxypyridine via catalytic hydrogenation.
Nucleophilic Substitution of 4-Halopyridines
Another viable synthetic route involves the nucleophilic aromatic substitution of a 4-halopyridine, such as 4-bromopyridine, with a methoxide source.[3]
This reaction is predicated on the electron-deficient nature of the pyridine ring, which makes it susceptible to attack by nucleophiles, particularly at the 2- and 4-positions. The electron-withdrawing nitrogen atom facilitates the displacement of a good leaving group, like a halide, by the incoming nucleophile. Sodium methoxide is a commonly employed reagent, providing the methoxy group.
Reactivity and Mechanistic Insights
The presence of the methoxy group at the 4-position significantly influences the reactivity of the pyridine ring. The methoxy group is an electron-donating group through resonance, which activates the pyridine ring, making its nitrogen atom more basic and reactive.[3]
Nucleophilic Character and Ligand Properties
The enhanced electron density on the nitrogen atom makes 4-Methoxypyridine a more potent nucleophile and a stronger Lewis base compared to unsubstituted pyridine. This property is leveraged in its application as a catalyst in various organic transformations and as a ligand in transition-metal catalysis.[10] In coordination chemistry, it can act as a ligand, forming stable complexes with various metal ions.
Dearomatization Reactions
4-Methoxypyridine is a valuable substrate in dearomatization reactions, providing access to highly functionalized, non-aromatic heterocyclic structures.[1] Upon activation with an acylating agent, such as a chloroformate, the resulting N-acylpyridinium salt becomes highly reactive towards nucleophiles. The subsequent nucleophilic attack leads to the formation of dihydropyridone derivatives, which are valuable synthetic intermediates.
Figure 2. Generalized workflow for the dearomatization of 4-Methoxypyridine.
Applications in Research and Development
The unique electronic and structural features of 4-Methoxypyridine make it a valuable tool in several areas of chemical research and development.
Pharmaceutical and Agrochemical Synthesis
4-Methoxypyridine serves as a crucial building block for the synthesis of complex bioactive molecules, including pharmaceuticals and agrochemicals.[1][2][4][11] Its derivatives are found in a range of therapeutic agents, and its ability to participate in diverse chemical transformations allows for the construction of novel molecular scaffolds. For instance, it is used in the preparation of benzoylated N-ylides, which act as protein farnesyltransferase inhibitors.[7][8]
Materials Science and Photosensitive Materials
Beyond the life sciences, 4-Methoxypyridine finds applications in materials science. It is used in the synthesis of nitrogen-containing heterocyclic compounds for color photographic materials, contributing to high sensitivity and excellent color reproduction.[1]
Experimental Protocols
The following section provides detailed, step-by-step methodologies for key experimental procedures involving 4-Methoxypyridine. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and desired outcomes.
Protocol for the Synthesis of 4-Methoxypyridine N-oxide
This protocol describes the oxidation of 4-Methoxypyridine to its corresponding N-oxide, a common precursor for further functionalization.
Materials:
-
4-Methoxypyridine
-
Acetic acid
-
30% Hydrogen peroxide solution
-
Round-bottom flask
-
Stir bar
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a stirred solution of 4-methoxypyridine (e.g., 5 g, 45.87 mmol) in acetic acid (25 mL) in a round-bottom flask, add a 30% hydrogen peroxide solution (4.2 mL) at room temperature under an argon atmosphere.[12]
-
Stir the reaction mixture at reflux for 24 hours.[12]
-
Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).[12]
-
Once the reaction is complete, remove the volatile components in vacuo using a rotary evaporator to afford 4-methoxypyridine 1-oxide as a yellow liquid.[12]
Self-Validation: The product can be characterized by LC-MS to confirm the expected molecular weight (125.13 g/mol for the protonated molecule).[12] Purity can be assessed by TLC.
Protocol for the Iodination of 4-Methoxypyridine
This protocol details a method for the regioselective iodination of 4-Methoxypyridine at the 3-position.
Materials:
-
4-Methoxypyridine
-
2,2,6,6-Tetramethylpiperidine
-
n-Butyllithium (in hexanes)
-
ZnCl₂·TMEDA complex
-
Iodine (I₂)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
To a stirred and cooled (0 °C) solution of 2,2,6,6-tetramethylpiperidine (1.5 mmol) in anhydrous THF (2-3 mL), sequentially add n-butyllithium (1.5 mmol).
-
After 5 minutes, add the ZnCl₂·TMEDA complex (0.50 mmol).
-
Continue stirring at 0 °C for 15 minutes, then add 4-methoxypyridine (1.0 mmol) at a temperature between 0-10 °C.
-
Stir the reaction mixture for 2 hours at room temperature.
-
Add a solution of iodine (1.5 mmol) in THF (4 mL).
-
Stir the mixture overnight.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (4 mL).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 3-iodo-4-methoxypyridine.
Causality of Experimental Choices: The use of a bulky, non-nucleophilic base like lithium tetramethylpiperidide (generated in situ) in combination with the ZnCl₂·TMEDA complex allows for regioselective deprotonation at the 3-position. The subsequent addition of iodine serves as the electrophile to introduce the iodine atom.
Safety and Handling
4-Methoxypyridine is considered hazardous. It may cause skin, eye, and respiratory system irritation.[2] It is a combustible liquid.[9] Always handle this chemical in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][13] Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.[9][14][15]
Conclusion
4-Methoxypyridine is a cornerstone building block in modern organic synthesis, offering a unique combination of reactivity and stability. Its electron-rich nature, stemming from the methoxy substituent, makes it a valuable precursor for a wide array of functionalized heterocyclic compounds with significant potential in drug discovery, agrochemicals, and materials science. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for harnessing its full potential in research and development endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Methoxypyridine N-oxide(1122-96-9) IR2 spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. exsyncorp.com [exsyncorp.com]
- 9. 3-IODO-4-METHOXY-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. spectrabase.com [spectrabase.com]
- 12. 4-Methoxypyridine N-oxide synthesis - chemicalbook [chemicalbook.com]
- 13. 4-Methoxypyridine | C6H7NO | CID 69278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 4-Methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 15. spectrabase.com [spectrabase.com]
4-Methoxypyridine molecular weight and formula
An In-depth Technical Guide to 4-Methoxypyridine for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of 4-Methoxypyridine in Modern Synthesis
4-Methoxypyridine is a heterocyclic compound that has emerged as a cornerstone in the edifice of modern organic synthesis.[1] Characterized by a pyridine ring functionalized with a methoxy group at the 4-position, this seemingly simple molecule possesses a unique electronic profile that renders it an exceptionally versatile building block.[1] The electron-donating nature of the methoxy group activates the pyridine ring, particularly the nitrogen atom, enhancing its basicity and nucleophilicity compared to unsubstituted pyridine.[2] This electronic activation is the causal factor behind its utility, making it a reactive yet stable intermediate for constructing complex molecular architectures.
This guide provides an in-depth exploration of 4-Methoxypyridine, moving beyond basic data to offer field-proven insights into its properties, synthesis, and applications. It is designed for the practicing researcher and drug development professional who requires not just the "what," but the "why" and "how" of leveraging this reagent to its fullest potential in the laboratory.
Core Molecular and Physicochemical Profile
A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. The molecular formula of 4-Methoxypyridine is C₆H₇NO.[3][4][5][6][7] Its key identifiers and physicochemical characteristics are summarized below.
Table 1: Chemical Identity of 4-Methoxypyridine
| Identifier | Value | Source |
| Molecular Formula | C₆H₇NO | [3][4][5] |
| Molecular Weight | 109.13 g/mol | [4][5][6] |
| CAS Number | 620-08-6 | [3][7] |
| IUPAC Name | 4-methoxypyridine | [5][7] |
| Synonyms | γ-Methoxypyridine, p-Anisylpyridine | [3][4] |
Table 2: Physicochemical Properties of 4-Methoxypyridine
| Property | Value | Significance in Application |
| Appearance | Clear, colorless to pale yellow liquid | [1][3][7] |
| Boiling Point | 185-186 °C (lit.); 108-111 °C at 65 mmHg | [4][6] |
| Density | 1.075 g/mL at 25 °C (lit.) | [1][4][6] |
| pKa | 6.58 at 25°C | [3] |
| Solubility | Soluble in water and organic solvents like ethanol and ethyl acetate. | [3][8] |
| Refractive Index | n20/D 1.516 - 1.528 (lit.) | [4][7] |
Synthesis of 4-Methoxypyridine: A Validated Laboratory Protocol
While commercially available, understanding the synthesis of 4-Methoxypyridine provides insight into its reactivity and potential impurities. One common and reliable laboratory-scale approach involves the catalytic hydrogenation of its N-oxide derivative. This two-step process is self-validating, as the successful formation of the N-oxide intermediate is a prerequisite for the final reduction.
The diagram below illustrates the overall workflow, from the starting material to the final product.
Caption: Workflow for the synthesis of 4-Methoxypyridine via its N-oxide intermediate.
Experimental Protocol: Synthesis of 4-Methoxypyridine N-oxide
This protocol is based on the well-established oxidation of pyridines.[9][10] The N-oxide is a key intermediate for various functionalizations and can be used to synthesize the parent pyridine.
Causality: Acetic acid serves as both a solvent and a catalyst, protonating the pyridine nitrogen to make it more susceptible to oxidation. Hydrogen peroxide is the terminal oxidant. The reaction is refluxed to provide the necessary activation energy for the oxidation to proceed at a practical rate.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-Methoxypyridine (e.g., 5 g, 45.87 mmol) in glacial acetic acid (25 mL).
-
Oxidant Addition: To the stirred solution at room temperature, carefully add 30% aqueous hydrogen peroxide (e.g., 4.2 mL). Rationale: The addition is performed at room temperature to control the initial exotherm.
-
Thermal Conditions: Heat the reaction mixture to reflux and maintain for 24 hours. Self-Validation: Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material (Rf ~0.1 in 5% MeOH/CH₂Cl₂).[9]
-
Workup and Isolation: After cooling to room temperature, remove the volatile components (acetic acid, water) under reduced pressure using a rotary evaporator. The residue is crude 4-methoxypyridine 1-oxide, which can be purified further if necessary or used directly in the subsequent reduction step.[9]
Experimental Protocol: Reduction to 4-Methoxypyridine
The N-oxide can be efficiently reduced back to the parent pyridine. A chemoselective method using zinc powder and ammonium formate is presented here.[11]
Causality: In this system, zinc acts as the reducing agent, transferring electrons to the N-oxide. Ammonium formate serves as a convenient and mild source of hydrogen. The reaction is highly efficient and proceeds rapidly at room temperature.
-
Reaction Setup: Dissolve the crude 4-Methoxypyridine N-oxide from the previous step in methanol.
-
Reagent Addition: Add silica gel, followed by ammonium formate and zinc dust in portions.
-
Reaction: Stir the mixture at room temperature for approximately 10-15 minutes. Self-Validation: Monitor the reaction to completion using TLC.
-
Workup and Purification: Filter the reaction mixture through a pad of Celite to remove zinc and silica. Concentrate the filtrate under reduced pressure. The resulting residue can be purified by distillation under reduced pressure to yield pure 4-Methoxypyridine.
Core Reactivity and Applications in Drug Development
The true value of 4-Methoxypyridine lies in its role as a versatile synthon.[1] Its enhanced reactivity makes it a precursor for a wide range of more complex, biologically active molecules.[2][8]
Activation and Nucleophilic Addition: A Modern Approach
A powerful strategy in modern organic synthesis involves the dearomative functionalization of pyridines. 4-Methoxypyridine is an excellent substrate for this class of reactions. The pyridine nitrogen can be activated by an acylating agent (e.g., a chloroformate) to form a highly reactive N-acylpyridinium ion. This intermediate is susceptible to nucleophilic attack by reagents such as Grignard reagents, allowing for the stereocontrolled formation of dihydropyridone structures.[12][13]
The diagram below outlines this key activation and reaction pathway.
Caption: Activation of 4-Methoxypyridine and subsequent nucleophilic addition pathway.
This methodology is crucial for drug development as it provides rapid access to complex, three-dimensional scaffolds from simple, flat aromatic precursors, which is a key objective in modern medicinal chemistry.[12]
Applications as a Pharmaceutical Intermediate
4-Methoxypyridine is a documented building block in the synthesis of a variety of therapeutic agents and biologically active molecules.[8][14]
-
Neurological Disorder Targets: It serves as an intermediate in the synthesis of compounds that are potential ligands for neuronal nicotinic acetylcholine receptors, which are implicated in a range of neurological conditions.[2]
-
Enzyme Inhibitors: It is used in the synthesis of benzoylated N-ylides, which have been investigated as inhibitors of protein farnesyltransferase, an enzyme target in cancer research.[2]
-
Agrochemicals: Beyond pharmaceuticals, it is a precursor for pesticides and herbicides, contributing to crop protection.[14]
-
Material Science: Its derivatives are being explored for the creation of functionalized polymers and materials with specific electronic or optical properties.[15]
Safety and Handling: A Trustworthy Protocol
As with any laboratory chemical, proper handling of 4-Methoxypyridine is paramount for ensuring personnel safety. It is classified as an irritant, and appropriate precautions must be taken.[3][5]
Table 3: Safety Profile and Handling Recommendations
| Hazard Class | GHS Statement | Precautionary Measures |
| Skin Irritation | H315: Causes skin irritation | [5] |
| Eye Irritation | H319: Causes serious eye irritation | [5] |
| Respiratory Irritation | H335: May cause respiratory irritation | [5] |
| Storage | N/A | Store in a cool, dry, well-ventilated area in a tightly closed container.[16] May darken on storage.[7] |
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.[17]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[17]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[17]
Always consult the most current Safety Data Sheet (SDS) provided by the supplier before use.[17][18]
References
- 1. chemimpex.com [chemimpex.com]
- 2. exsyncorp.com [exsyncorp.com]
- 3. Page loading... [guidechem.com]
- 4. 4-メトキシピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-Methoxypyridine | C6H7NO | CID 69278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Methoxypyridine | 620-08-6 [chemicalbook.com]
- 7. 4-Methoxypyridine, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. innospk.com [innospk.com]
- 9. 4-Methoxypyridine N-oxide synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. 4-Methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 12. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. nbinno.com [nbinno.com]
- 15. nbinno.com [nbinno.com]
- 16. aksci.com [aksci.com]
- 17. fishersci.com [fishersci.com]
- 18. 4-Methoxypyridine - Safety Data Sheet [chemicalbook.com]
An In-depth Technical Guide to 4-Methoxypyridine: Properties, Reactivity, and Applications
Abstract
4-Methoxypyridine (CAS No. 620-08-6), a heterocyclic compound characterized by a pyridine ring substituted with a methoxy group at the 4-position, stands as a versatile and pivotal building block in modern organic synthesis. Its unique electronic properties, stemming from the interplay between the electron-donating methoxy group and the electron-withdrawing pyridine ring, confer upon it a distinct reactivity profile that is leveraged across diverse scientific disciplines. This technical guide provides a comprehensive exploration of the physical, chemical, and spectroscopic properties of 4-Methoxypyridine. It further delves into its reactivity, synthetic accessibility, and its critical role as an intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding and practical insights into the application of this important chemical entity.
Introduction: The Strategic Importance of 4-Methoxypyridine
In the landscape of heterocyclic chemistry, pyridine derivatives are of paramount importance due to their prevalence in natural products, pharmaceuticals, and functional materials. 4-Methoxypyridine, also known as γ-methoxypyridine, emerges as a particularly valuable synthon.[1][2] The methoxy group at the para-position to the nitrogen atom significantly influences the electron density of the aromatic ring, thereby modulating its basicity and reactivity towards both electrophilic and nucleophilic reagents.[3] This electronic activation makes 4-Methoxypyridine an active participant in a multitude of chemical transformations.[3]
This guide will elucidate the fundamental properties of 4-Methoxypyridine, offering a foundation for its rational application in complex molecular design. We will explore not just the "what" but the "why" behind its utility, providing field-proven insights into its handling, reactivity, and synthetic potential.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is a prerequisite for its effective use in a laboratory or industrial setting. These parameters dictate appropriate handling, storage, and analytical characterization methodologies.
Physical Properties
4-Methoxypyridine is typically encountered as a clear, colorless to slightly yellow liquid with a characteristic pyridine-like odor.[1][2][4] Its physical properties are summarized in the table below, compiled from various authoritative sources.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇NO | [1][2][5] |
| Molecular Weight | 109.13 g/mol | [1][5][6] |
| CAS Number | 620-08-6 | [1][2] |
| Appearance | Clear colorless to slightly yellow liquid | [1][2][4][6] |
| Melting Point | 4 °C | [2][7] |
| Boiling Point | 191 °C (at atmospheric pressure) | [2][8] |
| 108-111 °C / 65 mmHg | [4][6][7][9] | |
| Density | 1.075 g/mL at 25 °C | [2][4][6][9] |
| Refractive Index (n20/D) | 1.516 - 1.522 | [2][6][9] |
| Flash Point | 74 °C (165.2 °F) - closed cup | [2][9] |
| pKa | 6.58 (at 25 °C) | [1][7] |
| Solubility | Soluble in water.[1] Readily dissolves in organic solvents like ethyl acetate and alcohol.[2] Also soluble in DMSO and Methanol (slightly).[4][7] |
Spectroscopic Data
Spectroscopic analysis is indispensable for confirming the identity and purity of 4-Methoxypyridine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum provides characteristic signals for the aromatic protons on the pyridine ring and the methyl protons of the methoxy group. The aromatic protons typically appear as two distinct multiplets in the downfield region, while the methoxy protons present as a sharp singlet in the upfield region.
-
¹³C NMR : The carbon NMR spectrum shows distinct peaks for the four unique carbon atoms in the molecule, with the carbon atom attached to the methoxy group being significantly shielded.[10]
-
-
Infrared (IR) Spectroscopy : The IR spectrum of 4-Methoxypyridine displays characteristic absorption bands corresponding to C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations within the pyridine ring, and the C-O stretching of the ether linkage.
-
Mass Spectrometry (MS) : Mass spectral analysis will show a molecular ion peak corresponding to the molecular weight of 4-Methoxypyridine (m/z = 109.13).
Chemical Properties and Reactivity
The chemical behavior of 4-Methoxypyridine is governed by the electronic interplay of the pyridine nitrogen and the 4-methoxy group. The nitrogen atom imparts basicity, while the methoxy group acts as an electron-donating group, activating the pyridine ring.[3]
Basicity
With a pKa of 6.58, 4-Methoxypyridine is a moderately weak base, a property stemming from the lone pair of electrons on the nitrogen atom.[1][7] This basicity allows it to form salts with various acids.[2]
Reactivity as a Nucleophile and Ligand
The nitrogen atom's lone pair makes 4-Methoxypyridine a competent nucleophile and a ligand in coordination chemistry. It can react with electrophiles at the nitrogen atom, for instance, to form N-oxides upon treatment with oxidizing agents like hydrogen peroxide.[11][12] Its ability to act as a ligand is utilized in the development of catalysts and new materials.[6]
Electrophilic and Nucleophilic Aromatic Substitution
The methoxy group strongly activates the pyridine ring towards electrophilic substitution at the positions ortho to it (C2 and C6). Conversely, it can also participate in nucleophilic aromatic substitution reactions, although this is less common. The reactivity can be further tuned, for example, through ortho-lithiation using strong bases like mesityllithium.[4]
Role in Dearomatization Reactions
Recent research has highlighted the utility of 4-Methoxypyridine in enantioselective catalytic dearomative addition reactions.[13] The formation of a pyridinium ion intermediate is crucial for its reactivity towards nucleophiles like Grignard reagents, allowing for the synthesis of chiral dihydropyridones.[13]
Caption: Workflow for the catalytic dearomative addition to 4-Methoxypyridine.
Synthesis and Manufacturing
The industrial production of 4-Methoxypyridine requires precise control over reaction conditions to ensure high purity and stability.[2] Two common synthetic routes are:
-
Etherification : The reaction between a suitable 4-substituted pyridine (e.g., 4-bromopyridine) and methanol.[3]
-
Catalytic Hydrogenation : The reduction of 4-methoxypyridine-N-oxide.[3][4]
The choice of synthesis route often depends on the availability of starting materials and the desired scale of production. High-purity 4-Methoxypyridine (≥99.0%) is commercially available from various suppliers.[2][6]
Applications in Research and Development
The versatility of 4-Methoxypyridine makes it an indispensable tool for chemists in academia and industry.
Pharmaceutical Synthesis
4-Methoxypyridine is a key intermediate in the synthesis of a wide range of biologically active molecules and pharmaceutical compounds.[1][2][6] Its scaffold is found in molecules designed as:
-
Protein farnesyltransferase inhibitors : Through the preparation of benzoylated N-ylides.[3][4][7]
-
Neuronal nicotinic acetylcholine receptor ligands : Via the construction of dihydropyridin-4-ones.[3][4][7]
-
Gamma-secretase modulators (GSMs) : For potential Alzheimer's disease therapy, where the methoxypyridine motif has been shown to improve activity and solubility.[14]
-
Alkaloids : As a starting reagent for the stereocontrolled synthesis of (±)-pumiliotoxin C and (±)-lasubine II.[3][4][7]
Caption: Role of 4-Methoxypyridine in pharmaceutical development pathways.
Agrochemicals
In the agricultural sector, 4-Methoxypyridine serves as an intermediate for the production of acaricides, insecticides, and herbicides, contributing to enhanced crop protection.[2][8]
Material Science
The unique electronic and coordination properties of the pyridine ring make 4-Methoxypyridine a valuable component in the synthesis of advanced materials, including functionalized polymers and coatings.[6][15] Its incorporation can improve thermal stability, optical clarity, or conductivity.[15]
Other Applications
4-Methoxypyridine is also used as a flavoring agent in the food industry and as a reagent in analytical chemistry.[3][6]
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed when handling 4-Methoxypyridine.
Hazard Identification
4-Methoxypyridine is classified as a combustible liquid and can cause skin, eye, and respiratory system irritation.[1][9][16] It is harmful if swallowed, in contact with skin, or if inhaled.[16][17]
-
Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]
-
Signal Word : Warning.[9]
Experimental Protocol: Safe Handling and Storage
Objective: To outline the standard operating procedure for the safe handling and storage of 4-Methoxypyridine in a research laboratory.
Materials:
-
4-Methoxypyridine
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, nitrile gloves
-
Fume hood
-
Tightly sealed, appropriate chemical container
-
Spill kit
Procedure:
-
Risk Assessment: Before handling, review the Safety Data Sheet (SDS) for 4-Methoxypyridine.[1][16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.[18]
-
Ventilation: Handle 4-Methoxypyridine in a well-ventilated chemical fume hood to avoid inhalation of vapors.[12][18]
-
Dispensing: When transferring the liquid, avoid splashing. Use appropriate tools such as a pipette or syringe.
-
Spill Response: In case of a small spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[17]
-
Skin: Wash off immediately with plenty of soap and water.[16]
-
Inhalation: Remove to fresh air.[16]
-
Ingestion: Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[16][17]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][12][16] Recommended storage temperatures can vary, with some sources suggesting ambient temperatures and others 0-8 °C.[1][6]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[16][17]
Conclusion
4-Methoxypyridine is a deceptively simple molecule with a rich and diverse chemical profile. Its strategic placement of a methoxy group on the pyridine ring provides a powerful handle for chemists to forge complex molecular architectures. From life-saving pharmaceuticals to advanced materials, the applications of this versatile building block continue to expand. A comprehensive understanding of its properties, reactivity, and safe handling procedures, as detailed in this guide, is essential for unlocking its full potential in scientific innovation.
References
- 1. Page loading... [guidechem.com]
- 2. innospk.com [innospk.com]
- 3. exsyncorp.com [exsyncorp.com]
- 4. 4-Methoxypyridine | 620-08-6 [chemicalbook.com]
- 5. 4-Methoxypyridine | C6H7NO | CID 69278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. 4-Methoxypyridine CAS#: 620-08-6 [m.chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. 4-甲氧基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. spectrabase.com [spectrabase.com]
- 11. 4-Methoxypyridine N-oxide synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
- 18. aksci.com [aksci.com]
Spectroscopic Data of 4-Methoxypyridine: A Technical Guide for Researchers
This guide provides an in-depth analysis of the spectroscopic data for 4-Methoxypyridine, a key building block in pharmaceutical and materials science. Understanding the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound is fundamental for its identification, purity assessment, and the elucidation of reaction mechanisms. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but also insights into the interpretation of these spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules. For 4-Methoxypyridine, both ¹H and ¹³C NMR provide a detailed map of the proton and carbon environments within the molecule.
Experimental Protocol for NMR Data Acquisition
High-resolution ¹H and ¹³C NMR spectra are typically acquired on a 300 MHz or higher field spectrometer. A sample concentration of 5-10 mg in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), is standard. The use of CDCl₃ is advantageous due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.[1]
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of 4-Methoxypyridine is characterized by two distinct regions: the aromatic region, where the pyridine ring protons resonate, and the aliphatic region, which contains the signal for the methoxy group protons. The electron-donating nature of the methoxy group significantly influences the chemical shifts of the pyridine protons, causing an upfield shift (increased shielding) compared to unsubstituted pyridine.[1]
The protons on the pyridine ring exhibit a characteristic AA'BB' spin system, appearing as two distinct multiplets. The protons at the 2- and 6-positions (ortho to the nitrogen) are chemically equivalent, as are the protons at the 3- and 5-positions (meta to the nitrogen).
Table 1: ¹H NMR Spectroscopic Data for 4-Methoxypyridine in CDCl₃ [2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.45 | d | 2H | H-2, H-6 |
| ~6.85 | d | 2H | H-3, H-5 |
| ~3.85 | s | 3H | -OCH₃ |
Causality Behind the Chemical Shifts: The protons at positions 2 and 6 are deshielded relative to those at positions 3 and 5 due to their proximity to the electronegative nitrogen atom. The strong electron-donating resonance effect of the para-methoxy group increases the electron density at the ortho (positions 3 and 5) and para (position 4, where the methoxy group is attached) carbons, leading to a significant upfield shift of the H-3 and H-5 protons.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum of 4-Methoxypyridine displays four distinct signals, corresponding to the four unique carbon environments in the molecule.
Table 2: ¹³C NMR Spectroscopic Data for 4-Methoxypyridine [3]
| Chemical Shift (δ) ppm | Assignment |
| ~164.5 | C-4 |
| ~150.5 | C-2, C-6 |
| ~109.5 | C-3, C-5 |
| ~55.5 | -OCH₃ |
Expert Interpretation: The carbon atom directly attached to the oxygen of the methoxy group (C-4) is the most deshielded in the aromatic region due to the direct inductive and resonance effects of the oxygen atom. The carbons adjacent to the nitrogen (C-2 and C-6) are also significantly deshielded. Conversely, the carbons at the 3 and 5 positions are shielded by the electron-donating effect of the methoxy group, resulting in their upfield chemical shift. The aliphatic carbon of the methoxy group resonates at a characteristic upfield position.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of 4-Methoxypyridine reveals key absorptions corresponding to the aromatic ring and the methoxy substituent.
Experimental Protocol for IR Data Acquisition
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like 4-Methoxypyridine, the data can be acquired neat (without solvent) using Attenuated Total Reflectance (ATR) or by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).[4][5]
Table 3: Characteristic IR Absorption Bands for 4-Methoxypyridine [4]
| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3050-3000 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |
| ~1600, ~1500 | Strong | C=C and C=N Stretching Vibrations of the Pyridine Ring |
| ~1250 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |
| ~1030 | Strong | Symmetric C-O-C Stretch (Aryl Ether) |
| ~830 | Strong | Out-of-plane C-H Bending (para-disubstituted pattern) |
Field-Proven Insights: The strong bands around 1600 and 1500 cm⁻¹ are highly characteristic of the pyridine ring's stretching vibrations. The intense absorptions at approximately 1250 cm⁻¹ and 1030 cm⁻¹ are definitive evidence for the presence of an aryl ether, specifically the asymmetric and symmetric C-O-C stretching modes of the methoxy group. The strong band around 830 cm⁻¹ is indicative of the para-substitution pattern on the pyridine ring.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure. Electron Ionization (EI) is a common technique used for volatile compounds like 4-Methoxypyridine.[6]
Experimental Protocol for EI-MS Data Acquisition
The mass spectrum is typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized by a beam of high-energy electrons (typically 70 eV).[6]
Analysis of the Mass Spectrum of 4-Methoxypyridine
The mass spectrum of 4-Methoxypyridine shows a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 109, which corresponds to its molecular weight.[4] The fragmentation of the molecular ion provides valuable structural information.
Table 4: Major Fragment Ions in the Mass Spectrum of 4-Methoxypyridine [4]
| m/z | Proposed Fragment Ion Structure/Formula |
| 109 | [C₆H₇NO]⁺ (Molecular Ion) |
| 94 | [M - CH₃]⁺ |
| 80 | [M - CHO]⁺ or [M - NCH]⁺? |
| 79 | [M - CH₂O]⁺ or [C₅H₅N]⁺? |
| 66 | [C₄H₄N]⁺ |
Mechanistic Insights into Fragmentation: The fragmentation of 4-Methoxypyridine is initiated by the removal of an electron to form the molecular ion. Subsequent fragmentation occurs through characteristic pathways for methoxy-substituted aromatic compounds. A primary fragmentation route involves the loss of a methyl radical (•CH₃) from the methoxy group to form a stable oxonium ion at m/z 94. Subsequent loss of carbon monoxide (CO) from this ion can lead to the fragment at m/z 66. Another significant fragmentation pathway involves the loss of a formyl radical (•CHO) to give an ion at m/z 80. The peak at m/z 79 can be attributed to the loss of formaldehyde (CH₂O).
Visualization of the Fragmentation Pathway
The following diagram illustrates a plausible fragmentation pathway for 4-Methoxypyridine under electron ionization.
Caption: Proposed fragmentation of 4-Methoxypyridine in EI-MS.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive chemical signature for 4-Methoxypyridine. The distinct patterns observed in the NMR, IR, and MS spectra are invaluable for the unambiguous identification and characterization of this important chemical entity. By understanding the principles behind these spectroscopic techniques and the specific features of 4-Methoxypyridine, researchers can confidently utilize this compound in their synthetic and developmental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Methoxypyridine(620-08-6) 1H NMR [m.chemicalbook.com]
- 3. 4-Methoxypyridine(620-08-6) 13C NMR spectrum [chemicalbook.com]
- 4. 4-Methoxypyridine | C6H7NO | CID 69278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. benchchem.com [benchchem.com]
Preparation of 4-Methoxypyridine N-oxide
An In-Depth Technical Guide to the
Abstract
This guide provides a comprehensive technical overview of the synthesis of 4-Methoxypyridine N-oxide (C₆H₇NO₂), a pivotal intermediate in pharmaceutical and synthetic chemistry. We delve into the prevalent oxidative methodologies, presenting a rationale for procedural choices, detailed step-by-step protocols, and critical safety considerations. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights to ensure reproducible and efficient synthesis.
Introduction: The Strategic Importance of 4-Methoxypyridine N-oxide
4-Methoxypyridine N-oxide is a heterocyclic compound widely employed as a versatile building block in organic synthesis.[1] Its molecular structure features a pyridine ring activated by an N-oxide functional group and further influenced by a methoxy substituent at the 4-position. This unique electronic arrangement makes it a valuable precursor for a variety of functionalized pyridines.[2]
The N-oxide moiety serves two primary functions:
-
Activation of the Pyridine Ring: The N-oxide group enhances the electron density of the pyridine ring, making it more susceptible to certain electrophilic and nucleophilic substitutions.[1][3]
-
Oxygen Transfer Agent: It can act as a mild and selective oxygen atom transfer reagent in various synthetic transformations.[1]
Given its role in the development of novel heterocyclic compounds and active pharmaceutical ingredients, a robust and well-understood synthetic protocol is essential.[4] This guide focuses on the most common and reliable methods for its preparation: the direct oxidation of 4-methoxypyridine.
Core Synthesis Strategy: N-Oxidation of 4-Methoxypyridine
The conversion of 4-methoxypyridine to its corresponding N-oxide is exclusively achieved through oxidation. The lone pair of electrons on the pyridine nitrogen atom acts as a nucleophile, attacking an electrophilic oxygen source. The general mechanism is depicted below.
Caption: General schematic of 4-methoxypyridine oxidation.
The choice of oxidant is the primary variable, influencing reaction conditions, safety profile, and purification strategy. The two most prominent and validated methods utilize meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in acetic acid.[3][5][6]
Protocol A: Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
This method is favored for its high efficiency and relatively mild reaction conditions. m-CPBA is a reliable oxidant that delivers clean conversions, though proper handling is required due to its potential instability.[7][8] The primary challenge in this protocol is the effective removal of the meta-chlorobenzoic acid (m-CBA) byproduct during workup.
Quantitative Data Summary
The following table outlines the reagent quantities for a representative 10 mmol scale synthesis.
| Reagent | Formula | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 4-Methoxypyridine | C₆H₉NO | 109.14 | 10.0 | 1.0 | 1.09 g |
| m-CPBA (77%) | C₇H₅ClO₃ | 172.57 | ~15.6 (1.2 eq of active) | 1.2 | 3.5 g |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 100 mL |
| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | - | - | ~50 mL |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | ~5 g |
Detailed Experimental Workflow
Caption: Experimental workflow for m-CPBA oxidation.
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxypyridine (1.09 g, 10.0 mmol) in dichloromethane (100 mL).[1][9]
-
Reagent Addition: Cool the solution in an ice-water bath to 0–5 °C. Incrementally add solid m-CPBA (77%, 3.5 g, ~12.0 mmol active) over 15 minutes, ensuring the internal temperature does not exceed 5 °C.[1]
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 24 hours.[1][9]
-
Monitoring: Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) with a mobile phase of 10:1 Dichloromethane/Methanol. The product will have a lower Rf value than the starting material.[1][9]
-
Workup - Byproduct Removal: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize and remove the m-chlorobenzoic acid byproduct. CAUTION: CO₂ evolution will occur. Vent the funnel frequently.[10]
-
Workup - Extraction: Wash the organic layer with saturated aqueous sodium chloride (brine, 1 x 30 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[1] The product is typically a light brown or yellow solid and can be further purified by recrystallization if necessary.[2][9]
Protocol B: Oxidation using Hydrogen Peroxide and Acetic Acid
This classical approach utilizes inexpensive and readily available reagents. The reaction proceeds via the in situ formation of peracetic acid, which then acts as the oxidant.[6][11] While cost-effective, this method requires heating and involves handling concentrated hydrogen peroxide, which necessitates stringent safety precautions.[9]
Quantitative Data Summary
| Reagent | Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 4-Methoxypyridine | C₆H₉NO | 109.14 | 45.8 mmol | 5.0 g |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | - | 25 mL |
| Hydrogen Peroxide (30%) | H₂O₂ | 34.01 | - | 4.2 mL |
Detailed Experimental Methodology
-
Reaction Setup: To a stirred solution of 4-methoxypyridine (5.0 g, 45.8 mmol) in glacial acetic acid (25 mL) in a round-bottom flask, add 30% aqueous hydrogen peroxide (4.2 mL) at room temperature.[2][12] An inert atmosphere (e.g., argon) is recommended.[12]
-
Reaction: Fit the flask with a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 24 hours.[2][12]
-
Monitoring: After 24 hours, cool the reaction to room temperature and check for the complete consumption of starting material by TLC (5% Methanol in Dichloromethane).[12]
-
Isolation: Once the reaction is complete, remove the volatile components (acetic acid, water, excess peroxide) in vacuo. This step should be performed with care, using appropriate trapping, as the residue contains the desired product.[12] The resulting material is 4-methoxypyridine N-oxide, often obtained as a yellow liquid or light brown solid.[9][12] A yield of approximately 88-94% can be expected.[9][12]
Product Characterization
Confirmation of the final product's identity and purity is achieved through standard analytical techniques:
-
Physical Appearance: Light brown or white to yellow crystalline solid.[1][2]
-
Melting Point: 82–85 °C.[2]
-
Mass Spectrometry (LC-MS): Expected [M+H]⁺ ion at m/z 125.9.[9][12]
-
Spectroscopy: IR and NMR spectra can be compared against reference data.[13][14]
Safety, Handling, and Storage
-
4-Methoxypyridine N-oxide: May cause skin, eye, and respiratory irritation.[1][2] It is hygroscopic and should be stored in a tightly sealed container in a dry, well-ventilated area.[1][2]
-
m-CPBA: A peroxide that is potentially explosive and sensitive to shock and heat. Handle with non-metal spatulas and avoid grinding.[8]
-
Hydrogen Peroxide (30%+): A strong oxidizer. Avoid contact with skin and eyes. Can cause severe burns. Its use in combination with organic solvents can form explosive mixtures.[9]
All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Conclusion
The preparation of 4-methoxypyridine N-oxide is a fundamental transformation in heterocyclic chemistry. Both the m-CPBA and hydrogen peroxide/acetic acid methods provide reliable pathways to the desired product. The choice between them depends on factors such as scale, cost, available equipment, and safety infrastructure. The m-CPBA method offers milder conditions and is often preferred for smaller-scale lab preparations, while the H₂O₂/AcOH method presents a more economical, albeit more hazardous, alternative for larger scales. Mastery of these protocols provides a crucial capability for any research team involved in the synthesis of pyridine-based molecules.
References
- 1. 4-Methoxypyridine N-Oxide|CAS 1122-96-9|Supplier [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemtube3d.com [chemtube3d.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Predict the product(s) of the following reactions: (b) Pyridine + H2O2 (.. [askfilo.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 10. Workup [chem.rochester.edu]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 4-Methoxypyridine N-oxide synthesis - chemicalbook [chemicalbook.com]
- 13. 4-Methoxypyridine N-oxide | C6H7NO2 | CID 70743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 4-Methoxypyridine N-oxide(1122-96-9) IR2 [m.chemicalbook.com]
Electron-donating effects of the methoxy group in pyridine
An In-depth Technical Guide to the Electron-Donating Effects of the Methoxy Group in Pyridine
Abstract
The methoxy group (–OCH₃), a seemingly simple substituent, imparts a profound and nuanced electronic influence upon the pyridine ring, a cornerstone of heterocyclic chemistry. This technical guide offers an in-depth analysis of the dual electronic nature of the methoxy group—its electron-withdrawing inductive effect (–I) and its more dominant electron-donating resonance effect (+M). We will dissect how the position of substitution (ortho, meta, or para) dictates the ultimate impact on the pyridine's basicity, reactivity in electrophilic and nucleophilic substitutions, and spectroscopic properties. This guide is tailored for researchers, scientists, and drug development professionals, providing not only the theoretical underpinnings but also field-proven experimental protocols to quantify these effects. By synthesizing mechanistic insights with practical methodologies, this document serves as a comprehensive resource for harnessing the unique properties of methoxypyridines in synthetic and medicinal chemistry.
Introduction: A Tale of Two Effects
Pyridine, an aromatic heterocycle, is a fundamental building block in countless pharmaceuticals, agrochemicals, and functional materials.[1] Its chemistry is largely defined by the sp²-hybridized nitrogen atom, which imparts a dipole moment and renders the ring electron-deficient compared to benzene. Introducing a methoxy group onto this ring creates a fascinating electronic interplay. The methoxy group is renowned for its dualistic character:
-
Inductive Effect (–I): The oxygen atom, being highly electronegative, pulls electron density away from the atom it is attached to through the σ-bond framework.[2][3]
-
Resonance Effect (+M or +R): The lone pairs of electrons on the oxygen atom can delocalize into an adjacent π-system, such as the pyridine ring. This donation of electron density is a powerful, distance-dependent phenomenon that often overshadows the inductive effect.[2][4][5]
The core of understanding methoxypyridine chemistry lies in appreciating that the position of the –OCH₃ group determines the balance of these opposing forces, ultimately governing the molecule's properties and reactivity.
References
An In-depth Technical Guide to the Basicity and pKa of 4-Methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the basicity and pKa of 4-methoxypyridine, a pivotal heterocyclic compound. We will delve into the fundamental principles governing its chemical behavior, detail robust methodologies for its characterization, and explore its applications, particularly within the pharmaceutical sciences. This document is designed to be a practical resource, blending theoretical concepts with actionable experimental insights.
Introduction: The Significance of 4-Methoxypyridine in Modern Chemistry
4-Methoxypyridine, a pyridine derivative with a methoxy group at the para-position, is a versatile building block in organic synthesis.[1][2] Its utility is fundamentally linked to the basicity of its nitrogen atom, a property that dictates its reactivity and interaction with other molecules. In the realm of drug discovery and development, the pKa — the negative logarithm of the acid dissociation constant of the conjugate acid — is a critical parameter. It governs a molecule's ionization state at physiological pH, which in turn influences its solubility, membrane permeability, protein binding, and overall pharmacokinetic and pharmacodynamic profile.[3]
This guide will explore the nuanced electronic effects that determine the basicity of 4-methoxypyridine, provide detailed protocols for the accurate determination of its pKa, and discuss its role as a precursor in the synthesis of biologically active molecules.[4][5]
Unraveling the Basicity of 4-Methoxypyridine: The Interplay of Inductive and Resonance Effects
The basicity of 4-methoxypyridine is best understood by comparing it to its parent compound, pyridine. The pKa of the conjugate acid of pyridine (the pyridinium ion) is approximately 5.25.[6] The introduction of a methoxy group at the 4-position significantly increases the basicity of the nitrogen atom. This enhancement is the result of two primary electronic effects:
-
Inductive Effect (-I): The oxygen atom of the methoxy group is more electronegative than carbon, leading to a slight withdrawal of electron density from the pyridine ring through the sigma bonds. However, this effect is relatively weak and is overshadowed by the resonance effect.
-
Resonance Effect (+M): The lone pair of electrons on the oxygen atom of the methoxy group can be delocalized into the aromatic π-system of the pyridine ring. This donation of electron density is most pronounced at the ortho and para positions. When the methoxy group is at the 4-position, this resonance effect directly increases the electron density on the nitrogen atom, making its lone pair more available for protonation.
The net result is that the methoxy group at the 4-position acts as an electron-donating group, thereby increasing the basicity of the pyridine nitrogen.
Logical Relationship of Electronic Effects on Basicity
Caption: Diagram illustrating the dominant role of the resonance effect in enhancing the basicity of 4-methoxypyridine.
Quantitative Analysis: pKa Values of 4-Methoxypyridine
The pKa of 4-methoxypyridine has been reported in various sources, with slight variations depending on the experimental conditions. A compilation of these values provides a clearer understanding of its basic character.
| Compound | pKa | Source |
| 4-Methoxypyridine | 6.58 (at 25°C) | ChemicalBook[7] |
| 4-Methoxypyridine | 6.47 | Parchem[8] |
| Pyridine (for comparison) | 5.25 | Wikipedia[6] |
The consistently higher pKa value of 4-methoxypyridine compared to pyridine quantitatively confirms the electron-donating nature of the 4-methoxy group.
Experimental Determination of pKa: A Self-Validating Protocol
Accurate pKa determination is crucial for understanding and predicting the behavior of a compound in various chemical and biological systems. Potentiometric titration is a highly precise and widely used method for this purpose.[9]
Principle of Potentiometric Titration for pKa Determination
Potentiometric titration involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH.[9] For a basic substance like 4-methoxypyridine, the compound is first protonated with a strong acid, and then titrated with a strong base. The pKa is the pH at which half of the compound is in its protonated form and half is in its neutral form, which corresponds to the midpoint of the steepest portion of the titration curve.[9]
Detailed Step-by-Step Methodology for Potentiometric Titration
This protocol is designed to be a self-validating system, ensuring the accuracy and reproducibility of the results.
Materials and Reagents:
-
4-Methoxypyridine (high purity)
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free
-
Potassium Chloride (KCl) for maintaining ionic strength
-
pH buffers (pH 4.00, 7.00, and 10.00) for calibration
-
Deionized water, purged with nitrogen to remove dissolved CO2
-
High-precision pH meter with a combination glass electrode
-
Automatic titrator or a calibrated burette
-
Magnetic stirrer and stir bar
-
Temperature probe
Experimental Workflow:
Caption: A streamlined workflow for the accurate determination of pKa using potentiometric titration.
Causality Behind Experimental Choices:
-
Nitrogen Purging: The removal of dissolved carbon dioxide is critical as it can react with the basic titrant (NaOH) to form carbonate, which would introduce errors in the titration curve and lead to an inaccurate pKa value.
-
Constant Ionic Strength: The activity of ions in solution is dependent on the ionic strength. By adding an inert salt like KCl, the ionic strength is kept relatively constant throughout the titration, ensuring that the measured pH changes are primarily due to the protonation/deprotonation of the analyte.[9]
-
Triplicate Measurements and Blank Titration: Performing the titration multiple times ensures the reproducibility and precision of the results. A blank titration helps to correct for any impurities in the solvent or reagents and the response of the electrode system in the absence of the analyte.
Alternative Method: UV-Vis Spectrophotometry
For compounds with a chromophore close to the site of ionization, UV-Vis spectrophotometry offers an alternative, highly sensitive method for pKa determination.[10] The principle lies in the difference in the UV-Vis absorption spectra of the protonated and deprotonated forms of the molecule. By measuring the absorbance at a specific wavelength across a range of pH values, a sigmoidal curve is generated, from which the pKa can be determined as the pH at the inflection point.[11][12]
Applications in Drug Development and Organic Synthesis
The enhanced basicity and specific electronic properties of 4-methoxypyridine make it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1]
-
Scaffold for Bioactive Molecules: The 4-methoxypyridine moiety is found in a variety of compounds with diverse biological activities. For instance, it has been incorporated into novel gamma-secretase modulators for potential Alzheimer's disease therapy and in the development of PI3K/mTOR dual inhibitors for cancer treatment.[4][5]
-
Tuning Basicity in Synthesis: In multi-step organic synthesis, controlling the basicity of intermediates is often crucial. The methoxy group allows for the fine-tuning of the pyridine's basicity, which can be exploited to direct reactions or to facilitate purification processes.
-
Precursor for Further Functionalization: 4-Methoxypyridine can be readily transformed into other functionalized pyridines. For example, it can be oxidized to 4-methoxypyridine N-oxide, which is a useful reagent in its own right.[13] It also serves as a starting material for the synthesis of various substituted pyridines, such as 2-bromo-4-methoxy-3-pyridinamine, a key intermediate for drug development.[14]
Conclusion
4-Methoxypyridine is a compound of significant interest due to the influence of its methoxy group on the basicity of the pyridine nitrogen. This guide has provided a detailed examination of the electronic effects that govern this property, offered a robust and self-validating protocol for the experimental determination of its pKa, and highlighted its importance as a building block in the synthesis of pharmaceuticals and other complex organic molecules. A thorough understanding of the principles and methodologies presented herein is essential for researchers and scientists working with this versatile compound.
References
- 1. innospk.com [innospk.com]
- 2. exsyncorp.com [exsyncorp.com]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Methoxypyridine | C6H7NO | CID 69278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Methoxypyridine | 620-08-6 [chemicalbook.com]
- 8. parchem.com [parchem.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. 4-Methoxypyridine | High-Purity Reagent for Research [benchchem.com]
Methodological & Application
Application Notes & Protocols: The Strategic Use of 4-Methoxypyridine in Pharmaceutical Intermediate Synthesis
Introduction: The Ascendancy of 4-Methoxypyridine in Modern Drug Synthesis
In the landscape of pharmaceutical development, the selection of starting materials and intermediates is a critical determinant of synthetic efficiency, scalability, and the ultimate viability of a drug candidate. Among the vast arsenal of heterocyclic building blocks, 4-methoxypyridine (CAS No. 620-08-6) has emerged as a particularly versatile and strategic intermediate.[1][2] Its unique electronic structure—a pyridine ring activated by a strong electron-donating methoxy group at the C4 position—imparts a distinct reactivity profile that medicinal chemists have leveraged to construct complex molecular architectures.[2][3][4]
The methoxy group enhances the nucleophilicity of the pyridine nitrogen atom and activates the ring system for specific transformations that are otherwise challenging.[3] This note provides an in-depth exploration of the strategic applications of 4-methoxypyridine, moving beyond a simple catalog of reactions to explain the mechanistic rationale behind its use. We will detail field-proven protocols for its application in both cutting-edge asymmetric dearomatization reactions and as a foundational precursor for established blockbuster drug scaffolds, providing researchers and drug development professionals with a robust guide to unlocking its full synthetic potential.
Physicochemical Properties for the Synthetic Chemist
A compound's utility is defined by both its reactivity and its physical properties. 4-Methoxypyridine's characteristics make it a practical choice for laboratory and scale-up operations.
| Property | Value | Significance in Synthesis |
| Appearance | Colorless to slightly yellow liquid[1] | Easy to handle, transfer, and measure accurately by volume or weight. |
| Molecular Weight | 109.13 g/mol [1][5] | Low molecular weight makes it an efficient building block. |
| Boiling Point | 191°C[1][2] | High boiling point allows for a wide range of reaction temperatures without requiring high-pressure equipment. |
| Melting Point | 4°C[1] | Liquid at standard laboratory temperatures. |
| Solubility | Readily soluble in organic solvents (ethyl acetate, alcohol); poor in water[1] | Facilitates its use in a variety of common reaction media and simplifies extractive workups. |
Pillar 1: Catalytic Asymmetric Dearomatization — Building 3D Complexity
One of the most powerful modern applications of 4-methoxypyridine is its use as a pro-aromatic substrate for generating chiral, non-planar dihydropyridone structures. These scaffolds are invaluable in drug discovery as they provide access to novel chemical space and are found in numerous bioactive natural products.[6]
Causality Behind the Strategy:
The core principle involves the temporary activation of the stable aromatic pyridine ring. 4-Methoxypyridine itself is not sufficiently electrophilic to react with most nucleophiles. However, by reacting it with an acylating agent (e.g., phenyl chloroformate), an N-acylpyridinium salt is formed in situ. This transformation has profound electronic consequences:
-
Aromaticity is Disrupted: The nitrogen atom becomes positively charged and quaternized.
-
Electrophilicity is Unlocked: The pyridinium ring becomes highly electron-deficient and susceptible to nucleophilic attack, particularly at the C2 and C6 positions.
-
Stereocontrol is Possible: The addition of a nucleophile, guided by a chiral catalyst, can proceed with high enantioselectivity, converting a flat, achiral molecule into a three-dimensional, enantioenriched product.[6][7]
The methoxy group at C4 is crucial as it remains as an enol ether moiety in the product, which can be subsequently hydrolyzed to the corresponding ketone (a dihydropyridone), adding another layer of synthetic utility.
Caption: Workflow for catalytic asymmetric dearomatization.
Protocol 1: Enantioselective Copper-Catalyzed Addition of Grignard Reagents to an In Situ-Generated 4-Methoxypyridinium Ion
This protocol is adapted from methodologies that provide straightforward access to enantioenriched dihydropyridone derivatives.[6][7]
Self-Validation: The protocol's trustworthiness is ensured by careful monitoring of the reaction conversion (by ¹H NMR or LC-MS) and validation of the final product's enantiomeric excess (by HPLC on a chiral stationary phase).
Materials & Reagents:
| Reagent | M.W. | Amount (mmol) | Equiv. | Notes |
| 4-Methoxypyridine | 109.13 | 0.20 | 1.0 | Starting material |
| CuBr·SMe₂ | 205.56 | 0.01 | 0.05 | Catalyst precursor |
| Chiral Ligand (e.g., L1) | - | 0.012 | 0.06 | Source of asymmetry |
| Phenyl Chloroformate | 156.57 | 0.40 | 2.0 | Activating agent |
| Ethylmagnesium Bromide (EtMgBr) | 133.27 | 0.40 | 2.0 | Nucleophile (1.0 M in THF) |
| Toluene (Anhydrous) | - | 2.0 mL | - | Solvent |
Step-by-Step Methodology:
-
Catalyst Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add CuBr·SMe₂ (2.1 mg, 0.01 mmol) and the chiral ligand (0.012 mmol). Add 1.0 mL of anhydrous toluene and stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: Cool the catalyst solution to -78°C using a dry ice/acetone bath.
-
Substrate Addition: Add 4-methoxypyridine (21.8 mg, 0.2 mmol) to the cold catalyst solution, followed by the remaining 1.0 mL of anhydrous toluene.
-
Activation: Slowly add phenyl chloroformate (50 µL, 0.4 mmol) to the reaction mixture. Stir for 10 minutes at -78°C. The solution should change appearance, indicating the formation of the pyridinium salt. Causality Note: This in-situ formation is critical as N-acylpyridinium salts are often unstable and cannot be isolated easily.
-
Nucleophilic Addition: Add the solution of EtMgBr (0.4 mL of 1.0 M solution in THF, 0.4 mmol) dropwise over 5 minutes. Critical Step: The slow addition rate is essential to control the exothermic reaction and prevent competing uncatalyzed background reactions, which would lead to a racemic product.[7]
-
Reaction Monitoring: Stir the reaction at -78°C for 12 hours. To monitor, carefully quench a small aliquot with saturated aqueous NH₄Cl and extract with ethyl acetate. Analyze the organic layer by TLC or LC-MS to confirm consumption of the starting material.
-
Workup: Quench the reaction by adding 2 mL of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel, add 10 mL of ethyl acetate, and separate the layers. Extract the aqueous layer twice more with 10 mL of ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel.
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by HPLC analysis using a suitable chiral column. Expected yields are typically >70% with ee >90%.
Pillar 2: 4-Methoxypyridine as a Precursor to Pyridone Cores in APIs
While novel applications are exciting, the role of 4-methoxypyridine as a stable precursor to 4-pyridone pharmacophores remains a cornerstone of its utility. The 4-pyridone moiety is a privileged structure present in numerous approved drugs. A prime example is its role in the synthesis of Doravirine , a non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV.[8][9]
Causality Behind the Strategy:
The synthetic strategy often involves the reaction of a 4-methoxypyridine derivative with an alkylating agent, such as methyl iodide. This reaction can proceed via two pathways:
-
N-Alkylation: The pyridine nitrogen acts as a nucleophile, attacking the alkylating agent to form a 4-methoxy-1-alkylpyridinium salt.
-
O-Demethylation: This pyridinium salt intermediate is then susceptible to attack by a nucleophile (e.g., the iodide counter-ion or a solvent molecule). The attack occurs at the methyl group of the methoxy ether, leading to demethylation and formation of the thermodynamically stable 1-alkyl-4-pyridone.[10]
The choice of solvent is critical in directing the outcome. Polar aprotic solvents like DMF strongly favor the O-demethylation pathway, driving the reaction to the desired pyridone product.[10]
Caption: Reaction pathway for pyridone formation.
Protocol 2: Solvent-Mediated Conversion of 4-Methoxypyridine to 1-Methylpyridin-4-one
This protocol demonstrates the critical role of solvent in achieving the desired pyridone product, a key transformation for intermediates in drugs like Doravirine.
Self-Validation: The reaction can be monitored by ¹H NMR, observing the disappearance of the methoxy signal (~4.0 ppm) and the appearance of the N-methyl signal (~3.5 ppm) and characteristic pyridone ring protons.
Materials & Reagents:
| Reagent | M.W. | Amount | Solvent | Notes |
| 4-Methoxypyridine | 109.13 | 1.0 g (9.16 mmol) | - | Starting material |
| Methyl Iodide (MeI) | 141.94 | 1.14 mL (18.3 mmol) | - | Alkylating agent |
| Dimethylformamide (DMF) | - | 20 mL | Anhydrous | Polar aprotic solvent |
Step-by-Step Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methoxypyridine (1.0 g, 9.16 mmol) in anhydrous DMF (20 mL).
-
Reagent Addition: Add methyl iodide (1.14 mL, 18.3 mmol, 2.0 equiv.) to the solution at room temperature.
-
Heating: Heat the reaction mixture to reflux (approx. 153°C for DMF) and maintain for 12 hours. Causality Note: The high temperature and the polar aprotic nature of DMF facilitate the SN2 attack of the iodide ion on the methoxy's methyl group, which is the key demethylation step.[10]
-
Reaction Monitoring: After cooling, a sample can be taken and diluted with CDCl₃ for ¹H NMR analysis to confirm the conversion. The disappearance of the 4-methoxy signal is a key indicator of reaction completion.
-
Solvent Removal: Cool the reaction mixture to room temperature and remove the DMF under high vacuum using a rotary evaporator (a Kugelrohr apparatus may be beneficial for complete removal).
-
Purification: The resulting residue is often the desired product in high purity. If necessary, it can be triturated with cold diethyl ether or acetone to induce crystallization and remove any unreacted starting material. The solid product can then be collected by filtration.
-
Analysis: The final product, 1-methylpyridin-4-one, can be characterized by NMR and mass spectrometry and its melting point compared to literature values. In this solvent system, the conversion to the pyridone is typically near-quantitative.[10]
Summary and Outlook
4-Methoxypyridine is far more than a simple heterocyclic compound; it is a strategic tool for constructing pharmaceutical intermediates. Its activated electronic nature allows for both classic transformations, such as conversion to the vital 4-pyridone core, and for advanced, stereocontrolled dearomatization reactions that build molecular complexity. The protocols described herein highlight the importance of understanding the underlying chemical principles—from in situ activation of pyridinium ions to the critical role of solvent choice—in order to successfully harness the synthetic power of this versatile building block. As the demand for novel, three-dimensional pharmacophores continues to grow, the strategic application of 4-methoxypyridine and its derivatives is set to play an increasingly pivotal role in the future of drug discovery and development.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. exsyncorp.com [exsyncorp.com]
- 4. nbinno.com [nbinno.com]
- 5. 4-Methoxypyridine | C6H7NO | CID 69278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Highly efficient synthesis of HIV NNRTI doravirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The discovery and development of doravirine [morressier.com]
- 10. researchgate.net [researchgate.net]
The Strategic Role of 4-Methoxypyridine in the Synthesis of Modern Agrochemicals: Application Notes and Protocols
Introduction: 4-Methoxypyridine as a Cornerstone in Agrochemical Innovation
4-Methoxypyridine, a heterocyclic aromatic organic compound, has emerged as a pivotal building block in the synthesis of a diverse array of agrochemicals.[1] Its unique electronic properties and reactivity profile make it an invaluable precursor for the development of potent herbicides, fungicides, and insecticides.[1][2] This technical guide provides an in-depth exploration of the application of 4-methoxypyridine in agrochemical production, with a particular focus on its role in the synthesis of sulfonylurea herbicides. We will delve into the synthetic strategies, detailed experimental protocols, and the chemical principles that underpin its utility. This document is intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis, offering both foundational knowledge and practical, field-proven insights.
Table 1: Physicochemical Properties of 4-Methoxypyridine
| Property | Value | Reference |
| CAS Number | 620-08-6 | [1] |
| Molecular Formula | C₆H₇NO | [1] |
| Molecular Weight | 109.13 g/mol | |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 191 °C | [1] |
| Density | 1.075 g/cm³ | [1] |
| Solubility | Soluble in organic solvents, sparingly soluble in water. |
The Synthetic Versatility of the 4-Methoxypyridine Scaffold
The strategic importance of 4-methoxypyridine in agrochemical synthesis lies in the reactivity of the pyridine ring, which is influenced by the methoxy group at the 4-position. This electron-donating group activates the ring towards certain transformations while directing the regioselectivity of others. A key transformation is the introduction of an amino group at the 2-position, yielding 2-amino-4-methoxypyridine, a critical intermediate for a major class of herbicides.
Core Synthesis Pathway: From 4-Methoxypyridine to Sulfonylurea Herbicides
A prominent application of 4-methoxypyridine is in the synthesis of sulfonylurea herbicides. These herbicides are known for their high efficacy at low application rates and their targeted mode of action, inhibiting the acetolactate synthase (ALS) enzyme in susceptible plants. The general structure of a sulfonylurea herbicide consists of a sulfonylurea bridge connecting an aryl or heterocyclic group to a pyrimidine or triazine ring. The 4-methoxypyridine moiety is often incorporated into the heterocyclic portion of the molecule.
The overall synthetic strategy involves a multi-step process, which can be broadly outlined as follows:
Caption: Generalized synthetic pathway from 4-methoxypyridine to a sulfonylurea herbicide.
Part 1: Synthesis of the Key Intermediate: 2-Amino-4-methoxypyridine
The initial and crucial step is the introduction of an amino group at the 2-position of the 4-methoxypyridine ring. The Chichibabin reaction, a classic method for the amination of pyridines, is a viable approach.[3][4][5][6] This reaction involves the nucleophilic substitution of a hydride ion by an amide anion.
Protocol 1: Chichibabin Amination of 4-Methoxypyridine
Objective: To synthesize 2-amino-4-methoxypyridine from 4-methoxypyridine.
Causality of Experimental Choices:
-
Sodium Amide (NaNH₂): A strong base and the source of the nucleophilic amide anion (⁻NH₂) required for the amination.
-
Inert, High-Boiling Solvent (e.g., Toluene or Xylene): The reaction requires elevated temperatures to proceed efficiently. These solvents are stable under these conditions and effectively dissolve the reactants.
-
Anhydrous Conditions: Sodium amide reacts violently with water. Therefore, all reagents and equipment must be scrupulously dried.
-
Ammonium Chloride Quench: Used to neutralize any unreacted sodium amide and to protonate the resulting sodium salt of the aminopyridine to yield the final product.
Materials:
-
4-Methoxypyridine
-
Sodium amide (NaNH₂)
-
Anhydrous toluene (or xylene)
-
Ammonium chloride (saturated aqueous solution)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reactions under inert atmosphere (e.g., Schlenk line, nitrogen-flushed flasks)
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous toluene.
-
Addition of Sodium Amide: Carefully add sodium amide to the toluene under a positive pressure of nitrogen. Caution: Sodium amide is highly reactive and pyrophoric. Handle with extreme care in an inert atmosphere.
-
Heating: Heat the suspension to reflux with vigorous stirring.
-
Addition of 4-Methoxypyridine: Slowly add a solution of 4-methoxypyridine in anhydrous toluene to the refluxing suspension over a period of 1-2 hours. The reaction mixture will typically develop a deep color.
-
Reaction Monitoring: Continue refluxing for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Cautiously and slowly add a saturated aqueous solution of ammonium chloride to quench the excess sodium amide. Caution: This is an exothermic reaction and will evolve ammonia gas. Perform in a well-ventilated fume hood.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 2-amino-4-methoxypyridine by column chromatography on silica gel or by recrystallization to afford the pure product.
Table 2: Representative Reaction Parameters for Chichibabin Amination
| Parameter | Value |
| **Reactant Ratio (4-MP:NaNH₂) ** | 1 : 2-3 equivalents |
| Solvent | Anhydrous Toluene |
| Reaction Temperature | 110-120 °C |
| Reaction Time | 4-8 hours |
| Typical Yield | 50-70% |
Part 2: Synthesis of a Representative Sulfonylurea Herbicide: Rimsulfuron
Rimsulfuron is a post-emergence sulfonylurea herbicide used for the control of a wide range of grass and broadleaf weeds in crops such as maize and potatoes.[1] Its synthesis serves as an excellent example of the application of a 4-methoxypyridine-derived intermediate. The final step in the synthesis of rimsulfuron involves the coupling of an aminopyrimidine with a pyridinesulfonyl isocyanate or a related derivative. While rimsulfuron itself does not contain a 4-methoxypyridine moiety, the synthetic principles are directly applicable to analogs that do. For the purpose of this guide, we will illustrate the synthesis of a hypothetical rimsulfuron analog where the pyrimidine ring is replaced by our 2-amino-4-methoxypyridine intermediate.
Caption: Synthetic workflow for a hypothetical rimsulfuron analog from 2-amino-4-methoxypyridine.
Protocol 2: Synthesis of the Pyridinesulfonyl Chloride Intermediate
Objective: To synthesize pyridine-2-sulfonyl chloride from 2-mercaptopyridine.
Causality of Experimental Choices:
-
2-Mercaptopyridine: The starting material containing the necessary pyridine ring and a sulfur atom that will be oxidized.
-
Oxidizing Agent (e.g., Chlorine or Sodium Hypochlorite in Acid): To oxidize the thiol group to a sulfonyl chloride. The choice of reagent can influence the reaction conditions and yield.
-
Acidic Medium (e.g., Concentrated Sulfuric Acid): To facilitate the oxidative chlorination process.
Materials:
-
2-Mercaptopyridine
-
Concentrated sulfuric acid
-
Sodium hypochlorite solution (commercial bleach)
-
Ice
-
Dichloromethane
-
Anhydrous magnesium sulfate
Step-by-Step Methodology:
-
Reaction Setup: In a flask cooled in an ice-salt bath, dissolve 2-mercaptopyridine in concentrated sulfuric acid.
-
Oxidative Chlorination: Slowly add sodium hypochlorite solution to the cooled and stirred solution, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for about an hour.
-
Work-up: Pour the reaction mixture onto crushed ice and extract with dichloromethane.
-
Drying and Concentration: Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield pyridine-2-sulfonyl chloride as a viscous liquid.[2]
Protocol 3: Coupling Reaction to Form the Sulfonylurea Herbicide Analog
Objective: To synthesize the final sulfonylurea herbicide analog by coupling 2-amino-4-methoxypyridine with pyridine-2-sulfonyl chloride. This can be achieved via an in-situ generated isocyanate or by direct reaction with a carbamate derivative. A common and effective method involves the reaction of the sulfonamide with a carbamate.
Causality of Experimental Choices:
-
Phenyl Chloroformate: Reacts with the aminopyridine to form a phenyl carbamate intermediate, which is a stable and effective coupling partner.
-
Pyridine or other Tertiary Amine: Acts as a base to neutralize the HCl generated during the carbamate formation.
-
Pyridinesulfonamide: The sulfonamide is deprotonated by a base to form a nucleophile that attacks the carbamate.
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A strong, non-nucleophilic base used to facilitate the final coupling step.
Materials:
-
2-Amino-4-methoxypyridine (from Protocol 1)
-
Phenyl chloroformate
-
Pyridine
-
Anhydrous Dioxane
-
3-(Ethylsulfonyl)-2-pyridinesulfonamide (prepared separately)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile
-
Dilute Hydrochloric Acid
Step-by-Step Methodology:
Step A: Preparation of Phenyl (4-methoxy-pyridin-2-yl)carbamate
-
Reaction Setup: In a flask, dissolve 2-amino-4-methoxypyridine in anhydrous dioxane and add pyridine.
-
Addition of Phenyl Chloroformate: Cool the mixture in an ice bath and slowly add phenyl chloroformate.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Work-up: Pour the reaction mixture into water and collect the precipitated solid by filtration. Wash the solid with water and dry to obtain the phenyl carbamate intermediate.
Step B: Coupling to form the Sulfonylurea
-
Reaction Setup: In a flask, suspend 3-(ethylsulfonyl)-2-pyridinesulfonamide and the phenyl (4-methoxy-pyridin-2-yl)carbamate in acetonitrile.
-
Addition of Base: Add DBU to the suspension and stir for a short period at room temperature.
-
Work-up: Dilute the reaction mixture with water and acidify with dilute hydrochloric acid.
-
Isolation: Collect the resulting solid precipitate by filtration, wash with water and ether, and dry to obtain the final sulfonylurea herbicide analog.[7]
Table 3: Biological Activity of a Representative Sulfonylurea Herbicide (Rimsulfuron)
| Weed Species | Control Level at 10 g ai/ha |
| Barnyardgrass (Echinochloa crus-galli) | Excellent |
| Foxtail species (Setaria spp.) | Excellent |
| Quackgrass (Elymus repens) | Good |
| Pigweed (Amaranthus spp.) | Good |
| Lambsquarters (Chenopodium album) | Moderate |
Note: Data is illustrative for a typical sulfonylurea herbicide and may vary for the hypothetical analog.
Conclusion and Future Perspectives
4-Methoxypyridine is a versatile and economically important starting material for the synthesis of a variety of agrochemicals. Its application in the production of sulfonylurea herbicides, as detailed in this guide, highlights a robust and adaptable synthetic platform. The protocols provided offer a practical framework for the synthesis of key intermediates and the final active ingredients. The underlying chemical principles, including nucleophilic aromatic substitution and coupling reactions, demonstrate the rational design that drives the development of modern crop protection agents.
Future research will likely focus on developing more sustainable and efficient synthetic routes, potentially utilizing catalytic C-H amination to bypass the classical Chichibabin reaction. Furthermore, the 4-methoxypyridine scaffold will undoubtedly continue to be a source of inspiration for the discovery of novel agrochemicals with improved efficacy, selectivity, and environmental profiles.
References
- 1. Rimsulfuron | C14H17N5O7S2 | CID 91779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis routes of Pyridine-2-sulfonyl Chloride [benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Chichibabin Reaction | PPTX [slideshare.net]
- 5. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 6. Chichibabin Reaction [drugfuture.com]
- 7. WO2016155602A1 - Novel form of rimsulfuron, process for its preparation and use thereof - Google Patents [patents.google.com]
Application Notes & Protocols: Directed ortho-Metalation (DoM) of 4-Methoxypyridine for the Synthesis of 3-Substituted Pyridine Derivatives
Introduction: Strategic Functionalization of the Pyridine Ring
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Consequently, methods for the regioselective functionalization of the pyridine ring are of paramount importance. Directed ortho-metalation (DoM) has emerged as a powerful and highly regioselective strategy for the synthesis of substituted pyridines, offering a significant advantage over classical electrophilic aromatic substitution which often yields mixtures of isomers.[3][4]
This guide provides a detailed exploration of the directed ortho-metalation of 4-methoxypyridine, a versatile building block in organic synthesis. The methoxy group at the 4-position serves as an effective directing metalation group (DMG), facilitating the deprotonation of the C-3 position with high selectivity.[5][6] We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols with various lithiating agents and electrophiles, and discuss the critical parameters that ensure successful and reproducible outcomes.
Mechanistic Insights: The Role of the Directing Group
Directed ortho-metalation is a deprotonation reaction that occurs preferentially at the position ortho to a directing metalation group (DMG). The process is initiated by the coordination of an organolithium reagent to the heteroatom of the DMG. This complexation increases the kinetic acidity of the proximal ortho-protons, facilitating their abstraction by the strong base.[3][7]
In the case of 4-methoxypyridine, the methoxy group's oxygen atom acts as a Lewis base, coordinating to the lithium atom of the organolithium reagent. This brings the base into close proximity to the C-3 proton, leading to its selective removal and the formation of a 3-lithio-4-methoxypyridine intermediate. This intermediate can then be trapped by a wide range of electrophiles to yield the corresponding 3-substituted 4-methoxypyridine.[3][8]
A critical consideration in the metalation of pyridines is the potential for competitive nucleophilic addition of the organolithium reagent to the electron-deficient pyridine ring.[9][10] To circumvent this side reaction, sterically hindered lithium amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often employed.[9][11] These bases are sufficiently strong to deprotonate the ring but are too bulky to readily add to the C=N bond.
Figure 1: Generalized workflow for the Directed ortho-Metalation of 4-Methoxypyridine.
Experimental Protocols
The successful execution of DoM reactions hinges on the strict adherence to anhydrous and inert atmosphere conditions. All glassware should be oven- or flame-dried, and all reagents and solvents must be anhydrous. Reactions are typically conducted under an atmosphere of dry nitrogen or argon.
Protocol 1: DoM of 4-Methoxypyridine using LDA and Quenching with an Aldehyde
This protocol describes a general procedure for the lithiation of 4-methoxypyridine at the C-3 position using lithium diisopropylamide (LDA) followed by reaction with an electrophilic aldehyde.
Materials:
-
4-Methoxypyridine
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Electrophilic aldehyde (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add anhydrous THF and cool the flask to -78 °C in a dry ice/acetone bath.
-
Add diisopropylamine (1.1 equivalents) to the cooled THF.
-
Slowly add n-BuLi (1.05 equivalents) dropwise to the solution while maintaining the temperature at -78 °C. Stir the mixture for 30 minutes at this temperature to generate LDA.
-
In a separate flame-dried flask, prepare a solution of 4-methoxypyridine (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of 4-methoxypyridine to the LDA solution at -78 °C. Stir the resulting mixture for 1-2 hours at -78 °C to ensure complete lithiation. The solution may change color.
-
Add the electrophilic aldehyde (1.2 equivalents) dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for 1-3 hours, then allow it to warm slowly to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 3-substituted-4-methoxypyridine derivative.
Protocol 2: DoM of 4-Methoxypyridine using TMPLi and Quenching with an Alkyl Halide
This protocol utilizes the more sterically hindered base, lithium 2,2,6,6-tetramethylpiperidide (TMPLi), which can be advantageous for sensitive substrates.
Materials:
-
4-Methoxypyridine
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Electrophilic alkyl halide (e.g., iodomethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare TMPLi in situ by adding n-BuLi (1.05 equivalents) to a solution of 2,2,6,6-tetramethylpiperidine (1.1 equivalents) in anhydrous THF at 0 °C. Stir for 30 minutes.
-
Cool the freshly prepared TMPLi solution to -78 °C.
-
Slowly add a solution of 4-methoxypyridine (1.0 equivalent) in anhydrous THF to the TMPLi solution.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the alkyl halide (1.5 equivalents) to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Figure 2: A step-by-step experimental workflow for the DoM of 4-Methoxypyridine.
Scope and Limitations
A wide variety of electrophiles can be successfully employed in the DoM of 4-methoxypyridine, leading to a diverse array of 3-substituted products. The choice of the lithiating agent and reaction conditions can influence the yield and purity of the final product.
| Electrophile | Product | Typical Yield (%) |
| D₂O | 3-Deuterio-4-methoxypyridine | >95 |
| CH₃I | 3-Methyl-4-methoxypyridine | 70-85 |
| (CH₃)₃SiCl | 3-(Trimethylsilyl)-4-methoxypyridine | 80-95 |
| DMF | 4-Methoxy-3-pyridinecarboxaldehyde | 65-75 |
| Benzaldehyde | (4-Methoxypyridin-3-yl)(phenyl)methanol | 70-80 |
| Iodine (I₂) | 3-Iodo-4-methoxypyridine | 75-90[12] |
| B(OiPr)₃ | 4-Methoxypyridine-3-boronic acid pinacol ester | 60-70[13] |
Table 1: Representative Electrophiles and Corresponding Product Yields in the DoM of 4-Methoxypyridine.
While DoM is a powerful tool, it is not without its limitations. The strongly basic conditions can be incompatible with certain sensitive functional groups on either the pyridine substrate or the electrophile. Additionally, achieving high yields may require careful optimization of the reaction temperature, time, and stoichiometry of the reagents.
Conclusion and Future Outlook
The directed ortho-metalation of 4-methoxypyridine is a robust and highly regioselective method for the synthesis of 3-substituted pyridine derivatives, which are valuable intermediates in drug discovery and materials science. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can effectively utilize this strategy to access a wide range of functionalized pyridines. The use of sterically hindered bases like LDA and LTMP is crucial for preventing unwanted side reactions. Future developments in this field may focus on the use of milder and more functional-group-tolerant metalating agents, further expanding the scope and applicability of this important synthetic transformation.
References
- 1. Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Directed Ortho Metalation [organic-chemistry.org]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. m.youtube.com [m.youtube.com]
- 8. baranlab.org [baranlab.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. 3-IODO-4-METHOXY-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 13. Directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives: a one-pot protocol to substituted azabiaryls - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 4-Methoxypyridine Derivatives
Introduction: The Strategic Importance of 4-Methoxypyridine Scaffolds
For researchers, scientists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design, renowned for its prevalence in a vast number of FDA-approved drugs and biologically active compounds. The introduction of a methoxy group at the 4-position of the pyridine ring significantly modulates its electronic properties, enhancing its utility as a key building block in the synthesis of complex molecules for pharmaceuticals and agrochemicals. The 4-methoxypyridine moiety, with its unique blend of electron-donating resonance effects and the hydrogen-bond accepting capacity of the pyridine nitrogen, is a privileged structure in medicinal chemistry.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[1] Its mild reaction conditions, broad functional group tolerance, and the relatively low toxicity of its organoboron reagents make it an indispensable tool in modern organic synthesis.[1] This guide provides an in-depth exploration of the Suzuki-Miyaura coupling as it applies to 4-methoxypyridine derivatives, offering both theoretical insights and practical, field-proven protocols.
Understanding the Reaction: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organohalide or triflate in the presence of a base.[1] The catalytic cycle, a fundamental concept for optimizing reaction conditions, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.
The Catalytic Cycle
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-halogen bond of the organohalide (R¹-X), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[1]
-
Transmetalation: The organoboron reagent (R²-B(OH)₂), activated by the base, transfers its organic moiety (R²) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.
Experimental Protocols and Methodologies
This section provides detailed protocols for the two primary approaches to synthesizing biaryl compounds containing a 4-methoxypyridine moiety via the Suzuki-Miyaura reaction.
Protocol 1: Coupling of (4-Methoxypyridin-2-yl)boronic Acid with Aryl Halides
This protocol is designed for instances where the 4-methoxypyridine derivative is the nucleophilic partner in the form of a boronic acid. The electron-rich nature of the 4-methoxypyridine ring can influence its reactivity, making careful optimization of conditions crucial for high yields.[2]
Materials:
-
Aryl halide (1.0 equiv)
-
(4-Methoxypyridin-2-yl)boronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), (4-methoxypyridin-2-yl)boronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the ligand (if required).[2]
-
Reagent Addition: Add the base (2.0-3.0 equiv) and the degassed solvent.[2]
-
Reaction Execution: Stir the reaction mixture at the specified temperature (typically 80-120 °C) for the indicated time. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).[2]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[2]
Data Presentation: Substrate Scope and Expected Yields for Protocol 1
| Aryl Halide (Ar-X) | Product | Typical Yield Range (%) | Notes |
| 4-Bromoanisole | 2-(4-Methoxyphenyl)-4-methoxypyridine | 70-90 | Electron-rich aryl bromides are generally good coupling partners.[2] |
| 4-Bromobenzonitrile | 4-(4-Methoxypyridin-2-yl)benzonitrile | 60-85 | Electron-poor aryl bromides are also effective.[2] |
| 1-Bromo-3,5-bis(trifluoromethyl)benzene | 2-(3,5-Bis(trifluoromethyl)phenyl)-4-methoxypyridine | 75-85 | Sterically hindered and electron-deficient substrates can provide good yields with appropriate ligand choice. |
| 4-Chlorobenzonitrile | 4-(4-Methoxypyridin-2-yl)benzonitrile | 70-80 | Aryl chlorides may require more active catalyst systems, such as those with bulky, electron-rich phosphine ligands. |
| 3-Bromopyridine | 4-Methoxy-2,3'-bipyridine | 80-95 | Heteroaryl halides are generally excellent substrates. |
Protocol 2: Coupling of 2-Halo-4-methoxypyridines with Arylboronic Acids
This protocol addresses the scenario where the 4-methoxypyridine derivative serves as the electrophilic partner. The electron-donating methoxy group can make the C-X bond less reactive towards oxidative addition, potentially requiring more active catalyst systems. The pyridine nitrogen can also interact with the palladium catalyst, which necessitates careful selection of ligands to prevent catalyst inhibition.
Materials:
-
2-Halo-4-methoxypyridine (e.g., 2-bromo-4-methoxypyridine) (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (e.g., SPhos, XPhos, P(t-Bu)₃)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask or reaction vial, combine the 2-halo-4-methoxypyridine (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the 2-halo-4-methoxypyridine.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction's progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 2-aryl-4-methoxypyridine product.
Data Presentation: Substrate Scope and Expected Yields for Protocol 2
| Arylboronic Acid | Product | Typical Yield Range (%) | Notes |
| Phenylboronic acid | 2-Phenyl-4-methoxypyridine | 85-95 | A standard and generally high-yielding coupling partner. |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4-methoxypyridine | 90-98 | The electron-donating group on the boronic acid often leads to excellent yields.[1] |
| 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-4-methoxypyridine | 80-90 | Electron-withdrawing groups are well-tolerated.[1] |
| 3-Thienylboronic acid | 4-Methoxy-2-(thiophen-3-yl)pyridine | 70-85 | Heteroarylboronic acids are effective coupling partners.[1] |
| 4-(Trifluoromethyl)phenylboronic acid | 4-Methoxy-2-(4-(trifluoromethyl)phenyl)pyridine | 75-90 | Strong electron-withdrawing groups are compatible with optimized conditions. |
Expertise in Action: Causality Behind Experimental Choices
The success of a Suzuki-Miyaura coupling, especially with heteroaromatic substrates like 4-methoxypyridine derivatives, hinges on a nuanced understanding of the interplay between the catalyst, ligand, base, and solvent.
-
Catalyst and Ligand Selection: For electron-rich halo-pyridines, the oxidative addition step can be sluggish. To overcome this, bulky, electron-rich phosphine ligands such as SPhos and XPhos are often employed.[3] These ligands promote the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step. For couplings involving aryl chlorides, which have a stronger C-Cl bond, these advanced ligands are often essential.[4]
-
The Role of the Base: The base plays a crucial role in activating the boronic acid for transmetalation. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃, particularly for challenging couplings. The choice of base can also influence the rate of competing side reactions such as protodeboronation.
-
Solvent Systems: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used. Water can aid in the dissolution of the base and facilitate the formation of the active boronate species. However, an excess of water can promote protodeboronation, so the ratio of organic solvent to water should be carefully optimized.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | - Inactive catalyst- Catalyst inhibition by pyridine nitrogen- Insufficiently active catalyst for aryl chlorides- Ineffective base | - Use a fresh batch of palladium catalyst.- Employ bulky ligands (e.g., SPhos, XPhos) to disfavor coordination of the pyridine nitrogen.- For aryl chlorides, use a catalyst system known for high activity (e.g., Pd₂(dba)₃ with a biarylphosphine ligand).- Switch to a stronger base like K₃PO₄ or Cs₂CO₃. |
| Protodeboronation of Boronic Acid | - Presence of excess water or protic solvents- Prolonged reaction times at high temperatures | - Minimize the amount of water in the reaction mixture.- Use anhydrous solvents and ensure all reagents are dry.- Monitor the reaction closely and stop it once the starting material is consumed. |
| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture- Incomplete reduction of a Pd(II) precatalyst | - Thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen).- Use a Pd(0) source directly or ensure conditions are suitable for complete in situ reduction of the Pd(II) precatalyst. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and adaptable tool for the synthesis of valuable 4-methoxypyridine-containing biaryl compounds. A thorough understanding of the reaction mechanism, coupled with the rational selection of catalysts, ligands, bases, and solvents, is paramount to achieving high yields and purity. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this important transformation in their synthetic endeavors.
References
Application Notes & Protocols: Enantioselective Dearomative Addition to 4-Methoxypyridinium Ions
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
This document provides a comprehensive technical guide to the enantioselective dearomative addition of organometallic reagents to 4-methoxypyridinium ions. The focus is on a robust copper-catalyzed methodology that utilizes readily available Grignard reagents to access highly valuable, enantioenriched dihydro-4-pyridone scaffolds. These structures are pivotal precursors for complex nitrogen-containing heterocycles prevalent in pharmaceuticals and natural products.[1][2] This guide moves beyond a simple recitation of steps to provide mechanistic insights, explain the causality behind experimental choices, and offer field-proven troubleshooting advice to ensure reproducible, high-fidelity results.
Part 1: Scientific Principles and Mechanistic Rationale
The dearomatization of pyridines presents a formidable challenge due to the inherent stability of the aromatic ring. To facilitate nucleophilic attack, the pyridine nucleus must be activated. A highly effective strategy is the in situ formation of N-acylpyridinium salts, which significantly enhances the electrophilicity of the ring system.[3]
The Catalytic System: A Copper(I)/Chiral Ligand Complex
The cornerstone of this methodology is a chiral copper(I) catalyst. While various transition metals have been explored, copper(I) complexes, particularly when paired with specific chiral bisphosphine ligands, have proven exceptionally effective in controlling the stereochemical outcome of the addition of highly reactive Grignard reagents.[4][5] A critical challenge is outcompeting the rapid, non-catalyzed background reaction between the N-acylpyridinium ion and the Grignard reagent, which invariably leads to a racemic product.[1][6] The success of the catalytic asymmetric variant hinges on a carefully orchestrated reaction sequence at low temperatures.
Proposed Catalytic Cycle
The reaction is proposed to proceed through the catalytic cycle illustrated below. The cycle begins with the formation of an active chiral copper(I) complex from the precatalyst (e.g., CuBr·SMe₂) and a chiral bisphosphine ligand. This complex then engages with the Grignard reagent and the in situ-formed N-acyl-4-methoxypyridinium ion to deliver the chiral product.
Caption: Proposed catalytic cycle for the Cu-catalyzed dearomative addition.
The Origin of Enantioselectivity
The enantioselectivity of the reaction is dictated by the chiral environment created by the ligand bound to the copper center. Computational studies and experimental results strongly indicate that bidentate bisphosphine ligands with a flexible backbone, such as (R,R)-Ph-BPE, are superior.[7] This flexibility allows the ligand to adopt a conformation that minimizes steric hindrance for one facial approach of the nucleophile to the pyridinium ring while maximizing it for the other, thereby directing the C-C bond formation with high fidelity.[3] The decoordination of one phosphine arm may be necessary to allow substrate binding, followed by recoordination to facilitate the nucleophilic transfer.[7]
Part 2: Experimental Protocols and Optimization
Strict adherence to anhydrous and anaerobic conditions is paramount for the success of this reaction, given the sensitivity of Grignard reagents to moisture and air.
Materials and Reagents
-
Copper Precatalyst: Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂)
-
Chiral Ligand: (R,R)-Ph-BPE (1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane)
-
Substrate: Substituted 4-methoxypyridine
-
Activating Agent: Methyl chloroformate or Benzyl chloroformate
-
Nucleophile: Grignard reagent (e.g., Ethylmagnesium bromide solution in THF)
-
Solvent: Anhydrous dichloromethane (CH₂Cl₂) or Toluene
-
Apparatus: Schlenk line or glovebox, oven-dried glassware, magnetic stirrer, low-temperature thermometer, and cryostat or dry ice/acetone bath.
Workflow for Enantioselective Dearomatization
The following diagram outlines the critical steps from reaction setup to product isolation.
Caption: Step-by-step experimental workflow diagram.
Detailed Protocol: Model Reaction
This protocol details the enantioselective addition of ethylmagnesium bromide to 4-methoxy-2-methylpyridine.[4][6]
-
Catalyst Preparation: In a glovebox or under a strict argon atmosphere, add CuBr·SMe₂ (10 mol%, 0.02 mmol, 4.1 mg) and (R,R)-Ph-BPE (12 mol%, 0.024 mmol, 12.8 mg) to a vial. Add 1.0 mL of anhydrous CH₂Cl₂ and stir for 20 minutes.
-
Reaction Setup: To a separate oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-methoxy-2-methylpyridine (0.2 mmol, 24.6 mg). Dissolve in 1.0 mL of anhydrous CH₂Cl₂.
-
Cooling: Place the Schlenk tube in a cryostat or dry ice/acetone bath and cool the solution to -78 °C.
-
Addition of Reagents:
-
Transfer the prepared catalyst solution to the reaction mixture via syringe.
-
Add methyl chloroformate (2.0 equiv., 0.4 mmol, 30 µL) dropwise. Stir for 5 minutes to ensure formation of the pyridinium salt.
-
Slowly add ethylmagnesium bromide (2.0 equiv., 0.4 mmol, 0.4 mL of a 1.0 M solution in THF) dropwise over 10 minutes.
-
-
Reaction: Stir the mixture at -78 °C for 12 hours.
-
Quenching and Work-up: Quench the reaction by adding 2 mL of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Transfer to a separatory funnel, extract with CH₂Cl₂ (3 x 10 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired dihydro-4-pyridone.
-
Analysis: Determine the isolated yield. Determine the enantiomeric excess (ee) by analysis on a chiral stationary phase HPLC.
Optimization of Reaction Parameters
The success of this reaction is highly sensitive to several parameters. The following table summarizes key optimization findings from the literature.[4][6]
| Entry | Substrate | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | 4-Methoxypyridine | L1 (Ph-BPE) | Toluene | -78 | 98 | >99 |
| 2 | 4-Methoxypyridine | L2 (rigid) | Toluene | -78 | 95 | Racemic |
| 3 | 4-Methoxypyridine | L7 (monodentate) | Toluene | -78 | 0 | - |
| 4 | 4-Methoxy-2-methylpyridine | L1 (Ph-BPE) | Toluene | -78 | No Conv. | - |
| 5 | 4-Methoxy-2-methylpyridine | L1 (Ph-BPE) | CH₂Cl₂ | -78 | 66 | 97 |
Data synthesized from Guo, Y. et al., ACS Catal. 2021, 11, 8476–8483.[4]
Causality Behind Parameter Choices:
-
Ligand: As shown in entries 1-3, a flexible, bidentate ligand like Ph-BPE (L1 ) is essential for high enantioselectivity. Rigid bidentate ligands (L2 ) and monodentate ligands (L7 ) fail to provide the necessary chiral induction.[4][7]
-
Solvent: For more sterically hindered substrates like 4-methoxy-2-methylpyridine, solvent choice is critical. While toluene is optimal for the parent pyridine, it gives no conversion for the substituted analog (entry 4). Switching to dichloromethane (CH₂Cl₂) facilitates the reaction, providing good yield and high ee (entry 5).[6]
-
Activating Agent: For substituted pyridines, steric hindrance can impede the formation of the pyridinium ion. Using a less bulky activating agent like methyl chloroformate instead of benzyl chloroformate can be crucial for achieving reactivity.[1]
-
Temperature: Maintaining a low temperature of -78 °C is non-negotiable. Warmer temperatures accelerate the non-catalyzed background reaction, leading to a significant erosion of enantioselectivity.[5]
Part 3: Substrate and Reagent Scope
The methodology demonstrates a broad scope with respect to both the 4-methoxypyridine derivative and the Grignard reagent.
Table of 4-Methoxypyridine Substrate Scope
The reaction tolerates a variety of substitution patterns on the pyridine ring, affording products with high enantiopurity.[4][6]
| Substrate (R group on Pyridine) | Product Yield (%) | Product ee (%) |
| 2-Methyl | 66 | 97 |
| 2-Ethyl | 60 | 97 |
| 2-Butyl | 51 | 96 |
| 2,6-Dimethyl | 55 | 80 |
| 3-Methyl | 62 | 82 |
| 4-Methoxyquinoline | 75 | 97 |
| 2-Phenyl | No Conversion | - |
| 2-Bromo | No Conversion | - |
Conditions: As per the detailed protocol. Data from Guo, Y. et al., ACS Catal. 2021, 11, 8476–8483.[6]
Analysis: The reaction is robust for alkyl substituents at the C2 and C3 positions. Disubstitution (2,6-dimethyl) is tolerated, albeit with a lower ee. Fused systems like 4-methoxyquinoline are excellent substrates. However, strongly coordinating or electronically distinct substituents like 2-phenyl and 2-bromo shut down reactivity, likely through catalyst inhibition or alteration of the pyridinium ion's properties.[6]
Table of Grignard Reagent Scope
A range of alkyl and aryl Grignard reagents can be employed as nucleophiles.[5]
| Grignard Reagent (R¹MgBr) | Product Yield (%) | Product ee (%) |
| MeMgBr | 94 | >99 |
| EtMgBr | 98 | >99 |
| n-PrMgBr | 90 | >99 |
| n-BuMgBr | 85 | >99 |
| PhMgBr | 78 | 99 |
| VinylMgBr | 65 | 98 |
Substrate: 4-Methoxypyridine. Conditions as per Guo, Y. et al., ACS Catal. 2021, 11, 8476–8483.[5]
Part 4: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Poor quality or titrated Grignard reagent.2. Presence of moisture or oxygen.3. Incomplete formation of the pyridinium salt due to steric hindrance. | 1. Use a fresh, recently titrated Grignard reagent.2. Ensure all glassware is rigorously oven-dried and the reaction is run under a positive pressure of inert gas.3. Switch to a less sterically demanding activating agent (e.g., methyl chloroformate).[1] |
| Low Enantioselectivity (ee) | 1. Reaction temperature rose above -78 °C.2. Incorrect or impure chiral ligand.3. Fast, non-catalyzed background reaction is dominant. | 1. Use a cryostat for precise temperature control. Ensure the reaction is not exothermic upon addition of reagents.2. Verify the identity and purity of the ligand.3. Ensure slow, dropwise addition of the Grignard reagent at -78 °C to allow the chiral catalyst to outcompete the background reaction.[4] |
| Inconsistent Results | 1. Variations in solvent purity/dryness.2. Inconsistent stirring or cooling. | 1. Use freshly distilled or purchased anhydrous solvents.2. Ensure consistent and efficient stirring and maintain a constant low temperature throughout the 12-hour reaction period. |
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Role of 4-Methoxypyridine in the synthesis of bioactive molecules
An In-Depth Guide to the Strategic Application of 4-Methoxypyridine in the Synthesis of Bioactive Molecules
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of 4-Methoxypyridine
4-Methoxypyridine (CAS: 620-08-6) is a pyridine derivative that has emerged as a cornerstone in the synthesis of complex organic and bioactive molecules.[1][2] Its unique electronic properties, stemming from the electron-donating methoxy group at the 4-position, significantly enhance the nucleophilicity of the pyridine nitrogen atom.[3][4] This activation renders the molecule a highly versatile tool in the synthetic chemist's arsenal, functioning as a potent building block, a superior nucleophilic catalyst, and an effective ligand in transition metal catalysis.[1][4][5]
This guide provides an in-depth exploration of the multifaceted roles of 4-methoxypyridine, offering detailed application notes and validated protocols for its use in the synthesis of high-value bioactive compounds. The content herein is curated for researchers, scientists, and drug development professionals seeking to leverage this reagent's full potential.
Table 1: Physicochemical Properties of 4-Methoxypyridine
| Property | Value | Reference |
| CAS Number | 620-08-6 | [1] |
| Molecular Formula | C₆H₇NO | [1][6] |
| Molecular Weight | 109.13 g/mol | [1][6] |
| Appearance | Colorless to slightly yellow clear liquid | [1][7] |
| Boiling Point | 191°C | [1] |
| Melting Point | 4°C | [1] |
| Density | 1.075 g/cm³ | [1] |
| Flash Point | 74°C | [1] |
| Solubility | Soluble in organic solvents (ethyl acetate, alcohol); poor solubility in water. | [1] |
Core Application I: 4-Methoxypyridine as a Foundational Building Block
The most prominent role of 4-methoxypyridine is as a precursor for constructing complex heterocyclic scaffolds ubiquitous in pharmaceuticals and other bioactive molecules.[5][8] The activated pyridine ring serves as a versatile handle for a variety of chemical transformations.
Application Note: Synthesis of Gamma-Secretase Modulators (GSMs) for Alzheimer's Disease Research
Gamma-secretase modulators are a promising class of therapeutics for Alzheimer's disease. The synthesis of novel, highly potent GSMs often involves the construction of a complex tetracyclic scaffold. 4-Methoxypyridine derivatives can be strategically employed as key intermediates for one of the heterocyclic rings in this scaffold.
A recent study on second-generation GSMs demonstrated the successful incorporation of a methoxypyridine "B-ring" to improve both biological activity and drug-like properties, such as solubility.[9] The synthesis required the preparation of a functionalized 6-bromo-2-methoxy-3-aminopyridine intermediate, which was then elaborated into the final tetracyclic system.[9]
Workflow for GSM Synthesis using a 4-Methoxypyridine Derivative
Caption: Synthesis of GSMs via a 4-methoxypyridine intermediate.
Protocol: Synthesis of 6-Bromo-2-methoxy-3-aminopyridine (GSM Intermediate)
This protocol is adapted from methodologies described for the synthesis of novel gamma-secretase modulators.[9]
Objective: To synthesize a key methoxypyridine intermediate for GSM development via nucleophilic aromatic substitution.
Materials:
-
2,6-dibromo-3-aminopyridine
-
Sodium methoxide (NaOMe)
-
1,4-Dioxane, anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dibromo-3-aminopyridine (1.0 eq) in anhydrous 1,4-dioxane.
-
Reagent Addition: Add sodium methoxide (1.1-1.5 eq) to the solution. The causality for using a slight excess of NaOMe is to drive the substitution reaction to completion.
-
Reflux: Heat the reaction mixture to reflux (approximately 101°C) and maintain for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x). The choice of ethyl acetate is based on its ability to effectively dissolve the product while having low miscibility with water.
-
Washing: Combine the organic layers and wash with brine to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 6-bromo-2-methoxy-3-aminopyridine. The expected yield is typically high (>95%).[9]
Core Application II: Enantioselective Catalytic Dearomatization
A cutting-edge application of 4-methoxypyridine is its use as a substrate in catalytic enantioselective dearomatization reactions. This powerful strategy allows for the direct synthesis of highly valuable, enantioenriched chiral dihydro-4-pyridones from a simple, flat aromatic precursor.[8][10] These products are crucial building blocks for a wide range of alkaloids and other bioactive molecules.[8]
Application Note: Copper-Catalyzed Asymmetric Addition of Grignard Reagents
The key to this transformation is the in situ formation of a highly reactive N-acylpyridinium salt from 4-methoxypyridine.[10] This pyridinium ion is susceptible to nucleophilic attack. In the presence of a chiral copper(I) complex, the addition of a Grignard reagent proceeds with high enantioselectivity, breaking the aromaticity of the ring and setting a critical stereocenter.
The choice of 4-methoxypyridine is critical; the methoxy group facilitates the subsequent hydrolysis of the enol ether intermediate to the desired dihydro-4-pyridone product. This method stands out for its operational simplicity and use of readily available Grignard reagents.[10]
Reaction Logic: Enantioselective Dearomatization dot
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. exsyncorp.com [exsyncorp.com]
- 4. 4-Methoxypyridine | High-Purity Reagent for Research [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. 4-Methoxypyridine | C6H7NO | CID 69278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Methoxypyridine | 620-08-6 [chemicalbook.com]
- 8. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: 4-Methoxypyridine as a Ligand in Coordination Chemistry
Introduction: The Unique Role of 4-Methoxypyridine in Ligand Design
4-Methoxypyridine (4-MeOPy) has emerged as a compelling ligand in coordination chemistry, offering a nuanced balance of electronic and steric properties that make it a valuable tool for researchers, synthetic chemists, and drug development professionals. Unlike unsubstituted pyridine, the methoxy group at the 4-position fundamentally alters the electronic character of the heterocycle, enhancing its utility in stabilizing metal centers and influencing reactivity. This guide provides an in-depth exploration of 4-MeOPy, detailing its coordination behavior, protocols for complex synthesis and characterization, and its application in catalysis and medicinal chemistry.
The nitrogen atom in the pyridine ring is activated by the electron-donating methoxy group, making the molecule a more reactive base and a stronger ligand.[1] This electronic enrichment is central to its function, allowing for the formation of stable complexes with a wide array of transition metals.[2] Its applications are diverse, ranging from its use as a building block for bioactive molecules and pharmaceuticals to its role in the synthesis of materials for the photosensitive industry.[3] This document serves as a practical resource, explaining the causality behind experimental choices and providing validated protocols for laboratory application.
Fundamental Properties of 4-Methoxypyridine as a Ligand
The utility of any ligand is dictated by its intrinsic properties. For 4-MeOPy, the interplay between its electronic and steric profile is key to its coordination behavior.
Electronic Profile: An Electron-Rich Pyridine
The defining feature of 4-MeOPy is the methoxy (-OCH₃) group at the para-position relative to the coordinating nitrogen atom. This group exerts a strong +M (mesomeric) or +R (resonance) effect, donating electron density into the pyridine ring system.
-
Enhanced Basicity: This electron donation increases the electron density on the nitrogen atom, making 4-MeOPy a stronger Lewis base compared to unsubstituted pyridine. This enhanced basicity leads to stronger coordination bonds with metal centers. The stability of resulting complexes can be directly influenced by the ligand's basicity.[2]
-
Modulation of Redox Potentials: In complexes with redox-active metals, the electron-donating nature of 4-MeOPy can modulate the metal center's redox potential. By stabilizing higher oxidation states, it can influence the catalytic activity and reaction pathways of the complex.
-
Spectroscopic Handle: The methoxy group provides distinct signals in ¹H and ¹³C NMR spectra, offering a convenient handle for characterizing the ligand environment in diamagnetic complexes.[4]
Steric Profile
4-Methoxypyridine is a monodentate ligand with a relatively unobtrusive steric profile. This allows for the formation of complexes with various coordination numbers and geometries without imposing significant steric hindrance, a contrast to bulkier phosphine or N-heterocyclic carbene ligands.[5] This moderate size is advantageous, permitting the assembly of multi-ligand complexes, such as the formation of octahedral [M(4-MOP)₄(NCS)₂] species, where four 4-MeOPy ligands can comfortably occupy the coordination sphere.[2]
Comparative Data of Pyridine-Type Ligands
| Ligand | pKa of Conjugate Acid | Key Electronic Feature | Typical Application Focus |
| Pyridine | 5.25 | Baseline reference | General coordination chemistry |
| 4-Methoxypyridine | 6.62 | Strongly electron-donating (+M) | Stabilizing high oxidation states, catalysis |
| 4-(Dimethylamino)pyridine | 9.70 | Very strongly electron-donating | Organocatalysis, base |
| 4-Chloropyridine | 3.83 | Electron-withdrawing (-I > +M) | Precursor for functionalization |
| 4-Nitropyridine N-oxide | ~0.7 | Strongly electron-withdrawing | Oxidant, specialized ligand systems[6] |
Synthesis of Metal Complexes with 4-Methoxypyridine
The synthesis of metal complexes with 4-MeOPy is generally straightforward, typically involving the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent is critical; it must dissolve both the metal precursor and the ligand while being relatively non-coordinating to avoid competition with the 4-MeOPy ligand. Alcohols like methanol or ethanol are common choices.
General Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis, isolation, and purification of a 4-MeOPy metal complex.
Caption: General workflow for synthesis and characterization of 4-MeOPy metal complexes.
Protocol 1: Synthesis of trans-[Co(NCS)₂(4-MeOPy)₄]
This protocol describes the synthesis of a representative octahedral cobalt(II) complex. The choice of a thiocyanate co-ligand is common in coordination chemistry to complete the coordination sphere. This procedure is adapted from established methods for preparing similar complexes.[2]
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Potassium thiocyanate (KSCN)
-
4-Methoxypyridine (4-MeOPy)
-
Ethanol, absolute
-
Diethyl ether
Equipment:
-
Round-bottom flask (50 mL) with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter flask
-
Standard glassware
Procedure:
-
Prepare Cobalt(II) Thiocyanate Solution: In the 50 mL round-bottom flask, dissolve CoCl₂·6H₂O (119 mg, 0.5 mmol) in 10 mL of absolute ethanol. Add a solution of KSCN (97 mg, 1.0 mmol) in 5 mL of ethanol. A precipitate of KCl will form. Stir the mixture at room temperature for 30 minutes.
-
Causality Note: This in-situ preparation of Co(NCS)₂ avoids using potentially hydrated cobalt thiocyanate salts and ensures an anhydrous reaction environment. The KCl byproduct is largely insoluble in ethanol and can be removed in the final workup.
-
-
Ligand Addition: To the cobalt thiocyanate suspension, add 4-methoxypyridine (240 mg, 2.2 mmol, approx. 4.4 equivalents) dissolved in 5 mL of ethanol.
-
Causality Note: A slight excess of the 4-MeOPy ligand is used to ensure the formation of the fully substituted [Co(4-MeOPy)₄(NCS)₂] complex and to drive the reaction to completion.
-
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 2 hours. The solution color should change, indicating complex formation.
-
Isolation: Remove the flask from heat and allow it to cool slowly to room temperature. Pink or purple crystals of the product should precipitate. For improved yield, the flask can be placed in an ice bath for 30 minutes.
-
Purification: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the solid sequentially with a small amount of cold ethanol (to remove unreacted starting materials) and then with diethyl ether (to aid in drying).
-
Drying: Dry the product under vacuum for several hours. Record the final mass and calculate the yield.
Self-Validation: The identity and purity of the synthesized complex must be confirmed by the characterization methods outlined in the next section.
Characterization of 4-Methoxypyridine Complexes
Thorough characterization is essential to confirm the structure and purity of a newly synthesized coordination complex. A combination of spectroscopic and analytical techniques provides a complete picture of the compound.
Characterization Workflow
Caption: A multi-technique approach for the robust characterization of metal complexes.
Key Characterization Techniques
-
FT-IR Spectroscopy: Coordination of 4-MeOPy to a metal center via the nitrogen atom perturbs the electron distribution in the pyridine ring. This results in characteristic shifts of the ring stretching vibrations (typically in the 1400-1600 cm⁻¹ region) to higher wavenumbers compared to the free ligand. The C-O stretching frequency of the methoxy group can also be informative.
-
UV-Visible Spectroscopy: For complexes of d-block metals, UV-Vis spectroscopy reveals electronic transitions. This includes lower-energy d-d transitions, which provide information about the coordination geometry (e.g., octahedral vs. tetrahedral), and higher-energy ligand-to-metal or metal-to-ligand charge transfer (LMCT/MLCT) bands.[2]
-
NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II), Co(III)), ¹H and ¹³C NMR are powerful tools. Upon coordination, the chemical shifts of the pyridine ring protons and carbons will change relative to the free ligand, confirming that the ligand is part of the complex in solution.[7]
-
Single-Crystal X-ray Diffraction: This is the most definitive characterization method, providing precise information on bond lengths, bond angles, coordination geometry, and the overall crystal packing.[8] Obtaining single crystals suitable for diffraction is often a crucial, albeit sometimes challenging, step in characterizing a new complex.[9][10]
Representative Characterization Data for [Co(NCS)₂(4-MeOPy)₄]
| Technique | Feature | Observed Value (Typical) | Interpretation |
| FT-IR | ν(C=N) of NCS⁻ | ~2070-2090 cm⁻¹ | N-coordination of the thiocyanate ligand |
| Pyridine Ring Stretch | ~1615 cm⁻¹ (Shift from ~1600 cm⁻¹) | Coordination of 4-MeOPy to the Co(II) center | |
| UV-Vis | λ_max 1 | ~550-600 nm | d-d transition, consistent with octahedral Co(II) |
| λ_max 2 | ~300-350 nm | Charge transfer band | |
| Magnetic Moment | µ_eff | ~4.8 - 5.2 B.M. | High-spin d⁷ configuration (octahedral Co(II)) |
Protocol 2: Sample Preparation for Spectroscopic Analysis
For FT-IR Spectroscopy (ATR Method):
-
Ensure the Attenuated Total Reflectance (ATR) crystal of the spectrometer is clean.
-
Place a small amount (a few milligrams) of the dry, solid complex onto the crystal.
-
Apply pressure using the instrument's anvil to ensure good contact.
-
Record the spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
For UV-Visible Spectroscopy:
-
Prepare a stock solution of the complex of a known concentration (e.g., 1 mM) in a suitable, non-absorbing solvent (e.g., acetonitrile or dichloromethane).
-
Use a quartz cuvette with a 1 cm path length.
-
Record a baseline spectrum using the pure solvent.
-
Record the absorption spectrum of the sample solution over the relevant wavelength range (e.g., 200-900 nm).
Applications in Catalysis and Medicinal Chemistry
The unique properties of 4-MeOPy make it more than just a simple spectator ligand; it actively participates in and influences the functional outcomes of its metal complexes.
Catalysis
4-Methoxypyridine can act as an ancillary ligand, which remains coordinated to the metal center to tune its steric and electronic properties, thereby controlling the activity and selectivity of a catalytic reaction.[5]
-
Cross-Coupling Reactions: The electron-rich nature of 4-MeOPy can promote the oxidative addition step in palladium-catalyzed cross-coupling reactions by making the metal center more electron-rich and nucleophilic.
-
Asymmetric Catalysis: In enantioselective catalysis, chiral backbones are often used, but ancillary ligands like 4-MeOPy can still play a role in the broader coordination sphere. It has been used in copper-catalyzed asymmetric additions of Grignard reagents to pyridinium ions, where it is part of the substrate that gets activated.[11][12]
The following diagram illustrates the relationship between the ligand's electronic properties and catalytic performance.
Caption: Causal link between the electronic nature of 4-MeOPy and catalytic outcomes.
Medicinal and Bioinorganic Chemistry
There is significant interest in using pyridine derivatives and their metal complexes as therapeutic agents.[13][14] Metal complexation can be a strategy to improve the pharmacological properties of organic molecules.[15][16]
-
Enhanced Bioavailability: Coordination to a metal center can alter the solubility and stability of a pyridine-based drug, potentially improving its bioavailability and metabolic profile.[15][16]
-
Anticancer Activity: Pyridine-metal complexes have shown promise as anticancer agents, with their mechanism of action often involving DNA intercalation or the generation of reactive oxygen species (ROS).[15][16][17] The specific ligand, such as 4-MeOPy, can tune the reactivity and cellular uptake of the complex.
Conclusion
4-Methoxypyridine is a versatile and valuable ligand in coordination chemistry. Its strong electron-donating character, combined with a modest steric profile, allows for the synthesis of stable and reactive metal complexes. The protocols and data presented in this guide offer a robust framework for researchers to synthesize, characterize, and apply these complexes in diverse fields such as catalysis, materials science, and drug discovery. The clear structure-property relationships governed by the methoxy substituent make 4-MeOPy an excellent tool for the rational design of functional coordination compounds.
References
- 1. exsyncorp.com [exsyncorp.com]
- 2. researchgate.net [researchgate.net]
- 3. innospk.com [innospk.com]
- 4. 4-Methoxypyridine(620-08-6) 1H NMR [m.chemicalbook.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Methyl-substituted 4-nitropyridine N-oxides as ligands: structural, spectroscopic, magnetic and cytotoxic characteristics of copper(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Advancements in Metal Complexation of Pyridine Derivatives (2022-2024): A Pathway to Enhanced Anticancer Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Advancements in Metal Complexation of Pyridine Derivatives (2022-2024): A Pathway to Enhanced Anticancer Potency. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
Application Note: A Stability-Indicating HPLC Method for Purity Determination of 4-Methoxypyridine
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-Methoxypyridine purity. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure to assess the purity of 4-Methoxypyridine, a key intermediate in pharmaceutical and chemical synthesis.[1][2][3] The developed method is sensitive, specific, and validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[4][5][6]
Introduction
4-Methoxypyridine is a critical building block in the synthesis of various biologically active compounds and pharmaceutical ingredients.[2][3] Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final product. Therefore, a well-defined and validated analytical method is essential for its quality control. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical ingredients and their impurities due to its high resolution, sensitivity, and accuracy.[7]
This document provides a comprehensive guide to an isocratic RP-HPLC method for the purity analysis of 4-Methoxypyridine. The causality behind the selection of chromatographic parameters is explained, and a detailed protocol for method validation and application is provided. Furthermore, a forced degradation study protocol is outlined to demonstrate the stability-indicating nature of the method, a crucial aspect of pharmaceutical analysis.[8][9][10][11][12]
Chromatographic Principles and Method Rationale
The selection of the chromatographic conditions is paramount for achieving optimal separation of 4-Methoxypyridine from its potential impurities.
-
Reversed-Phase Chromatography: A reversed-phase approach was chosen due to the moderate polarity of 4-Methoxypyridine. This technique, utilizing a nonpolar stationary phase and a polar mobile phase, is well-suited for the retention and separation of a wide range of organic molecules.[13][14]
-
Stationary Phase: A C18 (octadecylsilyl) column is selected for its versatility and proven performance in the analysis of pyridine derivatives.[14][15] The C18 stationary phase provides sufficient hydrophobicity to retain 4-Methoxypyridine and facilitate its separation from more polar or less retained impurities.
-
Mobile Phase: The mobile phase consists of a mixture of acetonitrile and a phosphate buffer. Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good peak shape and low UV cutoff. The phosphate buffer is used to control the pH of the mobile phase, which is critical for the consistent ionization state and retention of the basic pyridine moiety of 4-Methoxypyridine. A slightly acidic pH (around 3-4) is chosen to ensure the protonation of the pyridine nitrogen, leading to improved peak shape and retention on the C18 column.[15][16]
-
Detection: Ultraviolet (UV) detection is employed for its simplicity and sensitivity. 4-Methoxypyridine contains a chromophore (the pyridine ring) that absorbs UV light. The detection wavelength is set at the λmax of 4-Methoxypyridine to ensure maximum sensitivity.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or photodiode array (PDA) detector.
-
Chromatographic Data System (CDS): For data acquisition, processing, and reporting.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
pH Meter: Calibrated.
-
Volumetric glassware: Class A.
-
Solvents and Reagents: HPLC grade acetonitrile, potassium dihydrogen phosphate, phosphoric acid, and purified water.
-
Reference Standard: 4-Methoxypyridine of known purity.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 25 mM Potassium Dihydrogen Phosphate Buffer (pH 3.5 adjusted with phosphoric acid) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
dot
Caption: HPLC Analysis Workflow for 4-Methoxypyridine Purity.
Protocols
Preparation of Solutions
-
25 mM Potassium Dihydrogen Phosphate Buffer (pH 3.5): Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of purified water. Adjust the pH to 3.5 with diluted phosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase: Mix acetonitrile and the 25 mM phosphate buffer in a 30:70 (v/v) ratio. Degas the mobile phase before use.
-
Diluent: Use the mobile phase as the diluent.
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of 4-Methoxypyridine reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the 4-Methoxypyridine sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
System Suitability Test (SST)
Before starting the analysis, the performance of the HPLC system must be verified. Inject the standard solution five times and evaluate the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the System Suitability Test.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard solution.
-
Inject the sample solution in duplicate.
-
After all injections are complete, process the chromatograms and calculate the purity of the sample.
Calculation of Purity
The purity of 4-Methoxypyridine is calculated using the area normalization method:
% Purity = (Area of 4-Methoxypyridine Peak / Total Area of all Peaks) x 100
Method Validation
The developed HPLC method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[17][18] The validation should include the following parameters:
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated through forced degradation studies and by spiking the sample with potential impurities.
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of solutions of the 4-Methoxypyridine reference standard over a specified range (e.g., 50-150% of the target concentration). A correlation coefficient (r²) of ≥ 0.999 is typically required.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by applying the method to samples of known purity or by spiking a sample with known amounts of the reference standard at different concentration levels (e.g., 80%, 100%, and 120%). The recovery should be within 98.0% to 102.0%.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:
-
Repeatability (Intra-day precision): Analysis of multiple replicates of the same sample on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day and inter-analyst): Analysis of the same sample on different days, by different analysts, and on different instruments. The RSD for the results should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (S/N) of the response (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. This involves varying parameters such as mobile phase composition, pH, flow rate, and column temperature and observing the effect on the results.
Forced Degradation Study Protocol
To establish the stability-indicating nature of the method, forced degradation studies should be performed on the 4-Methoxypyridine drug substance.[8][9][10][11][12] The goal is to achieve 5-20% degradation of the active substance.[10]
| Stress Condition | Protocol |
| Acid Hydrolysis | Reflux 10 mg of 4-Methoxypyridine in 10 mL of 0.1 N HCl at 60 °C for 4 hours. |
| Base Hydrolysis | Reflux 10 mg of 4-Methoxypyridine in 10 mL of 0.1 N NaOH at 60 °C for 4 hours. |
| Oxidative Degradation | Store 10 mg of 4-Methoxypyridine in 10 mL of 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Expose solid 4-Methoxypyridine to dry heat at 105 °C for 24 hours. |
| Photolytic Degradation | Expose solid 4-Methoxypyridine to UV light (254 nm) and visible light (in a photostability chamber) for a specified duration as per ICH Q1B guidelines. |
After exposure to the stress conditions, the samples are diluted with the diluent to the target concentration and analyzed by the HPLC method. The chromatograms of the stressed samples should be evaluated for the separation of the 4-Methoxypyridine peak from any degradation product peaks. Peak purity analysis using a PDA detector is recommended to confirm the spectral homogeneity of the main peak.
dot
Caption: Forced Degradation Study Workflow.
Conclusion
The HPLC method described in this application note provides a reliable and robust tool for the purity determination of 4-Methoxypyridine. The method is simple, accurate, precise, and stability-indicating, making it suitable for routine quality control and stability studies in a regulated environment. Adherence to the outlined protocols for method validation and system suitability will ensure the generation of high-quality, reproducible data.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-Methoxypyridine | 620-08-6 [chemicalbook.com]
- 3. innospk.com [innospk.com]
- 4. actascientific.com [actascientific.com]
- 5. scribd.com [scribd.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. scispace.com [scispace.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. rjptonline.org [rjptonline.org]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. helixchrom.com [helixchrom.com]
- 17. database.ich.org [database.ich.org]
- 18. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Troubleshooting & Optimization
Technical Support Center: A-Z Guide to 4-Methoxypyridine Synthesis
Welcome to the comprehensive technical support guide for the synthesis of 4-methoxypyridine. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of this important synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. We will delve into the mechanistic underpinnings of the key synthetic routes and provide actionable, field-tested advice to overcome common hurdles.
I. Overview of Synthetic Strategies
4-Methoxypyridine is a valuable building block in the synthesis of pharmaceuticals and other biologically active compounds.[1][2] Its preparation is most commonly achieved via nucleophilic aromatic substitution (SNAr) on a pyridine ring bearing a suitable leaving group at the 4-position. The two primary routes involve the reaction of a 4-halopyridine or the methylation of 4-hydroxypyridine (which exists in tautomeric equilibrium with 4-pyridone).
Core Synthetic Pathways:
-
Nucleophilic Aromatic Substitution (SNAr) from 4-Halopyridines: This is arguably the most direct and widely employed method. It typically involves the reaction of 4-chloropyridine or 4-bromopyridine with sodium methoxide.[3] The electron-withdrawing nature of the pyridine nitrogen activates the 4-position towards nucleophilic attack.[4][5]
-
Methylation of 4-Hydroxypyridine/4-Pyridone: This route involves the O-alkylation of the 4-hydroxypyridine tautomer. While feasible, this method can be complicated by competing N-alkylation of the more abundant 4-pyridone tautomer, leading to the formation of 1-methyl-4-pyridone as a significant byproduct.[6]
-
Alternative Routes: Other reported syntheses include the catalytic hydrogenation of 4-methoxypyridine-N-oxide.[1][2]
This guide will primarily focus on optimizing the SNAr approach using 4-chloropyridine, as it is often the most practical and scalable method.
II. Troubleshooting Guide & FAQs: Nucleophilic Aromatic Substitution (SNAr)
This section is structured in a question-and-answer format to directly address the most pressing issues encountered during the synthesis of 4-methoxypyridine from 4-chloropyridine and sodium methoxide.
Q1: My yield of 4-methoxypyridine is consistently low. What are the most likely causes?
A1: Low yields in this SNAr reaction can typically be attributed to one or more of the following factors:
-
Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, suboptimal temperature, or poor solubility of the reagents.
-
Side Reactions: Competing elimination reactions or reactions with residual water can consume starting materials and reduce the yield of the desired product.[7]
-
Purity of Starting Materials: The presence of impurities in the 4-chloropyridine or sodium methoxide can interfere with the reaction. 4-Chloropyridine is known to be unstable and is best used as its hydrochloride salt.[8]
-
Suboptimal Work-up and Purification: Product loss during extraction, distillation, or chromatography will negatively impact the isolated yield.
Q2: I'm observing the formation of significant byproducts. What are they and how can I minimize them?
A2: The most common byproduct in the Williamson ether synthesis framework is the product of elimination reactions.[7][9] However, in the context of an aromatic substrate like 4-chloropyridine, this is less common. More likely sources of byproducts include:
-
Reaction with Water: Sodium methoxide is a strong base and is highly reactive with water. If your solvent or reagents are not anhydrous, the methoxide will be consumed in an acid-base reaction, reducing its availability for the desired SNAr reaction.
-
Hydroxide Formation: If water is present, sodium hydroxide will be formed, which can then react with 4-chloropyridine to produce 4-hydroxypyridine.
-
Polymerization/Degradation: 4-Chloropyridine can be unstable, especially in its free base form, and may be prone to self-reaction or degradation under harsh conditions.[8]
Mitigation Strategies:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and ensure your sodium methoxide is of high purity and handled under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: While heating is necessary to drive the reaction, excessive temperatures can promote side reactions. A systematic optimization of the reaction temperature is recommended.
-
Use of 4-Chloropyridine Hydrochloride: Starting with the more stable hydrochloride salt of 4-chloropyridine is highly recommended.[8][10] The free base can be generated in situ or just before use.
Q3: What is the optimal solvent and temperature for this reaction?
A3: The choice of solvent and temperature are critical parameters that directly influence reaction rate and yield.
-
Solvent: Methanol is a common choice as it is the conjugate acid of the nucleophile and readily dissolves sodium methoxide. However, polar aprotic solvents like DMF or DMSO can also be effective and may accelerate the reaction rate.[11]
-
Temperature: The reaction is typically carried out at elevated temperatures, often at the reflux temperature of the solvent. A typical range is 50-100 °C.[9]
| Solvent | Typical Temperature Range (°C) | Considerations |
| Methanol | 60-70 (Reflux) | Good solubility for sodium methoxide. |
| DMF | 80-100 | Higher boiling point, can accelerate reaction rates. |
| DMSO | 80-120 | Similar to DMF, can be difficult to remove during work-up. |
Q4: How can I effectively purify the crude 4-methoxypyridine?
A4: Proper purification is crucial for obtaining a high-purity final product. A multi-step approach is often necessary.
-
Aqueous Work-up: After the reaction is complete, the mixture is typically cooled and partitioned between water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate). This step removes inorganic salts and polar impurities. Acid-base extraction can be employed to separate the basic 4-methoxypyridine from non-basic impurities.[12]
-
Distillation: 4-Methoxypyridine is a liquid with a boiling point of approximately 191°C.[13] Vacuum distillation is an effective method for purification, especially on a larger scale.
-
Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography can be used. A common eluent system is a gradient of ethyl acetate in hexanes.[14]
Q5: I am starting with 4-chloropyridine hydrochloride. How should I modify the procedure?
A5: Using 4-chloropyridine hydrochloride requires the addition of an extra equivalent of base to neutralize the HCl salt and generate the free base of 4-chloropyridine in situ.
Modified Protocol:
-
Dissolve 4-chloropyridine hydrochloride in methanol.
-
Add two equivalents of sodium methoxide. The first equivalent will neutralize the HCl, and the second will act as the nucleophile.
-
Proceed with the reaction as you would with the free base, monitoring for completion.
Q6: Can you explain the mechanism of the SNAr reaction in this synthesis?
A6: The reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The methoxide ion (a strong nucleophile) attacks the carbon atom at the 4-position of the pyridine ring, which is electron-deficient due to the electron-withdrawing effect of the nitrogen atom. This step breaks the aromaticity of the ring and forms a negatively charged intermediate known as a Meisenheimer complex.[4][15]
-
Stabilization and Elimination: The negative charge of the Meisenheimer complex is delocalized through resonance, with a significant resonance contributor placing the negative charge on the electronegative nitrogen atom.[4][16][17][18] This stabilization is key to the facility of the reaction.
-
Loss of Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion (a good leaving group), yielding the final product, 4-methoxypyridine.
Experimental Workflow & Troubleshooting Logic
Caption: A decision tree for troubleshooting low yields in 4-methoxypyridine synthesis.
Detailed Experimental Protocol: Synthesis of 4-Methoxypyridine from 4-Chloropyridine Hydrochloride
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
4-Chloropyridine hydrochloride
-
Sodium methoxide
-
Anhydrous methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloropyridine hydrochloride (1.0 eq).
-
Reagent Addition: Under an inert atmosphere of nitrogen, add anhydrous methanol to dissolve the starting material.
-
To the stirred solution, carefully add sodium methoxide (2.2 eq) in portions. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to obtain 4-methoxypyridine as a colorless to pale yellow liquid.
III. References
-
ExSyn Corp. 4-Methoxypyridine. 1
-
Wikipedia. Williamson ether synthesis. 7
-
Filo. The mechanism for the reaction of methoxide ion with 4-chloropyridine at.... 15
-
Filo. Propose a mechanism for the reaction of 4 -chloropyridine with methoxide. [Hint.... 16
-
Chegg. Solved 10. 4-Chloropyridine reacts with sodium methoxide to.... 17
-
Arkivoc. Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. 3
-
ResearchGate. Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones. 6
-
BYJU'S. Williamson Ether Synthesis reaction. 9
-
J&K Scientific LLC. Williamson Ether Synthesis. 11
-
Pearson. Nucleophilic Aromatic Substitution: Videos & Practice Problems. 18
-
ECHEMI. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. 4
-
Benchchem. Technical Support Center: Synthesis of 4-methoxypyrimidin-5-ol. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFb1u_hAuhI2j5O0jPFDnVsle_qeciv4SG0pC4ly858LDd4bw0UYSLrFz58b_2aCXOSAYzxaedKiK6oRYeyKsAiyBalLauB0aQYibf01kNTVBJBNyyQky62tKEkh5ERFTVDyhjNChDjplBn0nHr7mIdxindodPwEETROtC14. J&K Scientific LLC. Williamson Ether Synthesis. 11
-
Pearson. Nucleophilic Aromatic Substitution: Videos & Practice Problems. 18
-
ECHEMI. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. 4
-
Benchchem. Technical Support Center: Synthesis of 4-methoxypyrimidin-5-ol. 12
-
Benchchem. Purification techniques for high-purity 4-methoxypyrene. 14
-
ChemicalBook. 4-Methoxypyridine. 2
-
ResearchGate. Can anybody suggest a method of synthesis of 4-Chloropyridine?. 8
-
Blog. Methoxypyridine: Common isomers, synthesis, applications and adverse reactions. 19
-
Guidechem. What is the synthesis method of 4-Chloropyridine hydrochloride?. 20
-
ResearchGate. 4-Chloropyridine Hydrochloride. 10
-
Exploring 4-Methoxypyridine: Properties, Applications, and Manufacturing Excellence. 137WhsUCDjpClOzzfscI9WOnk=)
References
- 1. exsyncorp.com [exsyncorp.com]
- 2. 4-Methoxypyridine | 620-08-6 [chemicalbook.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. byjus.com [byjus.com]
- 10. researchgate.net [researchgate.net]
- 11. jk-sci.com [jk-sci.com]
- 12. benchchem.com [benchchem.com]
- 13. innospk.com [innospk.com]
- 14. benchchem.com [benchchem.com]
- 15. The mechanism for the reaction of methoxide ion with 4-chloropyridine at .. [askfilo.com]
- 16. Propose a mechanism for the reaction of 4 -chloropyridine with methoxide... [askfilo.com]
- 17. Solved 10. 4-Chloropyridine reacts with sodium methoxide to | Chegg.com [chegg.com]
- 18. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 19. test.chempanda.com [test.chempanda.com]
- 20. Page loading... [wap.guidechem.com]
Common side reactions in the synthesis of 4-Methoxypyridine
Welcome to the technical support center for the synthesis of 4-Methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Introduction
4-Methoxypyridine is a key building block in the synthesis of various biologically active molecules and pharmaceutical intermediates.[1][2] Its synthesis, while conceptually straightforward, can be prone to several side reactions that can significantly impact yield and purity. This guide will focus on the two primary synthetic routes and their associated challenges:
-
Nucleophilic Aromatic Substitution (SNAr) of 4-halopyridines (e.g., 4-chloropyridine or 4-bromopyridine) with a methoxide source.[1]
-
Williamson Ether Synthesis involving the reaction of 4-pyridone with a methylating agent.
Understanding the underlying mechanisms of these reactions is crucial for effective troubleshooting.
Troubleshooting Guides & FAQs
Route 1: Nucleophilic Aromatic Substitution (SNAr)
This route involves the reaction of a 4-halopyridine with a methoxide, typically sodium methoxide, in a suitable solvent like methanol.
Diagram: SNAr Synthesis of 4-Methoxypyridine
Caption: General mechanism of SNAr for 4-Methoxypyridine synthesis.
Question 1: Why is my yield of 4-Methoxypyridine low when using 4-chloropyridine?
Answer: Low yields in this SNAr reaction can stem from several factors related to the pyridine ring's reactivity and the reaction conditions.
-
Incomplete Reaction: The pyridine ring is electron-deficient, which facilitates nucleophilic attack, particularly at the 2- and 4-positions.[3][4][5][6] However, the reaction can still be sluggish. Ensure you are using a sufficient excess of sodium methoxide and an adequate reaction time and temperature. Some SNAr reactions on pyridines require elevated temperatures to proceed efficiently.[7]
-
Poor Leaving Group: While chlorine is a viable leaving group, fluorine is often better for SNAr reactions on pyridine rings.[7] If you are experiencing consistently low yields with 4-chloropyridine, consider using 4-fluoropyridine if it is available.
-
Hydrolysis of Starting Material: 4-chloropyridine can be susceptible to hydrolysis, especially if there is water present in your reaction mixture.[8][9] This will lead to the formation of 4-hydroxypyridine (4-pyridone), which will not react under these conditions to form the desired ether.
Troubleshooting Protocol for Low Yield:
-
Ensure Anhydrous Conditions: Dry your solvent (methanol) and glassware thoroughly before starting the reaction. Use freshly opened, high-purity sodium methoxide.
-
Optimize Reaction Conditions:
-
Increase the molar excess of sodium methoxide (e.g., from 1.5 to 2.5 equivalents).
-
Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC.
-
Extend the reaction time.
-
-
Consider Alternative Starting Materials: If feasible, try 4-bromopyridine or 4-fluoropyridine as they may have different reactivity profiles.[7]
Question 2: I am observing the formation of 4-pyridone as a major byproduct. What is causing this?
Answer: The formation of 4-pyridone is a classic indicator of hydrolysis of your 4-halopyridine starting material.[8][9] This occurs when water is present in the reaction mixture and acts as a competing nucleophile.
Diagram: Competing Hydrolysis Reaction
Caption: Hydrolysis of 4-chloropyridine leading to 4-pyridone.
Troubleshooting Protocol to Minimize Hydrolysis:
-
Rigorous Drying of Reagents and Glassware:
-
Dry methanol over molecular sieves.
-
Flame-dry your reaction flask under a stream of inert gas (nitrogen or argon).
-
Use a fresh, unopened container of sodium methoxide.
-
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction.
Route 2: Williamson Ether Synthesis
This method involves the deprotonation of 4-pyridone to form the corresponding pyridoxide, followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate.
Diagram: Williamson Ether Synthesis of 4-Methoxypyridine
Caption: Competing N- and O-alkylation in Williamson ether synthesis.
Question 3: My Williamson ether synthesis is producing a significant amount of 1-methyl-4-pyridone. How can I favor O-alkylation?
Answer: The formation of 1-methyl-4-pyridone is a result of competing N-alkylation. The pyridoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the nitrogen atom. The regioselectivity of this reaction is highly dependent on the reaction conditions.
-
Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) tend to favor O-alkylation, while polar protic solvents (e.g., ethanol) can favor N-alkylation. The presence of a solvent generally favors the formation of the N-methylated product.[10]
-
Counter-ion: The nature of the counter-ion (e.g., Na⁺, K⁺) can influence the site of alkylation.
-
Methylating Agent: The choice of methylating agent can also play a role. "Harder" electrophiles tend to react at the "harder" nucleophilic site (oxygen), while "softer" electrophiles react at the "softer" site (nitrogen).
Troubleshooting Protocol to Favor O-Alkylation:
-
Solvent Selection: Switch to a polar aprotic solvent such as DMF or DMSO. If possible, running the reaction neat (without solvent) has been shown to favor the formation of the desired 4-methoxy-1-methylpyridin-1-ium salt, which can then be converted to 4-methoxypyridine.[10]
-
Base and Counter-ion: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH) to generate the pyridoxide.[11]
-
Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for O-alkylation.
Question 4: I am seeing the formation of a pyridinium salt. What is happening?
Answer: The formation of a pyridinium salt, specifically 4-methoxy-1-methylpyridinium iodide, can occur if the product, 4-methoxypyridine, is further alkylated by the methylating agent.[10] This is a form of "overmethylation".
Troubleshooting Protocol to Avoid Over-alkylation:
-
Control Stoichiometry: Use a slight excess of 4-pyridone relative to the methylating agent, or use no more than one equivalent of the methylating agent.
-
Monitor the Reaction: Carefully monitor the progress of the reaction by TLC or GC and stop the reaction as soon as the starting material is consumed.
-
Lower Temperature: Running the reaction at a lower temperature can help to slow down the rate of the second alkylation step.
Summary of Key Parameters and Troubleshooting
| Issue | Probable Cause | Recommended Solution |
| Low Yield (SNAr) | Incomplete reaction, poor leaving group, hydrolysis. | Increase temperature/time, use excess methoxide, ensure anhydrous conditions, consider 4-fluoropyridine.[7] |
| 4-Pyridone Formation (SNAr) | Hydrolysis of 4-halopyridine. | Use anhydrous solvents and reagents, run under an inert atmosphere.[8][9] |
| 1-Methyl-4-pyridone Formation (Williamson) | Competing N-alkylation. | Use a polar aprotic solvent (DMF, DMSO), or run neat; use a strong, non-nucleophilic base (NaH).[10][11] |
| Pyridinium Salt Formation (Williamson) | Over-alkylation of the product. | Control stoichiometry (use ≤1 equivalent of methylating agent), monitor the reaction closely, lower the temperature.[10] |
References
- 1. exsyncorp.com [exsyncorp.com]
- 2. innospk.com [innospk.com]
- 3. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 4. quora.com [quora.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 4-Methoxypyridine by Distillation
Welcome to the technical support center for the purification of 4-Methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the distillation of this versatile heterocyclic compound. We will address common challenges, offer troubleshooting solutions, and provide a validated protocol to ensure you achieve the desired purity for your critical applications.
Frequently Asked Questions (FAQs)
Q1: What is 4-Methoxypyridine and why is its purity important?
A1: 4-Methoxypyridine (CAS No. 620-08-6) is a pyridine derivative that serves as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[1][2] Its chemical structure, featuring a methoxy group at the 4-position, makes it a valuable intermediate for creating compounds with potential biological activity.[1] High purity (typically ≥99.0%) is paramount as impurities can lead to unwanted side reactions, lower yields in subsequent synthetic steps, and introduce contaminants into final drug products.[1]
Q2: What are the typical physical properties of 4-Methoxypyridine relevant to distillation?
A2: Understanding the physical properties is the first step to a successful distillation. 4-Methoxypyridine is a clear, colorless to slightly yellow liquid.[3][4] Its key properties are summarized in the table below. The significant reduction in boiling point under vacuum is a critical factor, as it allows for distillation at lower temperatures, minimizing the risk of thermal degradation.
Q3: What are the common impurities found in commercial 4-Methoxypyridine?
A3: Impurities in 4-Methoxypyridine can stem from its synthesis or degradation. Common contaminants may include:
-
Water: Pyridine and its derivatives are often hygroscopic, readily absorbing atmospheric moisture.[5]
-
Starting Materials: Residual reactants from its synthesis, such as 4-methoxypyridine-N-oxide or 4-chloropyridine.[3][6][7]
-
Related Pyridines: Isomers like 2-methoxypyridine or other substituted pyridines.[3]
-
Degradation Products: The compound may darken over time, indicating the formation of higher molecular weight, colored impurities.[8]
Q4: Why is vacuum distillation the preferred method for purifying 4-Methoxypyridine?
A4: Vacuum distillation is the method of choice for several reasons. By reducing the pressure, the boiling point of the liquid is significantly lowered.[9][10] 4-Methoxypyridine has a high boiling point at atmospheric pressure (~191 °C), a temperature at which many organic compounds can begin to decompose.[1][11] Distillation under vacuum (e.g., 108-111 °C at 65 mmHg) allows for efficient vaporization and purification well below its decomposition temperature, ensuring a higher yield of pure, colorless product.[2]
Troubleshooting Guide: Distillation Issues & Solutions
This section addresses specific problems you may encounter during the distillation of 4-Methoxypyridine in a practical question-and-answer format.
Problem 1: The distillate is coming over yellow, even though the starting material was only slightly colored. What's happening?
Answer: A yellow distillate is a common issue and typically points to two primary causes: co-distillation of colored impurities or thermal decomposition in the distillation flask.
-
Causality: The pyridine ring system can be susceptible to oxidation or other degradation pathways at elevated temperatures, forming colored, often polymeric, byproducts. If the temperature of the distillation pot is too high, even for a short period, decomposition can occur, and these colored impurities can be carried over with the product vapor.
-
Troubleshooting Steps:
-
Verify Vacuum Level: Ensure your vacuum pump and distillation apparatus are capable of reaching and holding the target pressure. A poor vacuum will necessitate a higher pot temperature, increasing the risk of decomposition.[9]
-
Check for Leaks: Even a small leak in the system can compromise the vacuum. Check all joints and connections.
-
Use a Fractionating Column: For impurities with boiling points close to that of 4-Methoxypyridine, simple distillation may be insufficient. A fractionating column (e.g., a Vigreux column) increases the number of theoretical plates, enhancing separation and preventing the carryover of less volatile, colored impurities.
-
Pre-treatment: If the starting material is significantly colored, consider a pre-treatment step. For general pyridine purification, treatment with an oxidizing agent like KMnO₄ followed by drying can remove certain impurities. However, this should be tested on a small scale first to ensure it doesn't degrade the 4-methoxypyridine itself.[5]
-
Problem 2: My yield of purified 4-Methoxypyridine is very low. Where could my product be going?
Answer: Low recovery can be frustrating and is often attributable to mechanical losses, incomplete distillation, or product decomposition.
-
Causality: An inefficient setup can lead to significant product loss. If the distillation is terminated prematurely, a substantial amount of product may remain in the distillation flask. Conversely, excessive heating can lead to decomposition rather than distillation.
-
Troubleshooting Steps:
-
Insulate the Apparatus: Properly insulate the distillation flask and the fractionating column (up to the condenser) with glass wool or aluminum foil. This minimizes heat loss and ensures a stable and efficient distillation.
-
Monitor Temperatures Closely: Track both the pot temperature and the head temperature (at the top of the column). A stable head temperature at the expected boiling point for the given pressure indicates that the pure product is distilling. If the pot temperature is very high but the head temperature is low, it could indicate a problem with heat transfer or an excessively high vacuum for the heating rate.
-
Ensure Adequate Stirring: Use a magnetic stir bar in the distillation flask to ensure smooth boiling and prevent bumping, which can lead to pressure fluctuations and inefficient vaporization.[10] Boiling chips are not effective under vacuum.[10]
-
Check Condenser Efficiency: Ensure a sufficient flow of coolant through the condenser. If the condenser is not efficient enough, product vapor can be lost through the vacuum line. A dry ice/acetone trap between your apparatus and the vacuum pump can help recover volatile components and protect the pump.[10]
-
Problem 3: My purified 4-Methoxypyridine shows a broad peak for water in its NMR spectrum. How can I remove residual moisture?
Answer: Water is a persistent impurity due to the hygroscopic nature of pyridines.[5] Simple distillation is often ineffective at removing all water because of the potential formation of azeotropes.[5]
-
Troubleshooting & Prevention Protocol:
-
Pre-drying with a Desiccant: Before distillation, dry the crude 4-Methoxypyridine over a suitable desiccant. Solid potassium hydroxide (KOH) pellets are highly effective for pyridines.[5][12]
-
Procedure: Add KOH pellets (approx. 10-20 g/L) to the crude 4-Methoxypyridine in a flask.
-
Allow it to stand for several hours (or overnight) with occasional swirling.[5]
-
-
Distillation from a Drying Agent: For rigorous drying, the final distillation should be performed from a chemical drying agent.
-
Procedure: After pre-drying with KOH, decant the liquid into a dry distillation flask. Add calcium hydride (CaH₂) (approx. 5-10 g/L) and reflux the mixture for a few hours under an inert atmosphere (e.g., Argon or Nitrogen).[5][12] Caution: CaH₂ reacts with water to produce hydrogen gas; ensure the setup is not a closed system during reflux.[5]
-
-
Perform Vacuum Distillation: After refluxing, proceed with the vacuum distillation as described in the protocol below.
-
Proper Storage: Store the purified, anhydrous 4-Methoxypyridine in a tightly sealed bottle, preferably under an inert atmosphere, to prevent reabsorption of moisture.[5]
-
Data & Protocols
Physical Properties Summary
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇NO | [1][13] |
| Molecular Weight | 109.13 g/mol | [1][13] |
| Appearance | Clear colorless to slightly yellow liquid | [2][3][4] |
| Density | 1.075 g/mL at 25 °C | [1][2] |
| Boiling Point (Atmospheric) | 191 °C | [1][11] |
| Boiling Point (Vacuum) | 108-111 °C / 65 mmHg | [2][3] |
| Melting Point | 4 °C | [1][11] |
| Refractive Index (n20/D) | 1.516 - 1.522 | [1][2] |
| Flash Point | 74 °C (165.2 °F) | [1][11] |
Experimental Protocol: Vacuum Fractional Distillation of 4-Methoxypyridine
Objective: To purify crude 4-Methoxypyridine to ≥99% purity by removing water and other higher or lower boiling impurities.
Materials:
-
Crude 4-Methoxypyridine
-
Potassium hydroxide (KOH) pellets
-
Calcium hydride (CaH₂) powder (optional, for ultra-dry applications)
-
Round-bottom flasks
-
Vigreux column (or other fractionating column)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flask(s)
-
Vacuum adapter
-
Magnetic stirrer and stir bar
-
Heating mantle with controller
-
Vacuum pump and pressure gauge
-
Inert gas (Nitrogen or Argon) supply
Methodology:
-
Pre-Drying (Essential Step):
-
Place the crude 4-Methoxypyridine into a dry Erlenmeyer flask.
-
Add solid KOH pellets (approx. 20 g per 100 mL of pyridine).
-
Seal the flask and allow it to stand for at least 12 hours, swirling occasionally. The KOH will absorb water and react with acidic impurities.
-
-
Apparatus Assembly:
-
Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glassware is completely dry.
-
Place a magnetic stir bar in the distillation flask.
-
Carefully decant the pre-dried 4-Methoxypyridine from the KOH pellets into the distillation flask.
-
Optional: For ultra-dry solvent, add CaH₂ (5 g per 100 mL) to the flask.
-
Attach the fractionating column, distillation head, and condenser. Use a minimal amount of vacuum grease on the joints to ensure a good seal.
-
Place the thermometer bulb so that the top is level with the bottom of the side-arm leading to the condenser.
-
Connect the vacuum source via a trap to the vacuum adapter on the receiving flask.
-
-
Distillation Procedure:
-
Begin stirring the liquid in the distillation flask.
-
Slowly and carefully apply the vacuum. The pressure should drop to the target level (e.g., 65 mmHg). You may observe some initial bubbling as dissolved gases and highly volatile impurities are removed.[10]
-
Once the vacuum is stable, begin gently heating the distillation flask with the heating mantle.
-
Observe the liquid for smooth boiling. A reflux ring will begin to climb the fractionating column.
-
Collect a small initial fraction (forerun) which may contain lower-boiling impurities.
-
The head temperature will then rise and stabilize at the boiling point of 4-Methoxypyridine at the recorded pressure (e.g., ~108-111 °C at 65 mmHg).
-
Once the temperature is stable, switch to a clean, dry receiving flask to collect the main product fraction.
-
Continue distillation at a steady rate (e.g., 1-2 drops per second) until most of the liquid has distilled. Do not distill to dryness.
-
Stop the distillation when the temperature either drops or rises sharply, or when only a small residue remains in the pot.
-
-
Shutdown and Storage:
-
Remove the heating mantle and allow the apparatus to cool.
-
Slowly and carefully release the vacuum by introducing an inert gas (Nitrogen or Argon). Never release the vacuum by opening it to the air , as this can introduce moisture and oxygen to the hot apparatus.
-
Transfer the purified, colorless liquid to a clean, dry, amber glass bottle.
-
Store under an inert atmosphere and seal tightly to protect from moisture and light.[5]
-
Visualization of Distillation Workflow
Caption: Workflow for the purification of 4-Methoxypyridine.
References
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Methoxypyridine | 620-08-6 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. exsyncorp.com [exsyncorp.com]
- 7. 4-Methoxypyridine CAS#: 620-08-6 [m.chemicalbook.com]
- 8. L19625.14 [thermofisher.com]
- 9. vacculex.com [vacculex.com]
- 10. youtube.com [youtube.com]
- 11. fishersci.com [fishersci.com]
- 12. researchgate.net [researchgate.net]
- 13. 4-Methoxypyridine | C6H7NO | CID 69278 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Navigating 4-Methoxypyridine Reactions
Welcome to the technical support center for 4-Methoxypyridine reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the synthesis and purification of 4-Methoxypyridine derivatives. Here, we delve into the causality behind experimental challenges and provide field-proven insights to ensure the integrity and success of your work.
Frequently Asked Questions (FAQs)
Q1: My reaction involving 4-Methoxypyridine is sluggish and gives a low yield. What are the most common culprits?
A1: Low yields in 4-Methoxypyridine reactions often stem from a few key factors. Firstly, the purity of your starting material is paramount; residual impurities from the synthesis of 4-Methoxypyridine can interfere with your reaction. Secondly, many reactions involving pyridinic nitrogens are sensitive to atmospheric conditions. Ensure your reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.[1] Finally, inadequate temperature control or insufficient mixing can lead to localized concentration gradients and reduced reaction rates.[2]
Q2: I've observed a new, more polar spot on my TLC plate that wasn't in my starting materials. What could it be?
A2: A common and often-encountered impurity in reactions with 4-Methoxypyridine is its corresponding N-oxide .[2][3] The nitrogen atom in the pyridine ring is susceptible to oxidation, which can occur if your reagents or solvents are not properly degassed, or if the reaction is inadvertently exposed to air.[3] This N-oxide is significantly more polar than the parent 4-Methoxypyridine, leading to a lower Rf value on a normal-phase TLC plate.
Q3: I'm struggling to remove the 4-Methoxypyridine N-oxide from my product. Are there any recommended purification strategies?
A3: The separation of 4-Methoxypyridine N-oxide from the desired product can be challenging due to their structural similarities. A primary strategy is column chromatography on silica gel. Due to the increased polarity of the N-oxide, it will have a stronger affinity for the silica, allowing for separation with an appropriate solvent gradient.[4] For small amounts of N-oxide contamination, a mild reduction can be performed to convert it back to 4-Methoxypyridine, which can then be more easily separated.[5]
Q4: My NMR spectrum shows a singlet in the aromatic region that I can't account for, and my mass spectrum has a peak corresponding to the loss of a methyl group. What is happening?
A4: This is a classic sign of demethylation , where the methoxy group is cleaved to form the corresponding 4-hydroxypyridine derivative. This side reaction can be promoted by certain reagents, particularly strong Lewis acids or nucleophiles, and can be temperature-dependent.[4][6][7] The resulting hydroxyl group is acidic and can complicate subsequent reaction steps and purification.
Troubleshooting Guide
Problem 1: Identification of an Unknown Impurity
You've completed your reaction, and upon analysis (TLC, LC-MS, or GC-MS), you detect a significant impurity. The first step is to identify it.
Caption: Initial impurity identification workflow.
-
Mechanism of Formation: The lone pair of electrons on the pyridine nitrogen is susceptible to attack by oxidizing agents. This can be residual peroxides in solvents, dissolved oxygen, or certain reagents used in the reaction.[2][3] The formation is often accelerated at elevated temperatures.
Caption: Formation of 4-Methoxypyridine N-Oxide.
-
Prevention:
-
Degas Solvents: Thoroughly sparge all solvents with an inert gas (nitrogen or argon) before use.
-
Use Anhydrous Reagents: Water can sometimes contribute to oxidative processes.
-
Maintain Inert Atmosphere: Ensure the reaction is carried out under a positive pressure of an inert gas from start to finish.[1]
-
-
Removal Protocol:
-
Column Chromatography: Utilize a silica gel column. The N-oxide is significantly more polar and will elute later than the desired product. A gradient elution, starting with a non-polar solvent system and gradually increasing polarity, is often effective.
-
Acid-Base Extraction: In some cases, the basicity of the pyridine nitrogen is altered in the N-oxide, which can be exploited in a liquid-liquid extraction workup.
-
Chemical Reduction: If chromatography is ineffective, the N-oxide can be selectively reduced back to the parent pyridine using a mild reducing agent like PPh₃ or SO₂.[5]
-
-
Mechanism of Formation: The methyl group of the 4-methoxy ether can be cleaved by nucleophilic attack, often facilitated by Lewis acids or strong bases.[4][6][7] For example, reagents like boron tribromide are potent demethylating agents.[4] Certain nucleophiles can also effect demethylation at elevated temperatures.
Caption: Formation of 4-Hydroxypyridine via Demethylation.
-
Prevention:
-
Reagent Selection: Avoid strong Lewis acids if demethylation is a concern. Consider alternative reagents that are less prone to ether cleavage.
-
Temperature Control: Run the reaction at the lowest effective temperature, as demethylation is often favored at higher temperatures.
-
Protecting Groups: In multi-step syntheses, consider if the methoxy group needs to be protected or if an alternative protecting group strategy is more suitable.
-
-
Removal Protocol:
-
Acid-Base Extraction: The phenolic nature of the 4-hydroxypyridine derivative makes it acidic. An extraction with a mild aqueous base (e.g., sodium bicarbonate or carbonate solution) can selectively remove it into the aqueous layer.
-
Column Chromatography: The hydroxyl group increases the polarity, allowing for separation on silica gel.
-
Problem 2: Purification by Recrystallization Fails or Gives Low Recovery
Recrystallization is a powerful purification technique, but its success is highly dependent on the choice of solvent and the nature of the impurities.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated with impurities. | Use a lower-boiling point solvent. Try a two-solvent system where the second solvent is added slowly at a lower temperature.[8] |
| No Crystals Form | The solution is not saturated. The compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase concentration. Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity is observed, then heat to redissolve and cool slowly.[8] |
| Low Recovery | Too much solvent was used. The compound has significant solubility in the cold solvent. | Reduce the initial volume of solvent. Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Purity Not Improved | The chosen solvent dissolves the impurities as well as the product. The cooling was too rapid, trapping impurities. | Select a solvent with a significantly different solubility profile for the product versus the impurities. Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals. |
A useful starting point for selecting a recrystallization solvent is to consider solvents with similar functional groups to your compound of interest.[9] For pyridine derivatives, which have aromatic and basic character, a range of solvents can be effective.
| Solvent System | Comments |
| Ethanol/Water | A versatile system for moderately polar compounds. Dissolve in hot ethanol and add hot water dropwise until the solution becomes cloudy. |
| Hexanes/Ethyl Acetate | A good choice for less polar compounds. Dissolve in a minimal amount of hot ethyl acetate and add hot hexanes until turbidity persists. |
| Toluene | Can be effective for aromatic compounds, often yielding high-quality crystals. |
| Dichloromethane/Hexanes | Useful for compounds that are highly soluble in chlorinated solvents. |
Problem 3: Ambiguous Analytical Results
Clear and accurate analytical data is crucial for assessing the success of a reaction and the purity of a product.
| Technique | Column/Method Details | Target Analytes & Comments |
| HPLC | Column: C18 (e.g., LiChrosorb RP-18)[1][10] Mobile Phase: Acetonitrile/Phosphate Buffer (pH 2-3) gradient[1][10] Detection: UV (e.g., 239 nm or 254 nm)[1][10] | Excellent for separating 4-Methoxypyridine from its more polar N-oxide and demethylated impurities. The acidic mobile phase ensures that the basic nitrogen is protonated, leading to sharp peaks. |
| GC-MS | Column: 5% Phenyl-methylpolysiloxane (e.g., SH-Rxi-5Sil MS)[11] Derivatization: May be required for polar impurities like 4-hydroxypyridine (e.g., silylation with MSTFA).[12][13] Injection: Split/splitless, with an appropriate temperature program. | Useful for volatile and thermally stable compounds. Provides molecular weight information from the mass spectrometer, which is invaluable for impurity identification. Anhydrous conditions are critical during derivatization.[14] |
| TLC | Stationary Phase: Silica Gel 60 F254[1][10] Mobile Phase: Hexanes/Ethyl Acetate or Dichloromethane/Methanol mixtures. | A quick and effective way to monitor reaction progress and assess the number of components in a mixture. The N-oxide will have a significantly lower Rf than the parent pyridine. |
Conclusion
The successful execution of reactions involving 4-Methoxypyridine hinges on a proactive approach to impurity prevention and a systematic strategy for troubleshooting. By understanding the common pathways for impurity formation, such as oxidation to the N-oxide and demethylation, researchers can tailor their experimental conditions to minimize these side reactions. When impurities do arise, a logical application of purification techniques, guided by robust analytical data, will lead to the isolation of the desired product with high purity. This guide provides a framework for addressing these challenges, grounded in the chemical principles that govern the reactivity of 4-Methoxypyridine.
References
- 1. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Methoxypyridine N-oxide | SIELC Technologies [sielc.com]
- 4. Demethylation - Wikipedia [en.wikipedia.org]
- 5. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. ptfarm.pl [ptfarm.pl]
- 11. shimadzu.com [shimadzu.com]
- 12. Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Methoxypyridine Functionalization
Welcome to the technical support center for the functionalization of 4-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of manipulating this versatile heterocyclic scaffold. The inherent electronic properties of the pyridine ring, coupled with the influence of the methoxy substituent, present unique challenges and opportunities in synthesis.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common hurdles and achieve your synthetic goals.
Section 1: Directed ortho-Metalation (DoM) of 4-Methoxypyridine
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In the case of 4-methoxypyridine, the methoxy group acts as a directed metalation group (DMG), facilitating deprotonation at the adjacent C-3 position by an organolithium base.[3][4] This generates a nucleophilic lithiated intermediate that can be trapped with various electrophiles.
Troubleshooting Guide & FAQs for DoM
Question 1: I am observing low or no conversion of my 4-methoxypyridine starting material. What are the likely causes and how can I improve the lithiation efficiency?
Answer: Low conversion in a DoM reaction of 4-methoxypyridine typically points to issues with the organolithium base, the reaction conditions, or the purity of your reagents.
-
Base Selection and Activity:
-
Causality: The basicity and steric hindrance of the organolithium reagent are critical. While n-BuLi is a common choice, its high nucleophilicity can sometimes lead to side reactions. More sterically hindered and less nucleophilic bases like lithium diisopropylamide (LDA), lithium tetramethylpiperidide (LTMP), or mesityllithium (MesLi) are often more effective for this substrate.[4][5]
-
Troubleshooting:
-
Titrate your organolithium reagent: The molarity of commercial organolithium reagents can decrease over time. Always titrate your base before use to ensure accurate stoichiometry.
-
Switch to a different base: If n-BuLi is failing, consider using LDA or LTMP. These bases are less prone to nucleophilic addition to the pyridine ring.[5] For particularly sensitive substrates, MesLi can be an excellent choice.[4]
-
-
-
Reaction Temperature:
-
Causality: The stability of the lithiated intermediate is temperature-dependent. Formation of the lithiated species is typically performed at low temperatures (-78 °C) to prevent decomposition and side reactions.
-
Troubleshooting: Ensure your reaction is maintained at a consistent low temperature during the deprotonation step. Use a cryostat or a well-insulated dry ice/acetone bath.
-
-
Purity of Reagents and Solvents:
-
Causality: Organolithium reagents are highly reactive towards protic sources, including water and alcohols. Trace amounts of these impurities in your starting material or solvent will quench the base and prevent deprotonation.
-
Troubleshooting:
-
Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether).
-
Ensure your 4-methoxypyridine is anhydrous. If necessary, dry it over a suitable drying agent and distill it.
-
Maintain a strictly inert atmosphere (argon or nitrogen) throughout the entire process.
-
-
Question 2: My reaction is messy, and I am observing a mixture of products, including what appears to be addition of the organolithium reagent to the pyridine ring. How can I improve the regioselectivity for C-3 functionalization?
Answer: The formation of multiple products indicates a loss of regioselectivity, which can be due to competing reaction pathways.
-
Nucleophilic Addition:
-
Causality: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C-2 and C-6 positions.[6][7] Highly nucleophilic bases like n-BuLi can add to the ring instead of deprotonating the C-3 position.
-
Troubleshooting:
-
Use a more hindered base: As mentioned previously, switching from n-BuLi to LDA or LTMP will significantly reduce the likelihood of nucleophilic addition.
-
Pre-complexation: The addition of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can sometimes enhance the rate of deprotonation relative to addition, but its effectiveness can be substrate-dependent.
-
-
-
Incorrect Quenching:
-
Causality: If the electrophile is added at too high a temperature, or if the lithiated intermediate is allowed to warm before the addition of the electrophile, side reactions can occur.
-
Troubleshooting: Add the electrophile at low temperature (-78 °C) and allow the reaction to warm slowly to room temperature only after the electrophile has been added.
-
Question 3: I am attempting to introduce a functional group at the C-2 position of 4-methoxypyridine via lithiation, but I am consistently getting functionalization at C-3. How can I direct the metalation to the C-2 position?
Answer: The methoxy group is a strong C-3 director. Overriding this directing effect requires a different strategy.
-
Alternative Basicity:
-
Causality: The C-2 proton is more acidic than the C-3 proton due to its proximity to the electronegative nitrogen atom. However, the directing effect of the methoxy group typically dominates with common organolithium bases.
-
Troubleshooting: A specialized superbase, such as BuLi-LiDMAE (a complex of n-butyllithium and lithium 2-(dimethylamino)ethoxide), has been shown to selectively deprotonate the C-2 position of 4-methoxypyridine.[4]
-
Experimental Protocol: C-3 Bromination of 4-Methoxypyridine via DoM
This protocol outlines a typical procedure for the C-3 bromination of 4-methoxypyridine.
Materials:
-
4-Methoxypyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
1,2-Dibromoethane (as a bromine source)
-
Anhydrous glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-methoxypyridine (1.0 eq.) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
In a separate flame-dried flask, prepare a solution of 1,2-dibromoethane (1.2 eq.) in anhydrous THF.
-
Slowly add the solution of 1,2-dibromoethane to the lithiated pyridine solution at -78 °C.
-
After the addition is complete, stir the reaction at -78 °C for an additional 2 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of DoM Workflow
Caption: A general experimental workflow for the Directed ortho-Metalation (DoM) of 4-methoxypyridine.
Section 2: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[8] For 4-methoxypyridine, this typically involves the coupling of a functionalized pyridine derivative (e.g., a boronic acid or a halide) with a suitable coupling partner in the presence of a palladium catalyst and a base.
Troubleshooting Guide & FAQs for Suzuki Coupling
Question 1: My Suzuki coupling reaction is giving low yields. What are the key parameters I should investigate for optimization?
Answer: Low yields in Suzuki couplings of pyridine derivatives are a frequent challenge, often stemming from catalyst deactivation or suboptimal reaction conditions.[9]
-
Catalyst and Ligand System:
-
Causality: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[9] The choice of ligand is crucial to stabilize the catalyst and facilitate the catalytic cycle.
-
Troubleshooting:
-
Use bulky, electron-rich phosphine ligands: Ligands such as SPhos, XPhos, or RuPhos can shield the palladium center and promote reductive elimination.
-
Screen different palladium precursors: Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂ are common choices. The optimal precursor can be substrate-dependent.
-
-
-
Base Selection:
-
Causality: The base plays a critical role in the transmetalation step. Its strength and solubility can significantly impact the reaction rate and yield.
-
Troubleshooting:
-
Screen a range of bases: Common choices include K₂CO₃, Cs₂CO₃, K₃PO₄, and organic bases like triethylamine. For challenging couplings, stronger inorganic bases like Cs₂CO₃ or K₃PO₄ are often more effective.[9]
-
Consider aqueous vs. anhydrous conditions: While aqueous bases are common, they can promote protodeboronation of the boronic acid. If this is suspected, switch to an anhydrous base and solvent system.
-
-
-
Solvent and Temperature:
-
Causality: The solvent must be able to dissolve all reaction components and be stable at the required reaction temperature.
-
Troubleshooting:
-
Screen different solvents: Common solvents include toluene, dioxane, DMF, and mixtures with water.
-
Optimize the temperature: Most Suzuki couplings require heating (80-110 °C).[9] Incrementally increasing the temperature may improve the reaction rate, but be mindful of potential decomposition.
-
-
Question 2: I am observing significant amounts of homocoupling of my boronic acid and debromination of my aryl halide. How can I minimize these side reactions?
Answer: These side reactions are common and can often be suppressed by carefully controlling the reaction atmosphere and stoichiometry.
-
Homocoupling of Boronic Acid:
-
Causality: This side reaction is often promoted by the presence of oxygen, which can participate in an alternative catalytic cycle.[9]
-
Troubleshooting:
-
Thoroughly degas all solvents and the reaction mixture: Use methods like freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for an extended period.[9]
-
Maintain a positive pressure of inert gas: Ensure your reaction setup is well-sealed and under a constant, gentle stream of inert gas.
-
-
-
Debromination/Dehalogenation:
-
Causality: This can occur through various pathways, including reaction with trace water or other protic sources.
-
Troubleshooting:
-
Use anhydrous conditions: If debromination is a significant issue, ensure all reagents and solvents are scrupulously dried.
-
Use a less reactive base: In some cases, a very strong base can promote dehalogenation.
-
-
Quantitative Data for Suzuki Coupling Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Pd Catalyst (mol%) | Pd(PPh₃)₄ (2) | Pd₂(dba)₃ (1) | Pd(OAc)₂ (2) | PdCl₂(dppf) (3) |
| Ligand (mol%) | - | SPhos (2) | XPhos (4) | - |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | Na₂CO₃ |
| Solvent | Toluene/H₂O | Dioxane | THF | DMF |
| Temperature (°C) | 90 | 100 | 80 | 110 |
| Typical Yield Range | Moderate | High to Excellent | High to Excellent | Moderate to High |
Visualization of Suzuki Coupling Troubleshooting
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions involving 4-methoxypyridine derivatives.
Section 3: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) on pyridine rings is a common method for introducing nucleophiles.[10] The reaction proceeds through a Meisenheimer complex, and the stability of this intermediate is key to the reaction's success.[10] For SNAr to be efficient on a 4-methoxypyridine derivative, a good leaving group is typically required at the 2- or 6-position. The methoxy group itself is generally not a good leaving group under standard SNAr conditions.
Troubleshooting Guide & FAQs for SNAr
Question 1: I am trying to displace a halide at the 2-position of a 4-methoxypyridine derivative with an amine nucleophile, but the reaction is very slow and incomplete. How can I drive it to completion?
Answer: The reactivity in SNAr reactions on pyridines is highly dependent on the electronic nature of the ring, the nucleophile, and the leaving group.
-
Reaction Temperature:
-
Causality: SNAr reactions often have a significant activation energy barrier due to the temporary loss of aromaticity in the Meisenheimer intermediate.[11]
-
Troubleshooting: Increasing the reaction temperature is the most common way to accelerate these reactions. Using a high-boiling point solvent like DMF, DMSO, or NMP can facilitate this. Microwave irradiation can also be a very effective method for rapidly heating the reaction and reducing reaction times.
-
-
Nucleophile Strength and Concentration:
-
Causality: A more potent nucleophile will react more quickly.
-
Troubleshooting:
-
If using a neutral amine, consider adding a non-nucleophilic base (e.g., NaH, K₂CO₃) to deprotonate it in situ, generating a more nucleophilic amide.
-
Using a higher concentration of the nucleophile can also increase the reaction rate.
-
-
-
Leaving Group Ability:
-
Causality: The rate of SNAr is dependent on the ability of the leaving group to depart.
-
Troubleshooting: The general trend for halide leaving group ability in SNAr is F > Cl > Br > I. If you have a choice of starting material, a 2-fluoro-4-methoxypyridine will be significantly more reactive than the corresponding chloro or bromo derivative.
-
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. arkat-usa.org [arkat-usa.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
Preventing decomposition of 4-Methoxypyridine during reactions
Welcome to the technical support center for 4-Methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the stability and handling of 4-Methoxypyridine in various chemical reactions. Our goal is to equip you with the knowledge to anticipate and prevent its decomposition, ensuring the integrity and success of your experiments.
I. Understanding the Stability of 4-Methoxypyridine: An Overview
4-Methoxypyridine is a versatile pyridine derivative utilized as a building block in the synthesis of pharmaceuticals and other biologically active compounds.[1][2][3] Its reactivity is largely influenced by the electron-donating methoxy group at the 4-position, which activates the nitrogen atom.[1] However, this enhanced reactivity can also make the molecule susceptible to decomposition under certain reaction conditions. The primary modes of degradation are demethylation to form 4-hydroxypyridine and other side reactions involving the pyridine ring. This guide will address common challenges and provide solutions to maintain the stability of 4-Methoxypyridine throughout your synthetic routes.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My 4-Methoxypyridine is decomposing under acidic conditions. What is happening and how can I prevent it?
A1: Under strong acidic conditions, particularly at elevated temperatures, 4-Methoxypyridine is susceptible to hydrolysis of the methoxy group, leading to the formation of 4-hydroxypyridine.[4] The pyridine nitrogen can also be protonated, which can affect the overall stability of the molecule.
Troubleshooting:
-
Choice of Acid: If possible, opt for milder acidic conditions or use a non-aqueous acid source.
-
Temperature Control: Maintain the reaction at the lowest possible temperature to minimize acid-catalyzed hydrolysis.[5]
-
Reaction Time: Monitor the reaction closely and minimize the reaction time to reduce the exposure of 4-Methoxypyridine to harsh acidic conditions.
-
Protecting Groups: For reactions requiring harsh acidic conditions, consider protecting the pyridine nitrogen. While this adds extra steps, it can be a robust solution.
Q2: I am observing demethylation of 4-Methoxypyridine in my reaction. What are the common causes and solutions?
A2: Demethylation is a common decomposition pathway for 4-Methoxypyridine. Several reagents and conditions can promote this unwanted reaction:
-
Nucleophilic Reagents: Strong nucleophiles can attack the methyl group of the methoxy moiety. For instance, treatment with L-selectride in THF at reflux can lead to the formation of 4-hydroxypyridine.[6]
-
Lewis Acids: Certain Lewis acids can coordinate to the methoxy oxygen, facilitating the cleavage of the methyl C-O bond.
-
High Temperatures with Certain Reagents: Harsh reaction conditions, such as heating with pyridinium hydrochloride at high temperatures (e.g., 180°C), can cause demethylation.[7]
Solutions:
-
Reagent Selection: If demethylation is a concern, avoid strong nucleophiles known to cleave methyl ethers. Explore alternative, milder reagents to achieve your desired transformation.
-
Temperature Management: As with acidic conditions, lower reaction temperatures can significantly reduce the rate of demethylation.[5]
-
Protecting the Pyridine Nitrogen: In some cases, quaternization of the pyridine nitrogen can alter the reactivity of the molecule and potentially prevent demethylation, although this can also lead to other reactions.[8]
Experimental Protocol: Monitoring for Demethylation by TLC
-
Prepare TLC Plate: Use a silica gel 60 F254 TLC plate.
-
Spotting: Spot a small amount of your starting material (4-Methoxypyridine), your reaction mixture, and a standard of 4-hydroxypyridine (if available) on the baseline.
-
Elution: Develop the plate using a suitable solvent system (e.g., ethyl acetate/hexane mixture).
-
Visualization: Visualize the spots under a UV lamp (254 nm). The appearance of a new spot corresponding to the Rf of 4-hydroxypyridine indicates demethylation.
Q3: My cross-coupling reaction using a palladium catalyst is sluggish or failing when 4-Methoxypyridine is a substrate. What could be the issue?
A3: Nitrogen-containing heterocycles like 4-Methoxypyridine can act as poisons to palladium catalysts.[9] The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the metal center, deactivating the catalyst and hindering the catalytic cycle.[9][10]
Troubleshooting Strategies:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands. These can sometimes mitigate catalyst poisoning by sterically hindering the coordination of the pyridine nitrogen or by promoting the desired catalytic steps.
-
Catalyst Loading: Increasing the catalyst loading may be necessary to compensate for the partial deactivation. However, this should be done judiciously to manage costs and potential side reactions.
-
Protecting the Nitrogen: Protecting the pyridine nitrogen with a suitable group can prevent its coordination to the palladium catalyst. A borane protecting group, for instance, has been used effectively for pyridines in other contexts.[11]
-
Alternative Catalysts: Consider using catalyst systems known to be more robust in the presence of nitrogen heterocycles.
Diagram: Catalyst Poisoning by 4-Methoxypyridine
Caption: Palladium catalyst poisoning by 4-Methoxypyridine.
Q4: I am trying to perform a reaction involving N-alkylation of 4-Methoxypyridine, but I am getting a mixture of products. How can I improve the selectivity?
A4: The reaction of 4-methoxypyridine with alkylating agents can indeed lead to a mixture of the expected N-alkylated pyridinium salt and the rearranged 1-alkyl-4-pyridone.[8] The formation of the pyridone is favored in the presence of a solvent, while the pyridinium salt is the major product in the absence of a solvent.[8]
Controlling Selectivity:
-
Solvent Choice: To favor the formation of the N-alkylated pyridinium salt, consider running the reaction neat (without solvent) if feasible.[8] If a solvent is necessary, the choice of solvent can influence the product ratio.
-
Reaction Conditions: Carefully control the reaction temperature and time. Prolonged reaction times or higher temperatures might favor the rearrangement to the pyridone.
Table: Solvent Effect on the Alkylation of 4-Methoxypyridine with Methyl Iodide
| Solvent | Product Ratio (Pyridinium Salt : Pyridone) | Reference |
| None | Major Product: Pyridinium Salt | [8] |
| Toluene | ~1 : 1 | [8] |
| Acetonitrile | ~1 : 1 | [8] |
| Methanol | ~1 : 1 | [8] |
| THF | ~1 : 1 | [8] |
| DMF | Major Product: Pyridone | [8] |
Q5: How should I properly store and handle 4-Methoxypyridine to prevent degradation?
A5: Proper storage and handling are crucial to maintain the quality of 4-Methoxypyridine.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12][13] Protect from light and moisture. The material is hygroscopic.[14]
-
Handling: Use in a well-ventilated area or under a fume hood.[13] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[12][13] Avoid contact with skin and eyes.[13] Keep away from heat, sparks, and open flames.[13][15]
III. Advanced Strategies for Preventing Decomposition
Nitrogen Protection Strategies
For reactions where the pyridine nitrogen's basicity or nucleophilicity leads to side reactions or decomposition, protecting the nitrogen is a highly effective strategy.
1. N-Oxide Formation: Oxidation of the pyridine nitrogen to an N-oxide can be a useful tactic. The resulting 4-methoxypyridine N-oxide has different reactivity and can be stable under conditions that would degrade the parent pyridine.[14] The N-oxide can often be removed later in the synthetic sequence.
Experimental Protocol: N-Oxide Formation
-
Dissolve 4-methoxypyridine in a suitable solvent like acetic acid.
-
Add an oxidizing agent, such as hydrogen peroxide (30% aqueous solution), portion-wise while monitoring the temperature.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Work up the reaction mixture to isolate the 4-methoxypyridine N-oxide.
2. Borane Protection: Borane (BH3) can form a stable complex with the pyridine nitrogen, effectively masking its lone pair.[11] This strategy can prevent unwanted side reactions at the nitrogen and has been shown to be effective in preventing cyclization reactions involving pyridyl side chains.[11]
Diagram: Workflow for Nitrogen Protection
Caption: General workflow for using a nitrogen protecting group.
IV. Purification of 4-Methoxypyridine from Degradation Products
If decomposition has occurred, purification is necessary to isolate the desired product.
-
Distillation: For liquid products, fractional distillation under reduced pressure can be effective for separating compounds with different boiling points.[16]
-
Crystallization: If the desired product or a salt thereof is a solid, crystallization from a suitable solvent system can be a powerful purification technique.
-
Column Chromatography: For complex mixtures or to remove trace impurities, column chromatography on silica gel is a standard method.[16] A common eluent system is a mixture of ethyl acetate and hexane.[16]
V. References
-
Makino, K., Hasegawa, Y., Inoue, T., et al. Chemoselective Demethylation of Methoxypyridine. Tokyo University of Science. --INVALID-LINK--
-
Silva, A., et al. Thermal stability and interactions with sedimentary rocks under typical reservoir conditions of selected pyridines investigated as phase partitioning tracers. ResearchGate. --INVALID-LINK--
-
Kelly, T. A., et al. An Application of Borane As a Protecting Group for Pyridine. Journal of Organic Chemistry. --INVALID-LINK--
-
Wang, D. P., Chang, L. C., & Wang, M. T. Stability of 4-DMAP in solution. Drug Development and Industrial Pharmacy. --INVALID-LINK--
-
BenchChem. Assessing the stability of 4-Methoxy-2,3,5-trimethylpyridine under different conditions. BenchChem. --INVALID-LINK--
-
BenchChem. An In-depth Technical Guide to the Safe Handling of 4-Methoxy-2,3,5-trimethylpyridine. BenchChem. --INVALID-LINK--
-
Kutney, J. P., & Greenhouse, R. The Protection and Deprotection of the Pyridine Nitrogen. Synthetic Communications. --INVALID-LINK--
-
Fisher Scientific. 4-Methoxypyridine - SAFETY DATA SHEET. Fisher Scientific. --INVALID-LINK--
-
Adebimpe, D. The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. ResearchGate. --INVALID-LINK--
-
Loba Chemie. 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. --INVALID-LINK--
-
ExSyn Corp. 4-Methoxypyridine. ExSyn Corp. --INVALID-LINK--
-
ChemicalBook. 4-Methoxypyridine. ChemicalBook. --INVALID-LINK--
-
Kutney, J. P., & Greenhouse, R. The Protection and Deprotection of the Pyridine Nitrogen. Taylor & Francis Online. --INVALID-LINK--
-
Semantic Scholar. Simple method for demethylation of quaternised nitrogen heterocyclic compounds. Semantic Scholar. --INVALID-LINK--
-
Yi, X., et al. Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones. ResearchGate. --INVALID-LINK--
-
E-EROS. 4-Methoxypyridine N-oxide. Encyclopedia of Reagents for Organic Synthesis. --INVALID-LINK--
-
Shiao, M.-J., Ku, W.-S., & Hwu, J. R. Demethylation of methoxypyridines with sodium trimethylsilanethiolate. Heterocycles. --INVALID-LINK--
-
Wikipedia. Catalyst poisoning. Wikipedia. --INVALID-LINK--
-
Homework.Study.com. Rank the following compounds in order of basicity: pyridine, 4-methoxypyridine, 5-methoxyindole,... Homework.Study.com. --INVALID-LINK--
-
Schmid, C. R., et al. Demethylation of 4-Methoxyphenylbutyric Acid Using Molten Pyridinium Hydrochloride on Multikilogram Scale. Organic Process Research & Development. --INVALID-LINK--
-
BenchChem. Purification techniques for high-purity 4-methoxypyrene. BenchChem. --INVALID-LINK--
-
BenchChem. 4-Methoxypyridine | High-Purity Reagent for Research. BenchChem. --INVALID-LINK--
-
Garcı́a-Ruiz, C., et al. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis. --INVALID-LINK--
-
Garcı́a-Ruiz, C., et al. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Publications. --INVALID-LINK--
-
Sigma-Aldrich. 4-Methoxypyridine. Sigma-Aldrich. --INVALID-LINK--
-
Matmatch. How to Prevent Catalyst Poisoning at the Industrial Scale. Matmatch. --INVALID-LINK--
-
Google Patents. Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. Google Patents. --INVALID-LINK--
-
De Winter, H., et al. Impact of temperature exposure on stability of drugs in a real-world out-of-hospital setting. European Journal of Clinical Pharmacology. --INVALID-LINK--
-
Mackie, R. K., et al. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2. --INVALID-LINK--
-
MDPI. Advances in Cross-Coupling Reactions. MDPI. --INVALID-LINK--
-
MuseChem. Unlocking Potential: 4-Methoxypyridine in Material Science and Organic Synthesis. MuseChem. --INVALID-LINK--
-
MilliporeSigma. Cross-Coupling Reactions Guide. MilliporeSigma. --INVALID-LINK--
-
ResearchGate. 4-Methoxypyridine N-oxide: An electron-rich ligand that can simultaneously bridge three silver atoms. ResearchGate. --INVALID-LINK--
-
ARKIVOC. Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. ARKIVOC. --INVALID-LINK--
-
ResearchGate. Catalytic Oxidation of 4-Methylpyridine on Modified Vanadium Oxide Catalysts. ResearchGate. --INVALID-LINK--
-
MDPI. Catalyst Deactivation, Poisoning and Regeneration. MDPI. --INVALID-LINK--
-
Trissel, L. A., & Zhang, Y. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding. --INVALID-LINK--
-
Das, Y. K., et al. Effects of the high temperature on the physical and chemical properties of some public health insecticide formulations. Asian Journal of Chemistry. --INVALID-LINK--
-
Maxted, E. B., & Walker, A. G. Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine. Journal of the Chemical Society. --INVALID-LINK--
-
Al-Dulaimi, O., et al. An Insight into the Impact of Thermal Process on Dissolution Profile and Physical Characteristics of Theophylline Tablets Made through 3D Printing Compared to Conventional Methods. Pharmaceutics. --INVALID-LINK--
References
- 1. exsyncorp.com [exsyncorp.com]
- 2. 4-Methoxypyridine | 620-08-6 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. tus.elsevierpure.com [tus.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 10. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. researchgate.net [researchgate.net]
- 15. lobachemie.com [lobachemie.com]
- 16. 4-Methoxypyridine | High-Purity Reagent for Research [benchchem.com]
Technical Support Center: Navigating the Challenges in the Scale-Up Synthesis of 4-Methoxypyridine
Welcome to the Technical Support Center for the synthesis of 4-Methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this important chemical intermediate. Our focus is on providing practical, experience-driven solutions to common challenges, ensuring the integrity and success of your synthetic endeavors.
Troubleshooting Guide: From Bench to Bulk
This section is organized to address specific issues you may encounter during the synthesis of 4-Methoxypyridine. We will cover the two most common synthetic routes: the nucleophilic aromatic substitution (SNAr) of 4-chloropyridine and the synthesis via 4-methoxypyridine N-oxide.
Route 1: Nucleophilic Aromatic Substitution (SNAr) of 4-Chloropyridine with Sodium Methoxide
This is a widely used industrial method for producing 4-methoxypyridine. However, its scale-up is not without challenges, primarily related to the handling of reagents and reaction control.
Question: We are experiencing significantly lower yields than expected in our pilot-scale synthesis of 4-methoxypyridine from 4-chloropyridine hydrochloride and sodium methoxide. What are the likely causes and how can we address them?
Answer: Low yields in this SNAr reaction on a larger scale can often be traced back to a few critical factors:
-
Moisture Contamination: Sodium methoxide is highly reactive with water.[1][2] Any moisture in your reactants or solvent will consume the sodium methoxide, reducing the amount available for the desired reaction and leading to the formation of sodium hydroxide. This not only decreases your yield but can also introduce byproducts.
-
Solution: Ensure all glassware and reactors are thoroughly dried before use. Use anhydrous methanol as your solvent. If you are preparing your sodium methoxide solution in-house from sodium metal and methanol, ensure the methanol is of high purity and low water content.[3] Commercially available sodium methoxide solutions should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.[4]
-
-
Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time or inadequate temperature control.
-
Solution: Monitor the reaction progress closely using an appropriate analytical technique such as HPLC or GC. The reaction is exothermic, so on a larger scale, efficient heat dissipation is crucial.[1] A runaway reaction can lead to side products and safety hazards. Ensure your reactor has adequate cooling capacity. The reaction of 4-chloropyridine with sodium methoxide is significantly faster than that of chlorobenzene due to the stabilizing effect of the nitrogen atom in the pyridine ring on the intermediate.[5][6] However, maintaining the optimal temperature is key to achieving high conversion.
-
-
Sub-optimal Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion of the starting material.
-
Solution: While a slight excess of sodium methoxide is often used to drive the reaction to completion, a large excess can lead to downstream purification challenges. Carefully calculate and control the stoichiometry of your reactants.
-
Question: We are struggling with the work-up and purification of our 4-methoxypyridine. The crude product is often dark and difficult to purify by distillation. What are the best practices for isolation and purification at scale?
Answer: Effective purification is critical for obtaining high-purity 4-methoxypyridine.[7][8] Here are some recommendations:
-
Quenching the Reaction: The quenching of unreacted sodium methoxide must be done carefully to avoid exothermic reactions.
-
Solution: Instead of quenching with water directly, which can be violent, consider adding a proton source like isopropyl alcohol or slowly adding the reaction mixture to a cooled, stirred solution of a weak acid like acetic acid to neutralize the excess base.[1]
-
-
Solvent Removal and Extraction: Efficient removal of the methanol solvent and extraction of the product are key.
-
Solution: After neutralizing the reaction, methanol can be removed under reduced pressure. The resulting residue can then be taken up in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and washed with water to remove salts. 4-Methoxypyridine has poor solubility in water, which facilitates this extraction.[8]
-
-
Purification Techniques: For high-purity requirements, distillation is the most common method.
-
Solution: If your crude product is dark, it may contain polymeric byproducts. A preliminary purification by passing a solution of the crude product through a plug of silica gel can be beneficial before distillation. Vacuum distillation is recommended to avoid thermal degradation of the product. The boiling point of 4-methoxypyridine is approximately 191°C at atmospheric pressure.[8]
-
| Purification Technique | Advantages | Disadvantages | Best For |
| Distillation | Effective for removing non-volatile impurities and separating from solvents. | Can cause thermal degradation if not performed under vacuum. | Large-scale purification of relatively clean crude product. |
| Column Chromatography | Can provide very high purity product. | Can be costly and time-consuming for large quantities. | Small to medium scale purification or for removing closely related impurities. |
| Recrystallization | Can be effective if a suitable solvent is found. | 4-Methoxypyridine is a liquid at room temperature (m.p. 4°C), so this is not a standard method.[8] | Not applicable for the final product, but can be used for solid intermediates or derivatives. |
Route 2: Synthesis via 4-Methoxypyridine N-Oxide
This route involves the oxidation of 4-methoxypyridine to its N-oxide, which is a versatile intermediate for further functionalization.[9][10] The main challenges here lie in the oxidation and subsequent deoxygenation steps.
Question: Our N-oxidation of 4-methoxypyridine using hydrogen peroxide and acetic acid is slow and gives incomplete conversion, especially on a larger scale. Are there more efficient methods?
Answer: The classical N-oxidation with hydrogen peroxide in acetic acid can be sluggish.[9][11] Here are some ways to improve efficiency:
-
Alternative Reagents: Several other oxidizing agents can be more effective.
-
Solution: m-Chloroperoxybenzoic acid (m-CPBA) is a highly effective reagent for N-oxidation.[12] Other options include sodium percarbonate in the presence of a rhenium catalyst, or urea-hydrogen peroxide (UHP).[13] For a greener process, titanium silicalite (TS-1) in a flow reactor with H2O2 in methanol has shown high efficiency and safety.[13]
-
-
Reaction Conditions: Temperature and reaction time are critical.
-
Solution: With hydrogen peroxide in acetic acid, refluxing is often necessary.[9] However, be aware of the potential for exothermic decomposition of hydrogen peroxide. Careful temperature control is paramount. Microreactors can offer better temperature control and safety for this type of reaction.[11]
-
Question: We need to deoxygenate our 4-methoxypyridine N-oxide to obtain a substituted 4-methoxypyridine. What are the most reliable and scalable deoxygenation methods?
Answer: Deoxygenation is a common step in pyridine chemistry, and several methods are available.[12][14]
-
Common Deoxygenation Reagents:
-
Solution: Trivalent phosphorus compounds like triphenylphosphine (PPh3) or phosphorus trichloride (PCl3) are classic reagents for this transformation. However, they generate stoichiometric amounts of phosphorus byproducts that need to be removed. Catalytic methods are often preferred for scale-up. Palladium-catalyzed transfer oxidation using trialkylamines as the oxygen acceptor is a chemoselective and efficient method.[15] Other metal-catalyzed systems have also been developed.[14] A photoredox method has also been reported for the deoxygenation of pyridine N-oxides.[14]
-
-
Work-up and Purification: The choice of reagent will dictate the work-up procedure.
-
Solution: If using PPh3, the resulting triphenylphosphine oxide can often be removed by crystallization or chromatography. For catalytic methods, the work-up is typically simpler, involving removal of the catalyst by filtration.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with sodium methoxide on a large scale?
A1: Sodium methoxide is a corrosive, flammable, and highly reactive substance.[2][4] Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.[2]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood or an enclosed system.[1] It is highly sensitive to moisture and can react violently with water.[1]
-
Storage: Store in a cool, dry place away from incompatible materials, under an inert atmosphere.[4]
-
Fire Safety: Sodium methoxide is flammable. Keep away from ignition sources.[4] Use appropriate fire extinguishers for chemical fires (e.g., dry powder).
Q2: Our 4-methoxypyridine N-oxide is a hygroscopic solid and difficult to handle. How can we dry it effectively?
A2: Pyridine N-oxides are known to be hygroscopic.[16] To dry them effectively, you can use azeotropic distillation with a solvent like toluene.[16] The toluene-water azeotrope will remove the water, and the excess toluene can then be removed under reduced pressure. Drying in a vacuum oven at a moderate temperature can also be effective.
Q3: Can we use 4-chloropyridine directly, or is the hydrochloride salt necessary?
A3: 4-Chloropyridine is unstable and can self-react.[17] It is commercially available and more stable as its hydrochloride salt.[18] To use the hydrochloride salt in the SNAr reaction, you will need to use an additional equivalent of base (in this case, sodium methoxide) to neutralize the HCl and generate the free 4-chloropyridine in situ.
Q4: What are the typical impurities we should look for in our final 4-methoxypyridine product?
A4: Depending on the synthetic route, potential impurities could include:
-
Unreacted 4-chloropyridine.
-
4-Hydroxypyridine (from the reaction of 4-chloropyridine with any sodium hydroxide present).
-
Byproducts from the decomposition of the N-oxide intermediate (if using that route).
-
Residual solvents. High-purity 4-methoxypyridine should be a colorless to slightly yellow liquid.[8] The purity can be assessed by GC, HPLC, and NMR.
Experimental Protocols
Protocol 1: Scale-Up Synthesis of 4-Methoxypyridine via SNAr
Materials:
-
4-Chloropyridine hydrochloride
-
Sodium methoxide (30 wt.% solution in methanol)[4]
-
Anhydrous methanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and condenser, charge anhydrous methanol under a nitrogen atmosphere.
-
Reagent Addition: Cool the methanol to 0-5 °C. Slowly add the sodium methoxide solution, maintaining the temperature below 10 °C.[19] Then, add the 4-chloropyridine hydrochloride portion-wise, ensuring the temperature does not exceed 20 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (around 65 °C). Monitor the reaction by HPLC or GC until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize with acetic acid to a pH of ~7.[19] Remove the methanol under reduced pressure.
-
Extraction: To the residue, add water and ethyl acetate. Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-methoxypyridine.
-
Purification: Purify the crude product by vacuum distillation.
Diagrams
Workflow for 4-Methoxypyridine Synthesis and Troubleshooting
Caption: A workflow diagram illustrating the two main synthetic routes to 4-methoxypyridine and key troubleshooting points.
Decision Tree for Low Yield in SNAr Synthesis
Caption: A decision tree to troubleshoot low yields in the SNAr synthesis of 4-methoxypyridine.
References
- 1. xchemi.com [xchemi.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.ie [fishersci.ie]
- 5. 4-chloropyridine reacts with sodium methoxide about 230 million times fas.. [askfilo.com]
- 6. Solved 10. 4-Chloropyridine reacts with sodium methoxide to | Chegg.com [chegg.com]
- 7. nbinno.com [nbinno.com]
- 8. innospk.com [innospk.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pp.bme.hu [pp.bme.hu]
- 12. arkat-usa.org [arkat-usa.org]
- 13. N-oxide synthesis by oxidation [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Reactivity Challenges with 4-Methoxypyridine Derivatives
Welcome to the technical support center for researchers, chemists, and drug development professionals working with 4-methoxypyridine derivatives. This guide is designed to provide in-depth, actionable solutions to the common reactivity challenges encountered with this important class of heterocyclic compounds. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you not only to solve immediate experimental hurdles but also to develop a robust, predictive understanding for future synthetic planning.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Root Cause of Low Reactivity
This section addresses the fundamental electronic nature of 4-methoxypyridine, which is the origin of its unique and often challenging reactivity profile.
Q1: Why is my 4-methoxypyridine derivative unreactive in reactions where I expect the pyridine ring to be a good nucleophile or electrophile?
A1: The reactivity of 4-methoxypyridine is governed by a delicate interplay of electronic effects from both the ring nitrogen and the 4-methoxy group.
-
The Pyridine Nitrogen: The nitrogen atom is highly electronegative and acts as an electron-withdrawing group (EWG) through induction. This effect lowers the electron density of the entire ring, making it inherently less nucleophilic than a corresponding benzene ring. For reactions like electrophilic aromatic substitution, the ring is significantly deactivated.
-
The 4-Methoxy Group: Conversely, the oxygen atom of the methoxy group possesses lone pairs that can be donated into the ring via resonance. This makes it a strong electron-donating group (EDG). This donation increases electron density, particularly at the positions ortho and para to the methoxy group (the 3- and 5-positions).
This creates a "push-pull" system. While the methoxy group enriches the ring, the powerful inductive pull of the nitrogen often dominates, leading to overall low reactivity in many standard transformations. Furthermore, this electronic balance can complicate reactions like nucleophilic aromatic substitution (SNAr), where an electron-deficient ring is required.[1][2]
Q2: I'm seeing my palladium-catalyzed cross-coupling reaction stall or fail completely. What is "catalyst poisoning" and is my 4-methoxypyridine derivative causing it?
A2: Yes, this is a very common and critical issue. "Catalyst poisoning" refers to the deactivation of a catalyst, and the lone pair of electrons on the pyridine nitrogen is a notorious culprit for poisoning palladium catalysts.[3][4]
Here's the mechanism:
-
Coordination: The pyridine nitrogen acts as a Lewis base (a neutral, σ-donor ligand).[3]
-
Deactivation: It can coordinate strongly to the electron-deficient Pd(II) intermediate in the catalytic cycle.[3][4] This coordination can block the sites needed for the oxidative addition or transmetalation steps, effectively taking the catalyst out of the active cycle and causing the reaction to shut down.[4][5]
This effect is especially pronounced with standard Pd(II) precatalysts like PdCl2 or Pd(OAc)2. Overcoming this requires specific strategies that either use more robust catalyst systems or operate through a catalytic cycle that minimizes the lifetime of vulnerable Pd(II) species.[3]
Caption: Palladium catalyst poisoning by a pyridine derivative.
Part 2: Troubleshooting Guides for Common Reactions
This section provides specific, actionable advice for overcoming the challenges discussed above in the context of widely used synthetic transformations.
A. Suzuki-Miyaura Cross-Coupling
This powerful C-C bond-forming reaction is frequently hampered by the issues of catalyst poisoning and low reactivity.[6]
Q: My Suzuki-Miyaura coupling of a 4-methoxy-2-bromopyridine is giving low yield, significant starting material recovery, and some debromination. What are the most common failure points and how do I address them?
A: This is a classic scenario. The low yield and recovered starting material point directly to an inefficient or deactivated catalyst. The key to success lies in choosing a catalyst system specifically designed to overcome the challenges of electron-rich, potentially coordinating heterocycles.
Troubleshooting Steps & Solutions:
-
Move Beyond First-Generation Catalysts: Standard catalysts like Pd(PPh3)4 are often ineffective. The ligands are not electron-rich enough to promote the difficult oxidative addition into the electron-rich C-Br bond, and they do not provide sufficient steric bulk to prevent catalyst deactivation.[7]
-
Employ Modern Ligands and Precatalysts: The solution is to use bulky, electron-rich phosphine ligands. These ligands accelerate the key steps of the catalytic cycle (oxidative addition and reductive elimination) and their steric bulk helps to protect the palladium center.[8]
-
Recommended Ligands: Buchwald-type biaryl phosphine ligands are the industry standard here. SPhos, XPhos, and RuPhos are excellent choices.
-
Recommended Precatalysts: Using "precatalysts" like XPhos Pd G3 or G4 can be highly beneficial. These are stable complexes that rapidly generate the active, monoligated Pd(0) species in solution, leading to more reliable and reproducible reactions.[7]
-
-
Optimize the Base and Solvent:
-
Base: A strong, non-nucleophilic base is often required. K3PO4 and Cs2CO3 are generally superior to weaker bases like K2CO3 or Na2CO3 for these challenging substrates.
-
Solvent: Aprotic polar solvents are typically used. Dioxane/water or Toluene/water mixtures are common and effective.
-
Data-Driven Recommendations:
| Catalyst System | Ligand Type | Base | Typical Yield Range (%) | Rationale for Efficacy |
| Pd(OAc)2 / SPhos | Bulky Biarylphosphine | K3PO4 | 75-95% | Electron-rich ligand accelerates oxidative addition and reductive elimination. |
| XPhos Pd G3 | Buchwald Precatalyst | Cs2CO3 | 80-98% | Precatalyst ensures efficient generation of active Pd(0). XPhos provides excellent steric shielding. |
| Pd2(dba)3 / RuPhos | Bulky Biarylphosphine | K3PO4 | 70-90% | RuPhos is highly active for heteroaryl couplings. |
| Pd(PPh3)4 | Standard Phosphine | K2CO3 | < 20% | Insufficiently active and prone to catalyst poisoning.[7] |
Detailed Protocol: Optimized Suzuki-Miyaura Coupling of 4-methoxy-2-bromopyridine
This protocol is a generalized procedure based on modern best practices for challenging heteroaryl couplings.[9]
-
Reagent Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon), add the aryl halide (1.0 equiv.), the corresponding boronic acid or ester (1.2-1.5 equiv.), XPhos Pd G3 precatalyst (2 mol%), and powdered K3PO4 (2.5 equiv.).
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 10:1 ratio, to a final concentration of ~0.1 M with respect to the halide).
-
Reaction Execution: Seal the vessel and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: A logical workflow for troubleshooting a failing Suzuki-Miyaura reaction.
B. Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions require the aromatic ring to be electron-deficient to be attacked by a nucleophile.[10] The electron-donating methoxy group actively works against this requirement.
Q: My SNAr reaction on a 2-chloro-4-methoxypyridine substrate with an amine nucleophile is extremely slow, even at high temperatures. How can I facilitate this substitution?
A: This is a direct consequence of the 4-methoxy group's electron-donating nature, which deactivates the ring towards nucleophilic attack. The pyridine nitrogen at position 1 activates the 2- and 4-positions for SNAr, but in this case, the methoxy group at the 4-position counteracts this activation at the 2-position.[11][12] To overcome this, you need to either increase the reactivity of the system dramatically or modify the substrate to make it more electrophilic.
Troubleshooting Steps & Solutions:
-
Drastic Conditions (The Brute-Force Approach):
-
Microwave Heating: This is the most effective method. Microwave irradiation can dramatically accelerate the reaction, often reducing reaction times from days to minutes and achieving conversions that are impossible with conventional heating.
-
Stronger Nucleophile/Base System: Using a stronger base like sodium hydride (NaH) with the amine can generate a more potent nucleophilic amide in situ, which can drive the reaction forward.[13]
-
-
Substrate Activation (The Strategic Approach):
-
N-Oxidation: Converting the pyridine to a pyridine-N-oxide with an oxidant like m-CPBA dramatically increases the electrophilicity of the ring. The N-oxide group is a very powerful EWG, making the 2-position highly susceptible to nucleophilic attack. The N-oxide can often be removed in a subsequent step if desired.
-
N-Alkylation/Acylation: Forming a pyridinium salt by reacting the 4-methoxypyridine with an alkylating (e.g., methyl triflate) or acylating (e.g., phenyl chloroformate) agent also renders the ring much more electron-deficient and prone to nucleophilic attack.[14][15][16] This strategy effectively turns the neutral pyridine into a positively charged, highly activated substrate.
-
Comparison of SNAr Activation Strategies:
| Method | Conditions | Pros | Cons |
| Conventional Heating | High Temp (e.g., >150 °C), Sealed Tube | Simple setup | Often incomplete, side reactions, long times |
| Microwave Irradiation | 150-220 °C, 15-60 min | Rapid, high yields, enables difficult transformations | Requires specialized equipment |
| N-Oxide Formation | 1. m-CPBA; 2. Nucleophile | Highly effective activation | Requires two extra steps (oxidation/reduction) |
| Pyridinium Salt Formation | 1. Activating Agent; 2. Nucleophile | Excellent activation, can be done at low temp | Requires two steps, activating agent compatibility |
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. reddit.com [reddit.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. echemi.com [echemi.com]
- 13. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Spectroscopic Validation of 4-Methoxypyridine Synthesis
For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural confirmation of synthesized molecules is paramount. 4-Methoxypyridine is a key building block in the synthesis of various biologically active compounds, including ligands for neuronal nicotinic acetylcholine receptors.[1] Its utility demands a high degree of purity and structural integrity, making robust, multi-faceted validation an indispensable part of its synthesis.
This guide provides an in-depth comparison of spectroscopic methods for the validation of 4-Methoxypyridine. We will explore a common synthetic route and then delve into the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to confirm the final product. Furthermore, we will compare the spectroscopic signature of 4-Methoxypyridine with its N-oxide precursor, illustrating how these techniques can be used to monitor reaction progress and verify the successful transformation, creating a self-validating experimental system.
Primary Synthesis Route: Nucleophilic Aromatic Substitution
A prevalent and reliable method for synthesizing 4-Methoxypyridine is the nucleophilic aromatic substitution of a 4-halopyridine precursor, such as 4-chloropyridine, with a methoxide source. This reaction is favored due to the electron-withdrawing nature of the ring nitrogen, which activates the 4-position towards nucleophilic attack.
The choice of sodium methoxide in methanol is a classic approach. The reaction proceeds via a Meisenheimer-like intermediate, where the methoxide anion adds to the pyridine ring before the chloride leaving group is expelled. Driving the reaction to completion often requires heating to overcome the activation energy of C-Cl bond cleavage.
Caption: Workflow for the synthesis of 4-Methoxypyridine.
Experimental Protocol: Synthesis of 4-Methoxypyridine
-
Reaction Setup: To a solution of sodium methoxide (1.2 equivalents) in anhydrous methanol, add 4-chloropyridine hydrochloride (1.0 equivalent) portion-wise.
-
Reaction Execution: Heat the resulting mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After cooling to room temperature, remove the methanol under reduced pressure. Add water to the residue and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation under reduced pressure to yield 4-Methoxypyridine as a clear liquid.
Spectroscopic Validation of 4-Methoxypyridine
A combination of spectroscopic techniques is essential for unequivocal structure confirmation. Each method provides a unique piece of the structural puzzle.
¹H NMR Spectroscopy
Proton NMR is arguably the most powerful tool for confirming the successful synthesis. It provides information on the number of different types of protons, their electronic environment, and their connectivity.
-
Methoxy Protons (-OCH₃): A sharp singlet is expected around δ 3.8-3.9 ppm .[2] Its integration value of 3H confirms the presence of the methyl group. The absence of splitting (singlet) indicates no adjacent protons.
-
Aromatic Protons (Pyridine Ring): The C4-substitution results in a symmetric molecule.
-
The protons at C2 and C6 (alpha to the nitrogen) are chemically equivalent and appear as a doublet around δ 8.4-8.5 ppm .[2]
-
The protons at C3 and C5 (beta to the nitrogen) are also equivalent and appear as a doublet around δ 6.7-6.8 ppm .[2]
-
The characteristic doublet-of-doublets pattern arises from the coupling between adjacent protons on the ring (J ≈ 5-6 Hz), confirming the 1,4-disubstitution pattern.[2]
-
¹³C NMR Spectroscopy
Carbon NMR complements the ¹H NMR data by providing a count of the unique carbon environments.
-
Methoxy Carbon (-OCH₃): A signal appears in the aliphatic region, typically around δ 55-56 ppm .[2][3]
-
Aromatic Carbons:
-
C4 (ipso-carbon): The carbon directly attached to the electronegative oxygen atom is significantly deshielded, appearing furthest downfield around δ 163-165 ppm .[3]
-
C2 & C6: These carbons, adjacent to the nitrogen, are also deshielded and resonate around δ 150-151 ppm .
-
C3 & C5: These carbons experience the least deshielding and appear furthest upfield in the aromatic region, around δ 106-108 ppm .[3]
-
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the presence of key functional groups.
-
C-O Stretch: A strong, characteristic absorption band for the aryl ether C-O bond is observed around 1250 cm⁻¹ .[2][4]
-
Aromatic C=C and C=N Stretches: Multiple sharp peaks in the region of 1600-1450 cm⁻¹ confirm the presence of the pyridine ring.[2]
-
Aromatic C-H Stretch: A signal is typically observed just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: The methoxy group's C-H bonds will show stretching vibrations just below 3000 cm⁻¹.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, offering definitive confirmation of the elemental composition.
-
Molecular Ion Peak (M⁺): For 4-Methoxypyridine (C₆H₇NO), the molecular ion peak is observed at an m/z of 109.13 .[2][5] The presence of this peak confirms that the target molecule has been formed.
-
Fragmentation: Common fragmentation patterns may include the loss of the methoxy group or other characteristic fragments of the pyridine ring.
Comparative Analysis: 4-Methoxypyridine vs. 4-Methoxypyridine N-oxide
An alternative synthesis route involves the catalytic hydrogenation of 4-Methoxypyridine N-oxide.[1][6] The N-oxide is typically prepared by oxidizing 4-Methoxypyridine with an agent like hydrogen peroxide in acetic acid.[7][8] Comparing the spectroscopic data of the starting material (N-oxide) and the final product (4-Methoxypyridine) is a powerful way to validate the deoxygenation reaction. The N-oxide functional group significantly alters the electronic structure of the pyridine ring, leading to predictable and measurable changes in the spectra.
| Spectroscopic Feature | 4-Methoxypyridine | 4-Methoxypyridine N-oxide | Rationale for Difference |
| ¹H NMR (C2/C6-H) | ~ δ 8.4-8.5 ppm | ~ δ 8.0-8.2 ppm | The N-oxide group donates electron density into the ring, shielding the alpha-protons and causing an upfield shift. |
| ¹H NMR (C3/C5-H) | ~ δ 6.7-6.8 ppm | ~ δ 6.8-7.0 ppm | The electronic effect on the beta-protons is less pronounced, but a slight downfield shift can be observed. |
| ¹³C NMR (C4) | ~ δ 163-165 ppm | ~ δ 155-157 ppm[9] | The N-oxide group alters the overall electron distribution, shielding the C4 carbon. |
| ¹³C NMR (C2/C6) | ~ δ 150-151 ppm | ~ δ 138-140 ppm[9] | Significant shielding of the alpha-carbons due to the electronic effect of the N-O bond. |
| IR (N-O Stretch) | Absent | Present (~1250-1300 cm⁻¹)[10][11] | This is a key diagnostic peak; its disappearance confirms the removal of the N-oxide group. |
| MS (M⁺) | m/z 109 | m/z 125[12] | The mass difference of 16 amu corresponds directly to the loss of a single oxygen atom. |
This comparative analysis demonstrates the power of spectroscopy not just for final product identification but also for reaction monitoring. The disappearance of the N-O stretch in the IR spectrum, the upfield shifts in the NMR spectra, and the 16 amu mass difference in the MS are all conclusive pieces of evidence for the successful conversion of the N-oxide to 4-Methoxypyridine.
Caption: A logical workflow for the comprehensive validation of 4-Methoxypyridine.
Conclusion
The synthesis of 4-Methoxypyridine, while straightforward, requires a rigorous and multi-faceted validation approach to ensure its suitability for downstream applications in research and development. A single spectroscopic technique is insufficient for unequivocal proof of structure and purity. As demonstrated, the synergistic use of ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry creates a self-validating system that confirms the presence of all key structural features and the correct molecular weight. Furthermore, by comparing the spectroscopic data of the final product with that of a key precursor like 4-Methoxypyridine N-oxide, researchers can gain absolute confidence in the chemical transformation and the identity of the final compound. This robust analytical workflow is the cornerstone of good synthetic practice and scientific integrity.
References
- 1. 4-Methoxypyridine | 620-08-6 [chemicalbook.com]
- 2. 4-Methoxypyridine | High-Purity Reagent for Research [benchchem.com]
- 3. spectrabase.com [spectrabase.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-Methoxypyridine | C6H7NO | CID 69278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. exsyncorp.com [exsyncorp.com]
- 7. 4-Methoxypyridine N-oxide synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. spectrabase.com [spectrabase.com]
- 10. ias.ac.in [ias.ac.in]
- 11. 4-Methoxypyridine N-oxide(1122-96-9) IR Spectrum [chemicalbook.com]
- 12. 4-Methoxypyridine N-oxide | C6H7NO2 | CID 70743 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 4-Methoxypyridine Synthesis: A Comparative Analysis
Introduction
4-Methoxypyridine is a pivotal heterocyclic building block in modern chemistry. As a pyridine derivative, its unique electronic properties, conferred by the electron-donating methoxy group at the 4-position, make it an indispensable intermediate in the synthesis of a wide array of functional molecules.[1] Its applications span from the development of therapeutic agents in the pharmaceutical sector to the creation of advanced agrochemicals and photosensitive materials.[2][3] The strategic importance of this compound necessitates a thorough understanding of its synthetic pathways.
This guide provides an in-depth comparative analysis of the most prevalent and practical routes for the synthesis of 4-Methoxypyridine. We will move beyond simple procedural lists to dissect the underlying chemical principles, evaluate the practical advantages and limitations of each method, and provide detailed, field-tested protocols. The objective is to equip researchers, scientists, and drug development professionals with the critical knowledge to select and execute the optimal synthesis strategy for their specific application, whether for lab-scale research or industrial production.
Route 1: Nucleophilic Aromatic Substitution (SNAr) on 4-Halopyridines
The nucleophilic aromatic substitution (SNAr) pathway is arguably the most direct and widely employed method for preparing 4-methoxypyridine. This approach leverages the inherent electron-deficient nature of the pyridine ring, which is further activated by the ring nitrogen, to facilitate the displacement of a halide at the C4 position by a methoxide nucleophile.
Mechanistic Rationale
The SNAr reaction on a pyridine ring is analogous to the reaction on other electron-poor aromatic systems. The reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The methoxide ion (CH₃O⁻) attacks the C4 carbon bearing the leaving group (e.g., Chlorine), forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atom, which provides a significant stabilizing effect and is the primary reason for the high reactivity of the 4-position towards nucleophiles.[4]
-
Elimination: The leaving group (halide ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the 4-methoxypyridine product.
The choice of 4-chloropyridine hydrochloride as a starting material is common due to its commercial availability and stability.[5][6] The hydrochloride salt must first be neutralized or used in the presence of excess base to free the pyridine nitrogen and generate the methoxide nucleophile from its corresponding alcohol.
Experimental Protocol: From 4-Chloropyridine Hydrochloride
This protocol is adapted from established literature procedures for the methoxydechlorination of 4-chloropyridine.[5][6]
Materials:
-
4-Chloropyridine hydrochloride
-
Sodium metal
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Sodium Methoxide: Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add sodium metal (1.1 equivalents) in small pieces to anhydrous methanol at 0 °C in a flask equipped with a reflux condenser. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction: To the freshly prepared sodium methoxide solution, add 4-chloropyridine hydrochloride (1.0 equivalent) portion-wise.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Partition the residue between dichloromethane and saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude 4-methoxypyridine. Further purification can be achieved by vacuum distillation.
Route 1: Workflow Diagram
Caption: Workflow for SNAr synthesis of 4-methoxypyridine.
Route 2: O-Alkylation of 4-Pyridone
An alternative strategy involves the etherification of 4-pyridone. This method is attractive because 4-pyridone is an inexpensive and readily available starting material. The core of this synthesis lies in controlling the regioselectivity of the alkylation.
Mechanistic Rationale
4-Pyridone exists in a tautomeric equilibrium with its aromatic isomer, 4-hydroxypyridine. In most solvents, the pyridone form predominates. Alkylation can occur at either the oxygen or the nitrogen atom.
-
O-Alkylation: Deprotonation of the hydroxyl group (of the 4-hydroxypyridine tautomer) or the amide N-H followed by resonance gives an ambident nucleophile. Reaction at the oxygen atom yields the desired 4-methoxypyridine.
-
N-Alkylation: Direct alkylation of the ring nitrogen atom yields an N-methyl-4-pyridone, a zwitterionic species.
The outcome (O- vs. N-alkylation) is highly dependent on the reaction conditions. Harder alkylating agents (like dimethyl sulfate) and polar aprotic solvents tend to favor O-alkylation, while softer alkylating agents and polar protic solvents can lead to increased N-alkylation. The choice of base and counter-ion also plays a crucial role.
Experimental Protocol: O-Methylation of 4-Pyridone
Materials:
-
4-Pyridone
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfate (DMS) - Caution: Highly toxic and carcinogenic.
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
Procedure:
-
Reaction Setup: To a solution of 4-pyridone (1.0 equivalent) in DMF, add finely powdered potassium carbonate (1.5 equivalents).
-
Addition of Alkylating Agent: Cool the suspension to 0 °C and add dimethyl sulfate (1.1 equivalents) dropwise, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC or GC.
-
Quenching: Carefully pour the reaction mixture into ice-water to quench any unreacted DMS.
-
Extraction: Extract the aqueous mixture multiple times with diethyl ether.
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or vacuum distillation to separate it from any N-alkylated byproduct.
Route 2: O- vs. N-Alkylation Pathways
Caption: Competing O- and N-alkylation pathways of 4-pyridone.
Route 3: Synthesis via Pyridine N-Oxide
This multi-step route begins with the parent heterocycle, pyridine, and introduces functionality through its N-oxide derivative. While longer, this method is powerful for accessing substituted pyridines that are not easily made by other means.
Mechanistic Rationale
-
N-Oxidation: Pyridine is oxidized to pyridine N-oxide using an oxidant like hydrogen peroxide in acetic acid.[7] This "activates" the ring, making the C4 position highly susceptible to electrophilic attack (e.g., nitration).
-
Nitration: The pyridine N-oxide is nitrated at the 4-position using standard nitrating conditions (e.g., H₂SO₄/HNO₃).
-
Nucleophilic Substitution: The resulting 4-nitropyridine N-oxide contains an excellent leaving group (the nitro group). This group is readily displaced by sodium methoxide in an SNAr reaction to form 4-methoxypyridine N-oxide.
-
Deoxygenation: The final step is the removal of the N-oxide oxygen. This can be accomplished with various reducing agents, such as phosphorus trichloride (PCl₃) or through catalytic hydrogenation, to yield 4-methoxypyridine.[1]
Experimental Protocol: Key Steps Outline
Step A: N-Oxidation
-
React pyridine with 30% aqueous hydrogen peroxide in glacial acetic acid at elevated temperatures (e.g., 70-80 °C).[7]
Step B: Nitration
-
Treat pyridine N-oxide with a mixture of fuming nitric acid and concentrated sulfuric acid at ~100 °C.
Step C: Methoxylation
-
React 4-nitropyridine N-oxide with a solution of sodium methoxide in methanol under reflux.
Step D: Deoxygenation
-
Treat 4-methoxypyridine N-oxide with a reducing agent like PCl₃ in a chlorinated solvent (e.g., chloroform) or perform catalytic hydrogenation (e.g., H₂ over Pd/C).[1]
Route 3: Multi-Step Synthesis Workflow
Caption: Synthesis of 4-methoxypyridine from pyridine via the N-oxide route.
Comparative Analysis of Synthesis Routes
The optimal choice of synthetic route depends heavily on factors such as scale, cost of starting materials, required purity, and safety considerations.
| Feature | Route 1: SNAr on 4-Halopyridine | Route 2: O-Alkylation of 4-Pyridone | Route 3: Via Pyridine N-Oxide |
| Starting Material | 4-Chloropyridine or 4-Bromopyridine | 4-Pyridone | Pyridine |
| Number of Steps | 1 | 1 | 4 |
| Typical Overall Yield | High (often >85%) | Moderate to High (60-90%) | Low to Moderate (variable, depends on each step) |
| Key Advantages | High yield, direct, well-established.[5][6] | Inexpensive starting material, straightforward. | Starts from basic pyridine, versatile for analog synthesis. |
| Key Disadvantages | Cost/availability of 4-halopyridine. | Potential for N-alkylation side product, use of toxic alkylating agents (DMS). | Multi-step lowers overall yield, uses hazardous reagents (nitrating acids, PCl₃). |
| Scalability | Excellent | Good, but purification may be challenging. | Poor for bulk production due to multiple steps. |
| Safety Concerns | Handling of sodium metal. | High toxicity of dimethyl sulfate. | Use of strong acids, oxidizers, and toxic PCl₃. |
Conclusion and Recommendation
For the majority of applications requiring high-purity 4-methoxypyridine on a laboratory or industrial scale, the Nucleophilic Aromatic Substitution (SNAr) on 4-chloropyridine (Route 1) remains the superior choice. Its single-step, high-yield nature and the commercial availability of the starting material make it a robust and economically viable process.[5][6]
The O-alkylation of 4-pyridone (Route 2) serves as a cost-effective alternative, particularly if the starting halide is prohibitively expensive. However, careful optimization is required to maximize O-alkylation selectivity and minimize the formation of the N-methylated byproduct. The high toxicity of traditional methylating agents like dimethyl sulfate is a significant drawback that necessitates stringent safety protocols.
The Pyridine N-Oxide pathway (Route 3) is less suited for the bulk synthesis of the parent 4-methoxypyridine due to its low overall yield and multiple steps. Its primary value lies in its versatility for creating more complex, substituted 4-methoxypyridine analogs, where direct functionalization of the pyridine ring is not feasible.[1][7]
Ultimately, the selection of a synthetic route is a strategic decision that must balance chemical efficiency with economic and safety realities. This guide provides the foundational data and expert rationale to make that decision an informed one.
References
A Tale of Two Isomers: Unraveling the Reactivity of 4-Methoxypyridine and 3-Methoxypyridine
A Comparative Guide for Synthetic Chemists
In the landscape of heterocyclic chemistry, substituted pyridines are foundational scaffolds, pivotal to the design of pharmaceuticals, agrochemicals, and functional materials. Among these, methoxypyridines present a fascinating case study in how the subtle shift of a single functional group can dramatically alter the electronic character and, consequently, the synthetic utility of a molecule. This guide provides an in-depth comparison of the chemical reactivity of 4-methoxypyridine and 3-methoxypyridine, offering field-proven insights and experimental data to inform synthetic strategy.
Part 1: The Electronic Tug-of-War: Understanding the Foundational Differences
The reactivity of any substituted aromatic ring is dictated by the interplay of inductive and resonance effects. In pyridine, the highly electronegative nitrogen atom exerts a strong electron-withdrawing effect, both inductively (-I) and through resonance (-M), rendering the ring electron-deficient and generally less reactive towards electrophiles than benzene.[1][2] The introduction of a methoxy group, however, complicates this picture. The methoxy group is a classic example of a substituent with opposing electronic influences: a -I effect due to the oxygen's electronegativity and a powerful electron-donating resonance effect (+M) from its lone pairs. The ultimate reactivity and regioselectivity of the methoxypyridine isomers are determined by the positional interplay of these competing forces.
4-Methoxypyridine: A Story of Ortho-Para Activation
In 4-methoxypyridine, the methoxy group is positioned para to the ring nitrogen. Its potent +M effect strongly enriches the C3 and C5 positions (ortho to the methoxy group) with electron density. This is visually represented by the resonance contributors, which place a negative charge on these carbons. While the nitrogen atom deactivates the ring overall, the targeted electron donation from the methoxy group makes the C3/C5 positions the most nucleophilic sites on the ring and thus prime targets for electrophilic attack. Conversely, for nucleophilic substitution, the C4 position is activated because an attacking nucleophile can create a resonance-stabilized intermediate where the negative charge is favorably placed on the electronegative ring nitrogen.[3][4]
Caption: Key resonance structures of 4-methoxypyridine.
3-Methoxypyridine: A More Complex Electronic Landscape
When the methoxy group is at the C3 position, its +M effect directs electron density to the C2, C4, and C6 positions. However, none of these positions receive the same degree of activation as the C3/C5 positions in the 4-methoxy isomer. Furthermore, the C2 and C6 positions are immediately adjacent to the electron-withdrawing nitrogen, which dampens their nucleophilicity. The C4 position is activated, but the influence is less direct than the ortho-activation seen in the 4-methoxy isomer. For nucleophilic substitution, the C3 position is not electronically activated; a nucleophilic attack at this position does not allow for the stabilizing delocalization of the negative charge onto the ring nitrogen.[3][4] This makes direct displacement of the 3-methoxy group exceptionally difficult.
Caption: Key resonance structures of 3-methoxypyridine.
Part 2: Reactivity in Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution (EAS) on the pyridine nucleus is notoriously challenging due to the ring's electron-deficient nature and the propensity of the nitrogen to protonate under the strongly acidic conditions often required for these reactions.[1][2][5] However, the activating methoxy group can facilitate substitution, with the regiochemical outcome being a direct consequence of the electronic effects discussed above.
Performance Comparison
-
4-Methoxypyridine: Undergoes EAS preferentially at the C3 position (and C5, which is equivalent). The strong activation provided by the methoxy group at the ortho position makes this a relatively clean and predictable reaction.
-
3-Methoxypyridine: The outcome is more complex. Nitration, for example, can lead to a mixture of products, with substitution occurring at the C2 and C4 positions. The directing effects of the nitrogen and the methoxy group are less aligned, leading to lower regioselectivity.
| Reaction | Substrate | Major Product(s) | Typical Yield | Reference |
| Nitration | 4-Methoxypyridine | 3-Nitro-4-methoxypyridine | ~70-80% | --INVALID-LINK-- |
| Nitration | 3-Methoxypyridine | Mixture (2-nitro, 4-nitro) | Variable | --INVALID-LINK-- |
| Iodination | 4-Methoxypyridine | 3-Iodo-4-methoxypyridine | 89% | --INVALID-LINK-- |
Mechanism of Electrophilic Attack
The mechanism proceeds via the formation of a cationic Wheland intermediate (also known as an arenium ion or sigma complex).[6][7] The stability of this intermediate determines the rate and regioselectivity. For 4-methoxypyridine, attack at C3 allows for a resonance structure where the positive charge is stabilized by the lone pair of the methoxy oxygen, significantly lowering the activation energy for this pathway.
Caption: General mechanism for EAS on 4-methoxypyridine.
Exemplary Protocol: Nitration of 4-Methoxypyridine
This protocol is adapted from established literature procedures for the synthesis of 3-nitro-4-methoxypyridine.
Materials:
-
4-Methoxypyridine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (>90%)
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, add 4-methoxypyridine (1.0 eq).
-
Acid Addition: Slowly add concentrated sulfuric acid (3.0 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Nitration: Prepare a nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq) at 0 °C. Add this mixture dropwise to the reaction flask over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization & Extraction: Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer with dichloromethane (3x).
-
Work-up: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization or column chromatography to obtain 3-nitro-4-methoxypyridine.
Part 3: Reactivity in Nucleophilic Aromatic Substitution (SNA)
Nucleophilic aromatic substitution (SNA) is a hallmark reaction of electron-deficient aromatic systems like pyridine.[8][9] The reaction is facilitated by the ring's ability to stabilize the negative charge of the intermediate Meisenheimer complex, particularly when the attack occurs at the C2 or C4 positions.[3][4]
Performance Comparison
This is where the reactivity of the two isomers diverges most dramatically.
-
4-Methoxypyridine: The methoxy group is an excellent leaving group when positioned at C4. The molecule is highly susceptible to SNA at this position, readily reacting with a variety of nucleophiles (e.g., alkoxides, amines, hydroxide) to yield the corresponding 4-substituted pyridine.[10] This reaction often proceeds under relatively mild conditions.
-
3-Methoxypyridine: The molecule is largely unreactive towards SNA at the C3 position. As explained by the electronic analysis, the intermediate formed upon nucleophilic attack at C3 cannot be effectively stabilized by the ring nitrogen. Therefore, displacing the 3-methoxy group requires harsh conditions and is often not a synthetically viable route.[11]
| Reaction | Substrate | Reactivity | Product |
| Hydrolysis (NaOH, H₂O, heat) | 4-Methoxypyridine | High | 4-Hydroxypyridine (4-Pyridone) |
| Hydrolysis (NaOH, H₂O, heat) | 3-Methoxypyridine | Very Low / Inert | No Reaction |
Mechanism of Nucleophilic Attack
The SNA reaction proceeds via a two-step addition-elimination mechanism.[8][12] The nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, and aromaticity is restored. For 4-methoxypyridine, the stability of the Meisenheimer complex is greatly enhanced because the negative charge is delocalized onto the electronegative nitrogen atom.
Caption: General mechanism for SNAr on 4-methoxypyridine.
Exemplary Protocol: Hydrolysis of 4-Methoxypyridine to 4-Hydroxypyridine
This protocol describes a common transformation leveraging the high reactivity of 4-methoxypyridine in SNAr.
Materials:
-
4-Methoxypyridine
-
Sodium Hydroxide (NaOH)
-
Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 4-methoxypyridine (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (5.0 eq).
-
Heating: Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS.
-
Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture to pH ~7 using concentrated hydrochloric acid. The product, 4-hydroxypyridine (which exists in tautomeric equilibrium with 4-pyridone), will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold water and then a small amount of cold ethanol. Dry the product under vacuum to yield 4-hydroxypyridine.
Conclusion: Strategic Implications for Synthesis
The positional isomerism of the methoxy group on the pyridine ring creates two molecules with fundamentally different and complementary reactivity profiles.
-
4-Methoxypyridine is a versatile building block. It is activated towards electrophilic substitution at the C3/C5 positions and highly activated towards nucleophilic substitution at the C4 position, making the methoxy group an excellent leaving group.
-
3-Methoxypyridine is more nuanced. It undergoes electrophilic substitution at multiple positions (C2, C4) with potentially poor selectivity. Crucially, it is essentially inert to nucleophilic substitution at the C3 position under standard conditions.
This comparative analysis underscores a critical principle in synthetic design: a deep understanding of electronic effects is paramount to predicting reactivity and selecting the appropriate isomer for a desired transformation. For researchers and drug development professionals, choosing between 4-methoxypyridine and 3-methoxypyridine is not an arbitrary decision but a strategic choice that will dictate the feasibility and efficiency of subsequent synthetic steps.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
4-Methoxypyridine: A Superior and Safer Alternative to Traditional Pyridine Catalysts in Organic Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of catalyst is paramount to achieving high yields, selectivity, and operational efficiency. Pyridine and its derivatives have long been workhorse nucleophilic catalysts in a myriad of chemical transformations, most notably in acylation and silylation reactions. However, the emergence of functionalized pyridines has offered chemists a toolkit of catalysts with tailored reactivity and properties. This guide provides an in-depth technical comparison of 4-methoxypyridine against its more common counterparts—pyridine, 4-dimethylaminopyridine (DMAP), and 4-(pyrrolidino)pyridine (PPY)—supported by experimental data and mechanistic insights to inform your selection of the optimal catalyst for your research and development needs.
The Central Role of Pyridine Derivatives in Nucleophilic Catalysis
Pyridine-based catalysts operate primarily through a nucleophilic catalysis pathway. In a typical acylation reaction, the pyridine nitrogen attacks the electrophilic acyl source (e.g., an acid anhydride or acyl chloride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is a far more potent acylating agent than the initial reagent, readily transferring the acyl group to a nucleophile such as an alcohol or amine, and regenerating the catalyst in the process.[1] The efficacy of this catalytic cycle is intrinsically linked to the electronic and steric properties of the pyridine derivative.
Unveiling 4-Methoxypyridine: Properties and Advantages
4-Methoxypyridine is a colorless to slightly yellow liquid that serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[2] Its key feature is the methoxy group at the 4-position, which significantly influences its electronic properties and, consequently, its catalytic activity.
Key Physicochemical Properties:
| Property | 4-Methoxypyridine |
| CAS Number | 620-08-6 |
| Molecular Formula | C₆H₇NO |
| Molecular Weight | 109.13 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 191 °C |
| Melting Point | 4 °C |
| pKa of Conjugate Acid | 6.58 |
The methoxy group in 4-methoxypyridine is an electron-donating group through resonance, which increases the electron density on the pyridine nitrogen. This enhanced nucleophilicity makes it a more effective catalyst than unsubstituted pyridine.
Head-to-Head Comparison: 4-Methoxypyridine vs. The Alternatives
The true value of 4-methoxypyridine as a catalyst is best understood through a direct comparison with pyridine, DMAP, and PPY.
Comparative Overview of Pyridine Derivatives
| Catalyst | Structure | pKa of Conjugate Acid | Key Features |
| Pyridine |
| 5.25[4] | The parent heterocycle, moderately basic, often used as a solvent and base. |
| 4-Methoxypyridine |
| 6.58[3] | Moderately enhanced basicity and nucleophilicity due to the methoxy group. |
| 4-Dimethylaminopyridine (DMAP) |
| 9.70 | "Super-catalyst" with significantly enhanced nucleophilicity due to strong resonance donation from the dimethylamino group. |
| 4-(Pyrrolidino)pyridine (PPY) |
| 9.95 | Even more basic and nucleophilic than DMAP due to the electron-donating nature of the pyrrolidino group. |
Note: pKa values can vary slightly depending on the measurement conditions.
The Causality Behind Performance: Basicity vs. Nucleophilicity
A higher pKa of the conjugate acid indicates a more basic pyridine derivative.[5] This increased basicity generally correlates with enhanced nucleophilicity, which is a crucial factor in the rate-determining step of many catalyzed reactions. The electron-donating substituents at the 4-position increase the electron density on the pyridine nitrogen, making it a better nucleophile to attack the acylating agent.[6] This leads to a more stable N-acylpyridinium intermediate, which in turn accelerates the overall reaction rate.
Experimental Data: Performance in Acylation Reactions
While DMAP and PPY are often hailed as "super-catalysts," 4-methoxypyridine offers a compelling balance of reactivity and practicality. In many applications, the extreme reactivity of DMAP or PPY may not be necessary and can sometimes lead to side reactions. 4-Methoxypyridine provides a significant rate enhancement over pyridine without the heightened reactivity and cost of DMAP and PPY.
Representative Acylation Protocol:
The following protocol outlines a general procedure for the acylation of a sterically hindered secondary alcohol, which can be adapted to compare the efficacy of different pyridine-based catalysts.
Materials:
-
Sterically hindered secondary alcohol (e.g., 1-adamantanol)
-
Acylating agent (e.g., acetic anhydride)
-
Pyridine-based catalyst (Pyridine, 4-Methoxypyridine, DMAP, or PPY)
-
Anhydrous solvent (e.g., dichloromethane, DCM)
-
Tertiary amine base (e.g., triethylamine, to scavenge the acid byproduct)
Procedure:
-
To a stirred solution of the alcohol (1.0 mmol) and the pyridine catalyst (0.1 mmol) in anhydrous DCM (5 mL) at 0 °C, add triethylamine (1.5 mmol).
-
Slowly add the acetic anhydride (1.2 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the designated time.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ester.
Expected Performance Comparison (Qualitative):
| Catalyst | Expected Reaction Time | Expected Yield |
| Pyridine | Very Long / Incomplete | Low to Moderate |
| 4-Methoxypyridine | Moderate | Good to High |
| DMAP | Short | High to Excellent |
| PPY | Very Short | Excellent |
While PPY may offer the fastest reaction, 4-methoxypyridine often provides a more controlled reaction with high yields, making it an excellent choice for sensitive substrates where side reactions are a concern.
Safety and Handling: A Critical Consideration
The toxicity and handling requirements of catalysts are crucial factors in their practical application, especially in process development and scale-up.
Comparative Safety Profiles:
| Catalyst | GHS Hazard Pictograms | Key Hazard Statements |
| Pyridine | GHS02 (Flammable), GHS07 (Harmful)[2] | H225: Highly flammable liquid and vapour. H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[7] |
| 4-Methoxypyridine | GHS07 (Harmful)[3] | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[3] |
| DMAP | GHS06 (Toxic), GHS05 (Corrosive), GHS08 (Health Hazard)[8] | H301+H331: Toxic if swallowed or if inhaled. H310: Fatal in contact with skin. H318: Causes serious eye damage.[8] |
| PPY | GHS05 (Corrosive), GHS06 (Toxic)[5] | H301: Toxic if swallowed. H314: Causes severe skin burns and eye damage.[5] |
Analysis of Safety Profiles:
-
Pyridine: Presents a significant fire hazard and is harmful through multiple exposure routes.[7] Its unpleasant odor is also a practical drawback.
-
4-Methoxypyridine: Exhibits a more favorable safety profile compared to the other derivatives. It is classified as an irritant but lacks the acute toxicity and corrosive properties of DMAP and PPY.[3]
-
DMAP and PPY: These "super-catalysts" come with significant safety concerns. DMAP is fatal in contact with skin and toxic if ingested or inhaled.[8] PPY is also toxic and causes severe skin burns and eye damage.[5] Their handling requires stringent safety protocols, including the use of appropriate personal protective equipment (PPE) and engineering controls.
Conclusion: Why 4-Methoxypyridine is a Prudent Choice
While the allure of "super-catalysts" like DMAP and PPY is undeniable for achieving rapid transformations, a holistic assessment of catalytic performance, cost, and safety often positions 4-methoxypyridine as a more prudent and versatile alternative.
Key Takeaways:
-
Enhanced Reactivity over Pyridine: The electron-donating methoxy group significantly accelerates reaction rates compared to the parent pyridine.
-
Milder and More Controllable than "Super-Catalysts": For many applications, 4-methoxypyridine provides sufficient catalytic activity without the high reactivity of DMAP and PPY, which can be advantageous for complex and sensitive substrates.
-
Superior Safety Profile: 4-Methoxypyridine is demonstrably less hazardous than DMAP and PPY, reducing the risks and handling burdens for laboratory personnel.
-
Cost-Effectiveness: Generally, 4-methoxypyridine is more economical than the highly specialized DMAP and PPY.
For researchers and process chemists seeking a reliable, efficient, and safer alternative to traditional pyridine catalysts, 4-methoxypyridine represents a compelling option that warrants serious consideration in the design of synthetic routes. Its balanced profile of reactivity and safety makes it an invaluable tool in the modern organic chemistry laboratory.
References
- 1. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. carlroth.com [carlroth.com]
- 3. 4-Methoxypyridine | C6H7NO | CID 69278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. 4-Pyrrolidinopyridine | C9H12N2 | CID 75567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. carlroth.com [carlroth.com]
A Comparative Guide to the Purity Analysis of 4-Methoxypyridine by Gas Chromatography
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in 4-Methoxypyridine Applications
4-Methoxypyridine is a vital heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility as a precursor in the development of novel drug formulations and complex organic molecules necessitates a stringent assessment of its purity.[1][3] Even trace impurities can lead to undesirable side reactions, reduced yield of the final product, and potential toxicity in pharmaceutical applications. Therefore, a robust, accurate, and reliable analytical method for purity determination is not just a quality control measure but a cornerstone of successful research and development.
Gas Chromatography (GC) stands as the predominant technique for assessing the purity of volatile and semi-volatile compounds like 4-Methoxypyridine.[1][4] This guide provides an in-depth exploration of the GC-based purity analysis of 4-Methoxypyridine, detailing the causality behind methodological choices. It further compares the GC method with alternative analytical techniques, offering a comprehensive framework for selecting the most appropriate method based on specific analytical objectives.
Part 1: Gas Chromatography (GC) for Purity Determination
Gas chromatography is a powerful separatory technique that relies on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a heated column.[5] For purity analysis, the goal is to separate all potential impurities from the main 4-Methoxypyridine peak to accurately calculate its percentage purity.
The "Why": Causality Behind GC Method Development
A successful GC method is not merely a set of parameters but a system designed based on the physicochemical properties of the analyte. 4-Methoxypyridine is a moderately polar, basic heterocyclic compound with a boiling point of 191 °C.[6] These properties guide every decision in the method development process.
-
Column (Stationary Phase) Selection: This is the most critical decision, as it governs the separation selectivity.[7] The principle of "like dissolves like" is paramount.[8]
-
Rationale: To analyze a polar compound like 4-Methoxypyridine, a polar stationary phase is the logical choice. Non-polar phases (e.g., 100% dimethylpolysiloxane) would result in poor interaction with the analyte, leading to early elution and significant peak tailing due to interactions with active sites on the column. A polar polyethylene glycol (PEG) phase, often referred to as a WAX-type column, is highly suitable. It provides strong dipole-dipole interactions, effectively retaining and separating polar analytes and impurities.
-
Recommendation: A column such as a DB-WAX or equivalent is recommended for this analysis.[9]
-
-
Injector and Detector Parameters:
-
Rationale: The injector must rapidly vaporize the sample without thermal degradation. An injector temperature of ~250 °C is well above the analyte's boiling point, ensuring efficient vaporization. For purity analysis where the main peak is highly concentrated, a split injection is used to introduce only a small fraction of the sample onto the column, preventing overload and ensuring sharp, symmetrical peaks. The Flame Ionization Detector (FID) is the industry standard for this application due to its high sensitivity to organic compounds, robustness, and a wide linear dynamic range, making it ideal for quantifying both high-concentration main peaks and low-concentration impurity peaks in a single run.[4][10]
-
Recommendation: Injector at 250 °C with a split ratio of 50:1. FID at 280-300 °C to prevent condensation of analytes.
-
-
Oven Temperature Program:
-
Rationale: An isothermal oven program is insufficient for separating impurities with a range of boiling points. A temperature ramp program is essential. The program starts at a low temperature to retain and separate volatile impurities, then ramps up to elute the main 4-Methoxypyridine peak, and finally holds at a high temperature to ensure any less volatile, "heavy" impurities are eluted from the column.
-
Recommendation: An initial temperature of 70 °C, ramped at 10 °C/min to 240 °C, with a final hold. This ensures a comprehensive impurity profile.
-
The "How": Detailed Experimental Protocol for GC-FID
This protocol is designed as a self-validating system, incorporating a system suitability test to ensure data integrity.
Instrumentation and Materials:
-
Gas Chromatograph: A system equipped with a split/splitless injector and a Flame Ionization Detector (FID).[9]
-
Column: CP-Wax or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: High-purity helium or nitrogen.
-
Reagents: 4-Methoxypyridine reference standard (known high purity), high-purity solvent for dissolution (e.g., acetone or ethyl acetate).
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Temperature Program | Initial: 70 °C, hold for 2 minRamp: 10 °C/min to 240 °CHold: 5 min at 240 °C |
| Carrier Gas Flow Rate | 1.0 mL/min (constant flow) |
| Split Ratio | 50:1 |
| Injection Volume | 1 µL |
Sample and Standard Preparation:
-
Reference Standard Solution: Accurately weigh approximately 25 mg of the 4-Methoxypyridine reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent to obtain a concentration of approximately 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the reference standard solution.
Analytical Procedure:
-
Equilibrate the GC system with the specified chromatographic conditions.
-
Inject a solvent blank to ensure no interfering peaks are present at the retention time of 4-Methoxypyridine or its potential impurities.
-
Perform five replicate injections of the Reference Standard Solution to perform a System Suitability Test (SST).
-
Inject the Sample Solution in duplicate.
-
Identify the 4-Methoxypyridine peak in the sample chromatogram by comparing its retention time with that from the reference standard injection.
System Suitability Test (SST): Before sample analysis, the chromatographic system must meet predefined performance criteria to ensure the validity of the results.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Asymmetry) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry, which is critical for accurate peak area integration. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power. |
| Repeatability (%RSD) | ≤ 1.0% for peak area | Confirms the precision of the injection and detection system. |
Data Analysis: Purity Calculation The purity of the sample is calculated using the area percent method, which assumes that all components of the mixture have a similar response factor with the FID.
Purity (%) = (Area of 4-Methoxypyridine Peak / Total Area of all Peaks) x 100
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Part 2: Comparison with Alternative Analytical Techniques
While GC is a powerful tool, no single method can provide a complete purity profile. A comprehensive analysis often involves orthogonal techniques that measure purity based on different chemical principles.[9]
| Technique | Principle | Best For... | Advantages | Limitations |
| Gas Chromatography (GC-FID) | Separation of volatile components based on partitioning between a gas mobile phase and a stationary phase.[9] | Quantitative purity, detection of volatile impurities and residual solvents. | High resolution and sensitivity for volatile compounds; robust and reliable.[9][11] | Not suitable for non-volatile or thermally labile impurities.[9] |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[4] | Quantitative purity, detection of non-volatile and thermally labile impurities. | Versatile for a wide range of compounds; various detection methods available.[12] | May require chromophores for UV detection; mobile phase can be complex and costly to dispose of.[12] |
| Quantitative NMR (qNMR) | Absolute quantification against a certified internal standard based on the signal intensity of specific nuclei.[12] | Determining an absolute purity value (assay) without a specific reference standard of the analyte. | Primary analytical method; provides structural information on impurities; highly accurate.[12] | Lower sensitivity for trace impurities compared to chromatographic methods; requires expensive instrumentation. |
| Titration (Acid-Base) | Neutralization reaction where the basic pyridine nitrogen is titrated with a standardized acid. | Providing a quick assay value of the total base content. | Simple, inexpensive, and fast.[13] | Non-specific; any basic impurity will be co-titrated, potentially leading to an overestimation of purity. |
Alternative Protocol: Reverse-Phase HPLC
To detect potential non-volatile impurities, an HPLC method is an excellent complementary technique.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Stationary Phase: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
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Conclusion
For the routine purity analysis of 4-Methoxypyridine, Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust, reliable, and highly effective method.[4][9] Its high resolution for volatile compounds makes it ideal for quantifying the main component and detecting process-related impurities and residual solvents. The trustworthiness of the method is ensured through rigorous system suitability testing and adherence to established validation principles.[11][14]
However, a comprehensive understanding of a compound's purity profile requires an orthogonal approach. Techniques like HPLC are invaluable for identifying non-volatile or thermally sensitive impurities that are invisible to GC. For establishing an absolute purity value for a new batch or reference material, qNMR is the method of choice. By understanding the strengths and limitations of each technique, researchers can confidently select the appropriate analytical tools to ensure the quality and integrity of their 4-Methoxypyridine, underpinning the success of their scientific endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Methoxypyridine | 620-08-6 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Types of stationary phases in gas chromatography| Phenomenex [phenomenex.com]
- 6. chemwhat.com [chemwhat.com]
- 7. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 8. Selecting a GC Column by a Specific Stationary Phase [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. benchchem.com [benchchem.com]
- 13. moravek.com [moravek.com]
- 14. A new validation approach applied to the GC determination of impurities in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Structural Confirmation of 4-Methoxypyridine Derivatives: The Definitive Role of X-ray Crystallography
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, 4-methoxypyridine derivatives represent a class of compounds with significant potential. Their utility as building blocks for biologically active molecules, including potential protein farnesyltransferase inhibitors and ligands for neuronal nicotinic acetylcholine receptors, necessitates an unambiguous understanding of their three-dimensional structure.[1] The precise arrangement of atoms, bond angles, and intermolecular interactions are not merely academic details; they are critical determinants of a molecule's function, efficacy, and safety.
This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 4-methoxypyridine derivatives, establishing single-crystal X-ray crystallography as the gold standard. We will explore the causality behind experimental choices, compare its performance with alternative methods, and provide the detailed protocols necessary for researchers to apply these techniques with confidence.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for determining the crystal structure of organic compounds.[2][3] Its power lies in its ability to generate a precise three-dimensional map of electron density within a molecule, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with unparalleled accuracy.[4] For drug development professionals, this information is invaluable for understanding structure-activity relationships (SAR) and for rational drug design.
The journey from a synthesized compound to a refined crystal structure is a multi-step process, where each stage is critical for success. The quality of the final structure is fundamentally dependent on the quality of the single crystal grown.[5]
The Crystallization Imperative: From Solution to Diffraction-Quality Crystal
Obtaining a high-quality single crystal is often the most challenging step in the process.[6] For 4-methoxypyridine derivatives, which can range from simple solids to complex molecules, a systematic approach to crystallization is essential. The core principle is to slowly bring a saturated solution of the purified compound to a state of supersaturation, allowing molecules to self-assemble into a highly ordered lattice.
Common Crystallization Strategies:
-
Slow Evaporation: A solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly. This is a straightforward method, often yielding high-quality crystals.[7][8] The choice of solvent is critical; it must be volatile enough to evaporate over days or weeks but not so quickly that it causes the compound to crash out as a powder.
-
Vapor Diffusion: This is a gentler and highly versatile approach.[5] A concentrated solution of the analyte is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the analyte solution, gradually reducing its solubility and inducing crystallization.
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then cooled slowly. This method is effective for compounds whose solubility is highly temperature-dependent.[5]
The choice of method and solvent system is often empirical, requiring screening of various conditions. Experience suggests that for many organic molecules, solvent combinations like dichloromethane/pentane or the inclusion of toluene can help moderate growth kinetics and improve crystal quality.[9]
From Crystal to Structure: The SCXRD Workflow
The experimental workflow for SCXRD is a well-established technique that translates a physical crystal into a detailed digital model of the molecule.[7]
Caption: The workflow for Single-Crystal X-ray Diffraction (SCXRD).
Workflow Causality:
-
Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head. This allows the crystal to be precisely rotated in the X-ray beam.[7]
-
Data Collection: The mounted crystal is placed in a diffractometer, where a monochromatic X-ray beam is directed at it. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. By rotating the crystal, a complete dataset of diffraction intensities is collected.[4][7]
-
Structure Solution: The collected data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms are then determined using computational methods like direct or Patterson methods.[7][8]
-
Structure Refinement: The initial atomic model is refined against the experimental data. This iterative process adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns, resulting in the final, accurate crystal structure.[7]
Alternative and Complementary Techniques: A Comparative Analysis
While SCXRD is the definitive method, a comprehensive structural confirmation relies on a synergistic approach, integrating data from other powerful analytical techniques. In cases where obtaining single crystals is not feasible, these alternative methods become the primary source of structural information.
| Technique | Sample Type | Information Obtained | Strengths | Limitations |
| Single-Crystal XRD (SCXRD) | High-quality single crystal | Absolute 3D structure, bond lengths/angles, stereochemistry, intermolecular interactions. | Unambiguous and highly precise structural determination.[3] | Requires diffraction-quality single crystals, which can be difficult to grow.[2][6] |
| Powder XRD (PXRD) | Polycrystalline powder | Crystal system, unit cell parameters, phase purity. | Does not require single crystals; useful for materials that only form microcrystalline powders.[2] | Structure solution is challenging and less automatic than SCXRD; loss of information due to peak overlap.[2][3] |
| NMR Spectroscopy | Solution (or solid-state) | Chemical environment of nuclei (¹H, ¹³C), connectivity through bonds, spatial proximity (NOESY). | Provides detailed structural information in solution, which may be more biologically relevant.[10] | Does not provide precise bond lengths/angles; interpretation can be complex for large molecules. |
| Mass Spectrometry (MS) | Solid or solution | Molecular weight, elemental composition (HRMS), fragmentation patterns. | High sensitivity; confirms molecular formula. | Provides no information on 3D structure or connectivity. |
Navigating Challenges: When Single Crystals Remain Elusive
A significant number of organic compounds do not readily form single crystals of suitable size or quality for SCXRD analysis.[2][3] In these instances, researchers must turn to alternative strategies.
Powder X-ray Diffraction (PXRD): When a compound is only available as a polycrystalline powder, PXRD can be employed. While historically challenging for ab initio structure solution of organic molecules, modern advancements in software and hardware have made it a viable, albeit more complex, alternative.[2][3] The process involves indexing the powder pattern to determine the unit cell, followed by using computational methods to solve and refine the structure.
Caption: Integrated strategy for structural elucidation.
Experimental Protocols
Protocol 1: Crystallization of a 4-Methoxypyridine Derivative by Vapor Diffusion
This protocol is a self-validating system; successful crystal growth is the primary validation point.
-
Preparation: Ensure the purified 4-methoxypyridine derivative is free of impurities, which can inhibit crystallization. Select a solvent in which the compound is soluble (e.g., dichloromethane, ethanol) and an anti-solvent in which it is poorly soluble (e.g., pentane, diethyl ether).[5][9]
-
Analyte Solution: In a small (e.g., 1-dram) vial, dissolve 5-10 mg of the purified compound in the minimum amount of the chosen solvent (e.g., 0.5 mL of dichloromethane) to create a concentrated solution.
-
Setup: Pour 2-3 mL of the anti-solvent (e.g., pentane) into a larger (e.g., 6-dram) vial.
-
Diffusion: Carefully place the small, open vial containing the analyte solution inside the larger vial. Ensure the vials do not tip and the liquids do not mix.
-
Sealing: Seal the larger vial with a cap. Parafilm can be used to ensure a tight seal.
-
Incubation: Place the entire apparatus in a vibration-free location at a constant temperature (e.g., room temperature or in a refrigerator).
-
Monitoring: Check for crystal growth over several days to weeks. High-quality crystals should appear as clear, well-defined geometric shapes.
Protocol 2: General Workflow for SCXRD Data Analysis
This protocol outlines the essential steps after data collection. It is self-validating through crystallographic R-factors and quality indicators.
-
Data Integration and Scaling: Process the raw diffraction images to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz-polarization).
-
Space Group Determination: The software analyzes the symmetry of the diffraction pattern to determine the crystal's space group.
-
Structure Solution: Use a program like SHELXS to solve the phase problem and generate an initial electron density map, revealing the positions of most non-hydrogen atoms.[8]
-
Model Building and Refinement: Iteratively build the complete molecular model and refine it using a program like SHELXL. This involves adjusting atomic coordinates, and thermal parameters to minimize the difference between observed and calculated structure factors. A low final R-value (typically < 0.05 or 5%) indicates a good fit.[8][11]
-
Validation: Use software like PLATON or the IUCr's checkCIF service to validate the final structure for geometric and crystallographic reasonability. This ensures bond lengths, angles, and other parameters are chemically sensible.
-
Reporting: Generate a Crystallographic Information File (CIF), which is the standard format for reporting crystal structure data.
Conclusion
For 4-methoxypyridine derivatives, where subtle structural variations can lead to profound differences in biological activity or material properties, unambiguous structural confirmation is paramount. Single-crystal X-ray diffraction provides the most definitive and detailed structural information, serving as the cornerstone of any thorough characterization. However, a truly robust analysis integrates SCXRD with complementary techniques like NMR and mass spectrometry, creating a self-validating network of data that confirms the structure in both the solid-state and solution. By understanding the principles and protocols of these methods, researchers can confidently elucidate the structures of novel derivatives, accelerating the pace of discovery and innovation.
References
- 1. 4-Methoxypyridine | 620-08-6 [chemicalbook.com]
- 2. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iucr.org [iucr.org]
- 6. Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. iosrjournals.org [iosrjournals.org]
- 9. reddit.com [reddit.com]
- 10. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal structure determination of two pyridine derivatives: 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ6-phosphane and 4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-1-phenyl-1λ5-pyridin-1-ylium hexafluoro-λ6-phosphane - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalyst Efficacy in 4-Methoxypyridine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. Among substituted pyridines, 4-methoxypyridine derivatives are particularly valuable building blocks for a wide range of biologically active molecules. The methoxy group at the 4-position significantly influences the electronic properties of the pyridine ring, impacting its reactivity in cross-coupling reactions. Consequently, the choice of an appropriate catalyst is paramount to achieving high yields, selectivity, and functional group tolerance.
This guide provides an in-depth comparative analysis of the leading catalytic systems for the coupling reactions of 4-methoxypyridine. We will delve into the efficacy of palladium-, nickel-, and copper-based catalysts, as well as emerging photocatalytic strategies. By examining the mechanistic nuances and providing supporting experimental data, this guide aims to equip researchers with the knowledge to make informed decisions for their specific synthetic challenges.
The Landscape of Catalytic Systems for 4-Methoxypyridine Coupling
The primary challenge in the coupling of 4-methoxypyridine lies in the electron-rich nature of the pyridine ring, which can influence catalyst activity.[1] The selection of the catalyst, ligand, and reaction conditions is therefore critical to overcoming these challenges and achieving efficient bond formation. The most prevalent coupling reactions for 4-methoxypyridine include carbon-carbon (C-C) bond formations, such as the Suzuki-Miyaura coupling, and carbon-nitrogen (C-N) bond formations, like the Buchwald-Hartwig amination.
This guide will focus on a comparative analysis of the following catalytic systems:
-
Palladium-based Catalysts: The workhorse of cross-coupling chemistry, offering a broad scope and high efficiency.
-
Nickel-based Catalysts: A more cost-effective and earth-abundant alternative to palladium, with unique reactivity profiles.
-
Copper-based Catalysts: Particularly relevant for C-N and C-O bond formation through Ullmann-type reactions.
-
Photocatalysts: An emerging field offering mild and selective transformations driven by light.
Palladium-Catalyzed Coupling Reactions: The Gold Standard
Palladium catalysts are the most extensively studied and widely employed for the coupling of (hetero)aryl halides.[2] For 4-methoxypyridine derivatives, palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions are well-established methods for C-C and C-N bond formation, respectively.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for synthesizing biaryl compounds by coupling an organoboron reagent with an organohalide.[1] In the context of 4-methoxypyridine, this typically involves the reaction of a (4-methoxypyridin-2-yl)boronic acid with an aryl halide or a 4-methoxypyridyl halide with an arylboronic acid.
Mechanism of Palladium-Catalyzed Suzuki-Miyaura Coupling:
The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood process involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R¹-X) to form a Pd(II) complex. This is often the rate-determining step.[1]
-
Transmetalation: The organoboron reagent (R²-B(OH)₂), activated by a base, transfers its organic group (R²) to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst.[3]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of 4-Methoxypyridine Derivatives:
| Catalyst/Ligand | Substrate 1 | Substrate 2 | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | (4-Methoxypyridin-2-yl)boronic acid | 4-Bromoanisole | K₂CO₃ | Toluene/H₂O | 100 | 70-90 | [1] |
| Pd(dppf)Cl₂ | (4-Methoxypyridin-2-yl)boronic acid | 4-Bromobenzonitrile | K₃PO₄ | Dioxane | 100 | 60-85 | [1] |
| Pd(OAc)₂ / SPhos | 2-Chloro-4-methoxypyridine | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | >95 | [4] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides and amines.[5][6] This reaction is crucial for the introduction of nitrogen-containing functional groups onto the 4-methoxypyridine scaffold.
Mechanism of Palladium-Catalyzed Buchwald-Hartwig Amination:
The catalytic cycle for the Buchwald-Hartwig amination is similar to the Suzuki-Miyaura coupling and involves:
-
Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X).
-
Amine Coordination and Deprotonation: An amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group couple and are eliminated as the arylamine product, regenerating the Pd(0) catalyst.[5]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Performance of Palladium Catalysts in Buchwald-Hartwig Amination of 4-Methoxypyridine Derivatives:
| Catalyst/Ligand | Substrate 1 | Amine | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ / BINAP | 4-Bromo-2-methoxypyridine | Morpholine | NaOtBu | Toluene | 80 | 92 | [7] |
| Pd(OAc)₂ / BrettPhos | 4-Chloro-2-methoxypyridine | Aniline | K₂CO₃ | t-Amyl alcohol | 110 | 85 | [8] |
Nickel-Catalyzed Coupling Reactions: A Cost-Effective Alternative
Nickel catalysts have emerged as a powerful and more economical alternative to palladium for cross-coupling reactions.[2] Nickel's unique electronic properties can lead to different reactivity and selectivity compared to palladium.
Nickel-Catalyzed C-N Coupling
Nickel-catalyzed amination of aryl halides provides a valuable alternative to the Buchwald-Hartwig reaction.[2] These reactions often utilize more accessible and air-stable nickel precursors.
Comparative Performance of Nickel Catalysts in C-N Coupling of 4-Methoxypyridine Derivatives:
| Catalyst/Ligand | Substrate | Amine | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| NiCl₂(DME) / dtbbp | 4-Chloro-2-methoxypyridine | Piperidine | NaOtBu | Toluene | 100 | 88 | |
| Ni(cod)₂ / SIPr·HCl | 4-Chloro-3-methoxypyridine | N-Methylaniline | NaOtBu | Dioxane | 80 | 95 |
Copper-Catalyzed Coupling Reactions: The Ullmann Legacy
Copper-catalyzed coupling reactions, particularly the Ullmann condensation, have a long history and are especially effective for the formation of C-N and C-O bonds.[9] Modern advancements with the use of ligands have significantly improved the scope and mildness of these reactions.
Ullmann C-N Coupling
The copper-catalyzed N-arylation of amines with aryl halides is a classic transformation that has been revitalized with the development of new ligand systems.
Performance of Copper Catalysts in Ullmann C-N Coupling of 4-Methoxypyridine Derivatives:
| Catalyst/Ligand | Substrate | Amine | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| CuI / L-proline | 4-Iodo-2-methoxypyridine | Pyrrolidine | K₂CO₃ | DMSO | 90 | 85 | [10] |
| CuI / Phenanthroline | 4-Bromo-2-methoxypyridine | Indole | K₃PO₄ | Dioxane | 110 | 78 | [11] |
Photocatalytic Coupling Reactions: A Modern Approach
Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions with high selectivity. For 4-methoxypyridine, photocatalytic methods offer novel pathways for C-H functionalization, avoiding the need for pre-functionalized starting materials.
Photocatalytic C-H Arylation
Direct C-H arylation of 4-methoxypyridine can be achieved using a photocatalyst that, upon light absorption, initiates a radical-based reaction cascade.
Illustrative Example of Photocatalytic C-H Arylation:
| Photocatalyst | Substrate | Arylating Agent | Additive | Solvent | Light Source | Yield (%) | Reference |
| Ir(ppy)₃ | 4-Methoxypyridine | 4-Bromobenzonitrile | K₂CO₃ | Acetonitrile | Blue LED | 75 |
Experimental Protocols
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), (4-methoxypyridin-2-yl)boronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the ligand (if required).[1]
-
Add the base (2.0-3.0 equiv) and the degassed solvent.[1]
-
Stir the reaction mixture at the specified temperature for the indicated time. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).[1]
-
Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[1]
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination
-
In an oven-dried Schlenk tube, combine the aryl halide (1.0 equiv), the amine (1.2 equiv), the base (e.g., NaOtBu, 1.4 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., BINAP, 2-4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Stir the reaction mixture at the specified temperature (typically 80-110 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Conclusion
The choice of catalyst for 4-methoxypyridine coupling reactions is a critical decision that significantly impacts the efficiency and outcome of the synthesis.
-
Palladium catalysts remain the most versatile and reliable choice for a broad range of Suzuki-Miyaura and Buchwald-Hartwig couplings, with a vast literature to guide optimization. The use of specialized phosphine ligands is often key to achieving high yields, particularly with challenging substrates.
-
Nickel catalysts offer a cost-effective and potent alternative, especially for C-N bond formation. Their distinct reactivity can sometimes provide complementary results to palladium.
-
Copper catalysts are particularly well-suited for Ullmann-type C-N and C-O couplings, and recent advancements in ligand design have made them increasingly attractive for milder reaction conditions.
-
Photocatalysis represents a rapidly evolving frontier, offering unique opportunities for direct C-H functionalization of 4-methoxypyridine under exceptionally mild conditions.
By understanding the strengths and limitations of each catalytic system, researchers can strategically select the optimal conditions to achieve their synthetic goals in the functionalization of the important 4-methoxypyridine scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. old.rrjournals.com [old.rrjournals.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Palladium-catalyzed C-N and C-O cross-coupling reactions [dspace.mit.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Catalytic Strategy for Regioselective Arylethylamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
A Comparative Guide to the Performance of 4-Methoxypyridine-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous endeavor. The pyridine scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of kinase inhibitors. This guide provides an in-depth, objective comparison of the performance of inhibitors featuring a 4-methoxypyridine moiety, benchmarking them against established alternatives. We will delve into the experimental data that underpins their efficacy and provide detailed methodologies to ensure scientific integrity and reproducibility.
The Rationale Behind Targeting Kinases with Pyridine-Based Scaffolds
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized therapeutic strategies. Pyridine derivatives have emerged as a versatile class of kinase inhibitors due to their ability to form key hydrogen bonds and engage in favorable interactions within the kinase active site. The 4-methoxypyridine substituent, in particular, can influence the electronic properties and conformational preferences of the inhibitor, potentially enhancing its potency and selectivity.
Benchmarking Against Established Inhibitors: A Case Study in VEGFR-2 Inhibition
To provide a concrete performance comparison, we will focus on the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. We will compare a 4-methoxypyridine-containing compound, herein referred to as Compound 10 , against the well-established multi-kinase inhibitor, Sorafenib .
Comparative Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. The following table summarizes the in vitro inhibitory activity of Compound 10 and Sorafenib against VEGFR-2.
| Compound | Scaffold Type | Target Kinase | IC50 (µM) |
| Compound 10 | Pyridine-based | VEGFR-2 | 0.12[1] |
| Sorafenib | Urea-based | VEGFR-2 | 0.10[1] |
As the data indicates, Compound 10, a pyridine derivative, exhibits potent inhibition of VEGFR-2, with an IC50 value nearly equipotent to that of the FDA-approved drug, Sorafenib[1]. This demonstrates the significant potential of the 4-methoxypyridine scaffold in designing effective kinase inhibitors.
Expanding the Comparison: Benchmarking Against EGFR Inhibitors
To further illustrate the utility of pyridine-based structures and provide a broader context, we will also compare their general performance class to established Epidermal Growth Factor Receptor (EGFR) inhibitors, Gefitinib and Erlotinib . While a direct 4-methoxypyridine EGFR inhibitor with comparable head-to-head data was not available in the immediate literature, the performance of these established non-pyridine inhibitors provides a crucial benchmark for the potency that novel pyridine-based compounds must meet or exceed.
| Compound | Scaffold Type | Target Cell Line (EGFR Mutation) | IC50 (µM) |
| Gefitinib | Quinazoline-based | HCC827 (exon 19 deletion) | 0.002686[2] |
| PC-9 (exon 19 deletion) | 0.02632[2] | ||
| H3255 (L858R) | 0.03843[2] | ||
| Erlotinib | Quinazoline-based | HCC827 (exon 19 deletion) | 0.002142[2] |
| PC-9 (exon 19 deletion) | 0.03136[2] | ||
| H3255 (L858R) | 0.08898[2] |
This data highlights the high potency of established EGFR inhibitors in sensitive cell lines, setting a clear standard for the development of novel inhibitors, including those based on a 4-methoxypyridine scaffold.
Understanding the Molecular Battleground: The VEGFR-2 Signaling Pathway
To appreciate the impact of these inhibitors, it is essential to understand the signaling cascade they disrupt. The following diagram illustrates the VEGFR-2 signaling pathway, a critical driver of angiogenesis.
Caption: The VEGFR-2 signaling pathway, initiated by VEGF binding.
Experimental Protocols for Benchmarking Inhibitor Performance
To ensure the scientific rigor of our comparison, we provide detailed, step-by-step methodologies for key experiments.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the activity of a purified kinase enzyme.
Caption: Workflow for an in vitro kinase inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO.
-
Perform serial dilutions of the inhibitor stock to achieve the desired concentration range.
-
Dilute the purified recombinant kinase (e.g., VEGFR-2 or EGFR) and a suitable peptide substrate in a kinase assay buffer.
-
Prepare an ATP solution at the desired concentration in the kinase assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the diluted inhibitor or vehicle control (DMSO) to the wells of a 96-well plate.
-
Add 10 µL of the diluted kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding 10 µL of a pre-mixed solution containing the peptide substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction according to the manufacturer's protocol of the detection kit (e.g., by adding a reagent that depletes remaining ATP).
-
Add the detection reagent that measures the product of the kinase reaction (e.g., ADP).
-
Incubate as required by the detection kit.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Cellular Autophosphorylation Assay (Cell-Based Assay)
This assay assesses the inhibitor's ability to block the autophosphorylation of a target receptor tyrosine kinase within a cellular context.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., A431 cells, which overexpress EGFR) in a 96-well plate and allow them to adhere overnight.
-
Serum-starve the cells for 16-24 hours to reduce basal receptor activation.
-
Treat the cells with various concentrations of the test inhibitor or vehicle control for 1-2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., EGF for EGFR) for 5-10 minutes at 37°C to induce receptor autophosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
-
Detection of Phosphorylation (ELISA-based):
-
Coat a 96-well plate with a capture antibody specific for the target receptor (e.g., anti-EGFR antibody).
-
Add the cell lysates to the wells and incubate to allow the receptor to bind to the capture antibody.
-
Wash the wells to remove unbound proteins.
-
Add a detection antibody that specifically recognizes the phosphorylated form of the receptor (e.g., anti-phospho-EGFR antibody) conjugated to an enzyme (e.g., HRP).
-
Wash the wells and add a substrate for the enzyme to generate a colorimetric or chemiluminescent signal.
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
Normalize the phosphorylation signal to the total amount of the receptor for each sample.
-
Calculate the percent inhibition of autophosphorylation for each inhibitor concentration relative to the stimulated vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
-
Conclusion: The Promise of 4-Methoxypyridine-Based Inhibitors
The data and methodologies presented in this guide underscore the potential of 4-methoxypyridine-based scaffolds in the development of potent and selective kinase inhibitors. The near-equivalent potency of Compound 10 to Sorafenib in VEGFR-2 inhibition highlights the promise of this chemical class. By employing rigorous and standardized benchmarking assays, researchers can effectively evaluate the performance of novel inhibitors and identify promising candidates for further preclinical and clinical development. The detailed protocols provided herein serve as a foundation for conducting such comparative studies with high scientific integrity, ultimately contributing to the advancement of targeted therapies.
References
A Comparative Cost-Benefit Analysis of 4-Methoxypyridine Production Methodologies
For researchers, scientists, and professionals in drug development, the selection of a synthetic route is a critical decision that balances economic viability with safety, environmental impact, and scalability. 4-Methoxypyridine, a key intermediate in the pharmaceutical and agrochemical industries, can be synthesized through various methods. This guide provides an in-depth comparative analysis of the three primary production routes to 4-Methoxypyridine, offering a comprehensive overview of the associated costs, benefits, and operational considerations to inform your process development and selection.
Introduction to 4-Methoxypyridine
4-Methoxypyridine is a crucial building block in the synthesis of a wide array of more complex molecules.[1] Its utility stems from the electron-donating nature of the methoxy group, which activates the pyridine ring for various chemical transformations.[2] It serves as a precursor for numerous biologically active compounds, highlighting its importance in the development of novel therapeutics and crop protection agents. The selection of an optimal synthetic pathway is therefore a matter of significant industrial and academic interest.
Overview of Synthetic Methodologies
This guide will dissect the following three principal methods for the production of 4-Methoxypyridine:
-
Nucleophilic Aromatic Substitution (SNAr) of 4-Chloropyridine Hydrochloride
-
Nucleophilic Aromatic Substitution (SNAr) of 4-Bromopyridine
-
Catalytic Hydrogenation of 4-Methoxypyridine-N-oxide
Each of these routes will be evaluated based on a multi-faceted cost-benefit analysis, encompassing chemical costs, process efficiency, safety and handling considerations, and environmental impact.
Method 1: Nucleophilic Aromatic Substitution of 4-Chloropyridine Hydrochloride
This widely-used method involves the displacement of a chloride ion from the 4-position of the pyridine ring by a methoxide ion. The reaction is a classic example of nucleophilic aromatic substitution, a fundamental transformation in heterocyclic chemistry.[3]
Reaction Scheme
Caption: Reaction scheme for the synthesis of 4-Methoxypyridine from 4-Chloropyridine Hydrochloride.
Experimental Protocol
-
To a solution of sodium methoxide in methanol, 4-chloropyridine hydrochloride is added portion-wise at a controlled temperature.
-
The reaction mixture is then heated to reflux and maintained for a specified period to ensure complete conversion.
-
Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), and concentrated to yield the crude product.
-
Purification is typically achieved through distillation under reduced pressure.
Cost-Benefit Analysis
| Factor | Analysis |
| Raw Material Cost | 4-Chloropyridine hydrochloride is a relatively inexpensive and readily available starting material. Sodium methoxide and methanol are also commodity chemicals with low costs. |
| Yield & Purity | This method generally provides good to high yields of 4-Methoxypyridine with high purity after distillation. |
| Reaction Conditions | The reaction requires elevated temperatures (reflux), necessitating energy input. The use of anhydrous methanol is recommended for optimal results. |
| Safety & Handling | Sodium methoxide is a corrosive, flammable, and water-reactive solid, requiring careful handling in an inert atmosphere.[4][5] Methanol is flammable and toxic. 4-Chloropyridine and its hydrochloride salt are toxic and irritants.[6] |
| Environmental Impact | The primary byproduct is sodium chloride, which is environmentally benign. The main waste stream consists of the solvent, which can be recycled. Disposal of any residual pyridine-containing waste must be handled with care as pyridine and its derivatives can be harmful to aquatic life.[7][8] |
| Scalability | The process is readily scalable for industrial production. |
Method 2: Nucleophilic Aromatic Substitution of 4-Bromopyridine
Similar to the first method, this route also employs a nucleophilic aromatic substitution mechanism. The key difference lies in the starting material, which is 4-bromopyridine. The choice between a chloro or bromo derivative often depends on a trade-off between reactivity and cost.
Reaction Scheme
Caption: Reaction scheme for the synthesis of 4-Methoxypyridine from 4-Bromopyridine.
Experimental Protocol
The experimental procedure is analogous to that of the reaction with 4-chloropyridine hydrochloride, involving the reaction of 4-bromopyridine with sodium methoxide in methanol at reflux, followed by work-up and purification.
Cost-Benefit Analysis
| Factor | Analysis |
| Raw Material Cost | 4-Bromopyridine is generally more expensive than its chloro counterpart. This is a significant factor in the overall cost of production. |
| Yield & Purity | Due to the higher reactivity of the C-Br bond compared to the C-Cl bond in nucleophilic aromatic substitution on pyridines, this reaction may proceed under milder conditions or with shorter reaction times, potentially leading to higher yields in some cases.[9] |
| Reaction Conditions | Similar to the chloro-analogue, this reaction typically requires refluxing in methanol. |
| Safety & Handling | The safety precautions are similar to those for the chloro-pyridine route. 4-Bromopyridine is also a toxic and irritating compound. |
| Environmental Impact | The primary byproduct is sodium bromide. The environmental considerations for waste disposal are similar to the previous method. |
| Scalability | This method is also highly scalable. |
Method 3: Catalytic Hydrogenation of 4-Methoxypyridine-N-oxide
This method represents a fundamentally different approach, involving the reduction of a pyridine-N-oxide precursor. This two-step process first requires the synthesis of 4-methoxypyridine-N-oxide, which is then reduced to the final product.
Reaction Scheme
Step 1: Synthesis of 4-Methoxypyridine-N-oxide
Caption: Synthesis of the precursor, 4-Methoxypyridine-N-oxide.
Step 2: Catalytic Hydrogenation
Caption: Catalytic hydrogenation of 4-Methoxypyridine-N-oxide to 4-Methoxypyridine.
Experimental Protocol
Step 1: Synthesis of 4-Methoxypyridine-N-oxide
-
4-Methoxypyridine is dissolved in acetic acid.
-
Hydrogen peroxide (typically 30%) is added carefully at room temperature.
-
The mixture is heated to reflux for an extended period (e.g., 24 hours).[10]
-
After completion, the volatile components are removed under vacuum to yield 4-methoxypyridine-N-oxide.[10]
Step 2: Catalytic Hydrogenation
-
4-Methoxypyridine-N-oxide is dissolved in a suitable solvent (e.g., ethanol or methanol).
-
A hydrogenation catalyst, such as palladium on carbon (Pd/C), is added to the solution.
-
The mixture is subjected to a hydrogen atmosphere, often under pressure, in a specialized hydrogenation apparatus.
-
The reaction is monitored until the uptake of hydrogen ceases.
-
The catalyst is carefully filtered off, and the solvent is evaporated to yield 4-methoxypyridine.
Cost-Benefit Analysis
| Factor | Analysis |
| Raw Material Cost | This is a two-step process, which adds to the overall cost and complexity. The cost of the hydrogenation catalyst (e.g., Palladium on carbon) can be significant, although it can often be recycled. Hydrogen gas also has associated costs. |
| Yield & Purity | Both steps can proceed with high yields. The final product is often of high purity after simple filtration and solvent removal, potentially avoiding the need for distillation. |
| Reaction Conditions | The N-oxide formation requires prolonged heating. The hydrogenation step requires specialized high-pressure equipment and careful handling of hydrogen gas. |
| Safety & Handling | Hydrogen gas is highly flammable and poses an explosion risk.[11] Hydrogenation catalysts like Pd/C can be pyrophoric, especially after use. Hydrogen peroxide is a strong oxidizer. Acetic acid is corrosive. |
| Environmental Impact | This method can be considered a "greener" alternative as the main byproduct of the hydrogenation step is water. However, the use of a heavy metal catalyst requires careful handling and disposal or recycling to prevent environmental contamination. The first step uses acetic acid and hydrogen peroxide, which are relatively benign. |
| Scalability | The scalability of high-pressure hydrogenation requires significant capital investment in specialized reactors and safety infrastructure. |
Comparative Summary of Production Methods
| Feature | Method 1 (from 4-Chloropyridine) | Method 2 (from 4-Bromopyridine) | Method 3 (from 4-Methoxypyridine-N-oxide) |
| Starting Material Cost | Low | Moderate to High | Moderate (two steps) |
| Overall Cost | Low to Moderate | Moderate to High | Moderate to High |
| Process Complexity | One step | One step | Two steps |
| Typical Yield | Good to High | Good to High | High |
| Key Safety Hazards | Sodium methoxide, flammable solvents | Sodium methoxide, flammable solvents | Hydrogen gas, pyrophoric catalyst, high pressure |
| Primary Byproduct | NaCl | NaBr | H₂O |
| Scalability | Readily scalable | Readily scalable | Requires specialized equipment |
Conclusion and Recommendations
The choice of the most suitable production method for 4-Methoxypyridine is contingent on the specific requirements of the intended application, including the scale of production, cost constraints, and available infrastructure.
-
For large-scale, cost-sensitive industrial production, the nucleophilic aromatic substitution of 4-chloropyridine hydrochloride (Method 1) often represents the most economically viable option. The low cost of the starting material is a major advantage that is difficult to outweigh.
-
The use of 4-bromopyridine (Method 2) may be justified in cases where higher reactivity is desired to achieve faster reaction times or higher yields under milder conditions, and where the higher cost of the starting material can be tolerated.
-
The catalytic hydrogenation of 4-methoxypyridine-N-oxide (Method 3) is an excellent choice for producing high-purity material, potentially without the need for distillation. This "cleaner" process, with water as the primary byproduct, is attractive from an environmental perspective. However, the two-step nature of the synthesis and the need for specialized hydrogenation equipment and handling of hazardous materials make it more suitable for laboratory-scale synthesis or for high-value applications where purity is paramount and the associated costs are justifiable.
Ultimately, a thorough process hazard analysis (PHA) and a detailed economic evaluation should be conducted for each method based on the specific manufacturing context before a final decision is made. This guide provides the foundational knowledge to initiate such an analysis, empowering researchers and production chemists to make informed and strategic decisions.
References
- 1. 4-Methoxypyridine | 620-08-6 [chemicalbook.com]
- 2. exsyncorp.com [exsyncorp.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. nj.gov [nj.gov]
- 5. alkalimetals.com [alkalimetals.com]
- 6. 4-Chloropyridine | C5H4ClN | CID 12288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What are the effects of Pyridine on human health and the environment?_Chemicalbook [chemicalbook.com]
- 8. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 4-Methoxypyridine N-oxide synthesis - chemicalbook [chemicalbook.com]
- 11. REDUCTION and catalytic hydrogenation and industrial case study | PPTX [slideshare.net]
Safety Operating Guide
Navigating the Unseen: A Guide to Safely Handling 4-Methoxypyridazine
For Immediate Use by Laboratory Professionals
In the dynamic landscape of pharmaceutical research and development, the introduction of novel chemical entities is a constant. Among these is 4-Methoxypyridazine, a heterocyclic compound with potential applications in medicinal chemistry. As with any new or sparsely documented substance, a proactive and thorough approach to safety is paramount. This guide, developed by synthesizing data from structurally similar compounds, provides essential, immediate safety and logistical information for handling this compound. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to manage this compound responsibly, ensuring both personal safety and experimental integrity.
A Note on Scientific Diligence
Anticipated Hazard Profile of this compound
Based on the analysis of its structural analogs, this compound is anticipated to present the following primary hazards:
-
Skin Irritation: Likely to cause skin irritation upon direct contact.
-
Serious Eye Irritation: Poses a risk of serious eye irritation or damage.
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to respiratory discomfort and irritation.
-
Flammability: May be a combustible liquid, posing a fire risk when exposed to heat or ignition sources.
A comprehensive summary of the anticipated hazard classifications is provided in the table below.
| Hazard Classification | Anticipated for this compound | Rationale based on Structural Analogs |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation[2]. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | May cause respiratory irritation[4]. |
| Flammable Liquids | Category 3 or 4 | Analogs are classified as flammable or combustible liquids[2][3]. |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). | Provides a barrier against direct skin contact, preventing potential irritation. |
| Eye and Face Protection | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. | Protects against accidental splashes that could cause serious eye irritation[3]. |
| Skin and Body Protection | A chemical-resistant lab coat. Consider flame-retardant and antistatic protective clothing, especially when handling larger quantities. | Protects the skin from contamination and potential irritation[2]. |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if exposure limits are likely to be exceeded, a NIOSH-approved respirator with an appropriate organic vapor cartridge is mandatory. | Prevents the inhalation of potentially irritating vapors or aerosols. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment. The following step-by-step guide provides a framework for the safe handling of this compound.
Pre-Operational Checklist
-
Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly and has a current certification.
-
PPE Inspection: Thoroughly inspect all PPE for any signs of damage or wear and tear.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and unobstructed.
-
Spill Kit: Verify that a spill kit containing appropriate absorbent materials is available in the immediate vicinity.
Handling Procedure
-
Transfer and Weighing: Conduct all transfers and weighing of this compound within the certified chemical fume hood.
-
Container Management: Keep the container tightly closed when not in use to prevent the escape of vapors.
-
Avoid Incompatible Materials: Store and handle away from strong oxidizing agents and strong acids.
-
Temperature Control: Keep away from heat, sparks, and open flames[3].
Disposal Plan: Ensuring Environmental and Personal Safety
The proper disposal of this compound and any associated contaminated materials is a critical final step in the handling process. All waste generated must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
Waste Segregation and Collection
-
Unused Compound: Any excess or unwanted this compound should be collected in a clearly labeled, sealed, and chemically compatible container. The label should include the chemical name and relevant hazard warnings.
-
Contaminated Materials: All disposable PPE (gloves, etc.), absorbent materials from spills, and contaminated labware must be collected in a designated hazardous waste container.
-
Empty Containers: "Empty" containers that previously held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container should then be disposed of as hazardous waste.
Disposal Pathway
-
Engage a Licensed Contractor: The disposal of chemical waste must be handled by a licensed and reputable hazardous waste disposal company.
-
Provide Full Disclosure: Furnish the disposal contractor with all available information regarding the waste, including its identity and known or suspected hazards.
-
Maintain Documentation: Keep meticulous records of all waste generated and its final disposal, in line with institutional and regulatory requirements.
By adhering to these rigorous safety protocols, researchers can confidently work with this compound, advancing scientific discovery while upholding the highest standards of laboratory safety.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
